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  • Product: 3-Piperidinyl cyclopropanecarboxylate hydrochloride
  • CAS: 1220038-10-7

Core Science & Biosynthesis

Foundational

In-Depth Physicochemical Profiling of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride: A Technical Guide for Preclinical Development

Executive Summary In modern drug discovery, the strategic combination of privileged scaffolds is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Piperidinyl cyclopropanecarboxylate hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic combination of privileged scaffolds is essential for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1220038-10-7) represents a highly versatile building block that merges the ubiquitous piperidine ring with a conformationally restricted cyclopropyl ester[1].

As a Senior Application Scientist, I approach the incorporation of the cyclopropyl group not merely as a structural novelty, but as a calculated bioisosteric replacement. The cyclopropyl ring provides enhanced metabolic stability due to its stronger C-H bonds (compared to acyclic alkyl chains) and introduces a rigid, planar geometry that reduces the entropic penalty upon target binding[2][3]. Concurrently, the piperidine moiety—a staple in FDA-approved drugs—offers a basic nitrogen center crucial for aqueous solubility and target receptor interactions via salt bridge formation[4].

This whitepaper provides an in-depth technical analysis of the physicochemical properties of 3-piperidinyl cyclopropanecarboxylate hydrochloride, detailing self-validating analytical workflows for its characterization.

Structural and Quantitative Physicochemical Profile

Understanding the baseline physicochemical properties is critical before advancing this intermediate into complex synthetic pathways or formulation studies. The hydrochloride salt form is specifically chosen to mitigate the inherent volatility and oxidative susceptibility of the free secondary amine, thereby ensuring a stable, highly crystalline solid state.

Table 1: Key Physicochemical Properties (Empirical & Calculated)
PropertyValue / DescriptionAnalytical Rationale & Causality
Chemical Formula C9H15NO2 • HCl (C9H16ClNO2)Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 205.68 g/mol (Salt) / 169.22 g/mol (Free Base)Low molecular weight optimal for Lipinski's Rule of 5 compliance.
Appearance White to off-white crystalline powderIndicates high purity and stable lattice energy.
pKa (Piperidine NH2+) ~9.2 – 9.6 (Predicted)Ensures >99% ionization at physiological pH (7.4), driving solubility.
LogP (Free Base) 1.2 – 1.5Balanced lipophilicity for passive membrane permeability.
LogD (pH 7.4) -0.5 to 0.1High aqueous solubility in systemic circulation due to ionization.
Aqueous Solubility > 50 mg/mL (as HCl salt)Facilitates straightforward formulation in aqueous media.

Experimental Protocols: Self-Validating Analytical Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causality rationale—explaining why a specific parameter is chosen—and a system suitability check to guarantee data trustworthiness.

Protocol A: Potentiometric Determination of pKa and LogD

Because 3-piperidinyl cyclopropanecarboxylate lacks a strong UV chromophore, standard UV-metric titrations are ineffective. Potentiometry is the gold standard for this scaffold.

  • Step 1: System Calibration and Suitability

    • Action: Calibrate the glass-calomel electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.

    • Causality Rationale: pKa is highly temperature-dependent. A 1°C fluctuation can shift the pKa by up to 0.03 units for secondary amines.

    • Self-Validation: Titrate a potassium hydrogen phthalate (KHP) standard. The system is validated only if the calculated pKa of KHP is 5.40 ± 0.02.

  • Step 2: Aqueous pKa Titration

    • Action: Dissolve 2.0 mg of the HCl salt in 10 mL of 0.15 M KCl (to mimic physiological ionic strength). Titrate with 0.5 M standardized KOH from pH 3.0 to 11.0 under a continuous nitrogen blanket.

    • Causality Rationale: The nitrogen blanket prevents atmospheric CO2 from dissolving into the basic solution, which would form carbonic acid and artificially skew the titration curve.

  • Step 3: LogD Determination (Shake-Flask Method)

    • Action: Partition the compound between 1-octanol (pre-saturated with buffer) and pH 7.4 phosphate buffer. Shake for 60 minutes at 200 rpm, then centrifuge at 3000 x g for 15 minutes.

    • Causality Rationale: Pre-saturating the phases prevents volume changes during partitioning. Centrifugation is critical to break micro-emulsions that would otherwise cause an overestimation of the aqueous concentration. Quantify using LC-MS/MS.

Protocol B: Solid-State Profiling (XRPD and DSC)

Characterizing the crystal lattice of the hydrochloride salt is vital to rule out hygroscopic phase changes and ensure batch-to-batch consistency.

  • Step 1: Differential Scanning Calorimetry (DSC)

    • Action: Weigh 3-5 mg of the sample into a crimped aluminum pan with a pinhole. Heat from 25°C to 250°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min).

    • Causality Rationale: The pinhole allows volatile impurities (e.g., trapped moisture) to escape, preventing pan deformation and artifactual endotherms. The 10°C/min rate provides the optimal balance between resolution (separating close thermal events) and sensitivity.

    • Self-Validation: Run an indium standard prior to the sample. The melting onset must read 156.6 ± 0.2 °C.

  • Step 2: X-Ray Powder Diffraction (XRPD)

    • Action: Scan the powder from 3° to 40° 2θ using Cu-Kα radiation (1.5406 Å) at a step size of 0.02°.

    • Causality Rationale: The 3-40° range captures all significant intermolecular d-spacings for small organic salts. Scanning below 3° risks detector damage from the primary X-ray beam.

Mechanistic Insights: Degradation Pathways

The primary liability of 3-piperidinyl cyclopropanecarboxylate hydrochloride is the ester linkage. While the cyclopropyl group provides steric hindrance that slows enzymatic cleavage compared to linear esters, chemical hydrolysis remains a risk under extreme pH conditions.

Under basic conditions (pH > 8), the unprotonated piperidine nitrogen can act as an intramolecular general base, or the hydroxide ion can directly attack the carbonyl carbon, leading to rapid saponification. Conversely, the protonated state (pH < 5) inductively withdraws electron density, slightly stabilizing the ester against nucleophilic attack, though acid-catalyzed hydrolysis can still occur at pH < 2.

Degradation API 3-Piperidinyl Cyclopropanecarboxylate HCl Basic Basic Media (pH > 8) Hydroxide Attack API->Basic Base Catalysis Acidic Acidic Media (pH < 2) Protonation of Carbonyl API->Acidic Acid Catalysis Stable Physiological pH (4-7) Protonated Amine, Stable Ester API->Stable Optimal Formulation Hydrolysis Ester Hydrolysis (Cleavage of C-O bond) Basic->Hydrolysis Acidic->Hydrolysis Products Degradants: 3-Hydroxypiperidine + Cyclopropanecarboxylic Acid Hydrolysis->Products

Mechanistic pathways of ester hydrolysis for 3-piperidinyl cyclopropanecarboxylate.

Analytical Workflow Integration

To synthesize these methodologies into a cohesive development strategy, the following workflow dictates the logical progression of physicochemical characterization.

Workflow Sample API Sample (CAS: 1220038-10-7) pKa Potentiometric Titration Sample->pKa Aqueous phase LogD Shake-Flask LC-MS/MS Sample->LogD Biphasic system Thermal DSC / TGA Analysis Sample->Thermal Solid state Structure XRPD Diffraction Sample->Structure Solid state Report Comprehensive Physicochemical Profile pKa->Report LogD->Report Thermal->Report Structure->Report

Integrated analytical workflow for the physicochemical profiling of the API.

Conclusion

3-Piperidinyl cyclopropanecarboxylate hydrochloride is a highly strategic intermediate. By understanding the causality behind its physicochemical behavior—specifically the interplay between the basic piperidine nitrogen and the rigid cyclopropyl ester—researchers can design highly robust analytical and formulation strategies. The self-validating protocols outlined above ensure that data generated during early-phase development is both trustworthy and actionable.

References

  • The Cyclopropyl Group in Medicinal Chemistry.
  • Cyclopropylacetonitrile | 6542-60-5 - The "Cyclopropyl Effect" in Medicinal Chemistry. Benchchem.
  • Piperidine: Structure and Pharmacological Uses. International Journal of Novel Research and Development / Scribd.
  • Piperidin-3-yl cyclopropanecarboxylate hydrochloride (CAS: 1220038-10-7). BLDpharm.

Sources

Exploratory

A Framework for Elucidating the Mechanism of Action of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride: A Technical Guide

Abstract: 3-Piperidinyl cyclopropanecarboxylate hydrochloride represents a novel chemical entity with an uncharacterized pharmacological profile. This guide provides a comprehensive framework for researchers and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: 3-Piperidinyl cyclopropanecarboxylate hydrochloride represents a novel chemical entity with an uncharacterized pharmacological profile. This guide provides a comprehensive framework for researchers and drug development professionals to systematically elucidate its mechanism of action. By dissecting its core structural motifs—the piperidine ring and the cyclopropanecarboxylate moiety—we draw comparisons to functionally diverse, structurally related compounds to inform a hypothesis-driven research plan. This document outlines a multi-tiered experimental workflow, from initial target identification and in vitro characterization to cellular pathway analysis, designed to rigorously define the compound's biological activity and therapeutic potential.

Introduction: The Enigma of a Novel Scaffold

In the landscape of medicinal chemistry, the piperidine scaffold is a highly privileged structure, integral to a wide array of clinically approved drugs targeting conditions from cancer to central nervous system disorders.[1] Its utility lies in its ability to modulate crucial physicochemical properties such as solubility and lipophilicity, while providing a three-dimensional framework for precise interaction with biological targets.[1] When combined with a strained cyclopropane ring—a group known for its unique electronic properties and ability to act as a bioisostere for other chemical groups—the resulting molecule, 3-Piperidinyl cyclopropanecarboxylate hydrochloride, presents a compelling subject for pharmacological investigation.

Currently, the specific biological target and mechanism of action for 3-Piperidinyl cyclopropanecarboxylate hydrochloride are not documented in public-domain scientific literature. This guide, therefore, serves not as a review of established knowledge, but as a prospective blueprint for discovery. We will leverage data from analogous structures to build a foundational understanding and propose a rigorous, self-validating experimental cascade to uncover the compound's core mechanism.

Part 1: Structural Analysis and Predicted Physicochemical Properties

The subject molecule can be deconstructed into three key components:

  • The Piperidine Ring: A saturated heterocycle that is a cornerstone of drug design.[1] The substitution at the 3-position allows for a specific spatial orientation of the appended ester group, which can be critical for receptor or enzyme binding. The basic nitrogen atom of the piperidine ring is protonated in the hydrochloride salt form, enhancing aqueous solubility and often improving handling and formulation characteristics.[2]

  • The Cyclopropanecarboxylate Moiety: This group consists of a three-membered cyclopropane ring attached to a carboxylate ester. The cyclopropane ring is rigid and introduces a specific conformational constraint. Its unique σ-orbitals can participate in electronic interactions within a binding pocket. In various compounds, a cyclopropanecarbonyl group has been shown to be essential for potent activity.[3]

  • The Ester Linkage: This functional group connects the piperidine and cyclopropane moieties. It can participate in hydrogen bonding and is susceptible to hydrolysis by esterase enzymes in vivo, raising the possibility that the compound could act as a prodrug.

The hydrochloride salt form ensures that the compound is likely a crystalline solid with improved stability and solubility in aqueous media, which is advantageous for in vitro biological assays.

Part 2: A Survey of Structurally Related Compounds and Their Mechanisms

While no direct data exists for the title compound, the biological activities of molecules containing similar substructures provide a valuable starting point for hypothesis generation. The diverse functions of these analogs underscore the importance of empirical validation.

Analog Class Core Structural Feature Reported Mechanism of Action Potential Implication for Target Class Reference
Piperidine CarboxamidesPiperidine-3-carboxamideInduction of Senescence-like PhenotypeAnti-cancer pathways, Cellular stress responses[4]
Piperidinyl Cycloalkanes3-piperidinyl-1-cyclopentanecarboxamideCC Chemokine Receptor 2 (CCR2) AntagonistG-Protein Coupled Receptors (GPCRs)[5]
Cyclopropanecarbonyl Piperidines1-(Cyclopropanecarbonyl)piperidin-4-ylSoluble Guanylate Cyclase (sGC) ActivatorSignal Transduction Enzymes[3]
Piperidinyl Methanones(Piperidin-3-yl)methanoneHistone Demethylase (KDM2b) InhibitorEpigenetic Modifying Enzymes[6]
Piperidinyl PyrimidinesPiperidinyl-substituted triazolopyrimidinesHIV-1 Reverse Transcriptase (RT) InhibitorViral Enzymes[7]

This survey reveals that the piperidine-cyclopropane combination is not predisposed to a single target class. The activity is highly dependent on the complete molecular structure, including the nature of the linkage (amide vs. ester) and the substitution patterns. Potential target families could range from GPCRs and signal transduction enzymes to epigenetic and viral targets.

Part 3: A Proposed Workflow for Mechanism of Action (MoA) Elucidation

To systematically determine the MoA of 3-Piperidinyl cyclopropanecarboxylate hydrochloride, we propose a phased, hierarchical approach. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.

Phase 1: Unbiased Target Identification

The initial goal is to identify the molecular target(s) without prior assumptions. A combination of phenotypic screening and affinity-based proteomics offers a powerful and comprehensive starting point.

Experimental Protocol: Phenotypic Screening

  • Cell Panel Screening: Utilize a diverse panel of human cancer cell lines (e.g., NCI-60) and normal or immortalized cell lines.

  • Assay: Treat cells with a range of concentrations of the compound (e.g., 10 nM to 100 µM) for 72 hours.

  • Readout: Assess cell viability using a standard method such as the Sulforhodamine B (SRB) assay.[8]

  • Analysis: Identify cell lines that exhibit sensitivity to the compound. The pattern of sensitivity can sometimes suggest a particular pathway or target (e.g., high sensitivity in cells known to be dependent on a specific kinase).

Experimental Protocol: Affinity-Based Target Identification (Chemical Proteomics)

  • Probe Synthesis: Synthesize an analog of the compound featuring a linker and an affinity tag (e.g., biotin) suitable for pull-down experiments.

  • Cell Lysate Incubation: Incubate the biotinylated probe with cell lysate from a responsive cell line identified in the phenotypic screen. A competition experiment using an excess of the original, untagged compound should be run in parallel as a negative control.

  • Affinity Capture: Use streptavidin-coated beads to capture the probe and any bound proteins.

  • Protein Identification: Elute the bound proteins, separate them by SDS-PAGE, and identify them using mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are present in the probe-treated sample but absent or significantly reduced in the competition control are considered potential binding partners.

G cluster_phase1 Phase 1: Unbiased Target Identification pheno_screen Phenotypic Screening (e.g., NCI-60 Panel) chem_proteomics Affinity-Based Proteomics (Biotin-Probe Pull-down) pheno_screen->chem_proteomics Identifies Responsive Cell Line for Lysate target_list List of Candidate Targets chem_proteomics->target_list Generates List of Potential Binding Proteins

Caption: Phase 1 Workflow for Target Discovery.

Phase 2: Target Validation and In Vitro Characterization

Once a list of candidate targets is generated, the next phase focuses on validating these interactions and quantifying the compound's activity.

Experimental Protocol: Target Binding Validation (Surface Plasmon Resonance - SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip.

  • Binding Analysis: Flow various concentrations of 3-Piperidinyl cyclopropanecarboxylate hydrochloride over the chip.

  • Measurement: Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

  • Data Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), a measure of binding affinity.

Experimental Protocol: Functional Activity Assay

The specific functional assay will depend on the validated target class.

  • If the target is an enzyme (e.g., kinase, demethylase):

    • Incubate the enzyme with its substrate and cofactors in the presence of varying concentrations of the compound.

    • Measure the rate of product formation using an appropriate method (e.g., fluorescence, luminescence, radioactivity).

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

  • If the target is a GPCR (e.g., CCR2):

    • Use cells engineered to express the receptor.

    • Perform a competitive radioligand binding assay to determine the Ki (inhibition constant).

    • Conduct a functional assay to measure downstream signaling (e.g., calcium mobilization, cAMP accumulation, or chemotaxis[5]) to determine if the compound is an agonist or antagonist and to calculate its EC50 or IC50 value.

G cluster_validation Binding Validation cluster_functional Functional Characterization target_list Candidate Target From Phase 1 spr Surface Plasmon Resonance (SPR) target_list->spr Validate direct binding enzyme_assay Enzyme Activity Assay (IC50) spr->enzyme_assay Confirm with functional data gpcr_assay GPCR Functional Assay (EC50/IC50) spr->gpcr_assay Confirm with functional data validated_target Validated Target & In Vitro Profile enzyme_assay->validated_target Determine Potency & Efficacy gpcr_assay->validated_target Determine Potency & Efficacy

Caption: Phase 2 Workflow for Target Validation.

Phase 3: Cellular Mechanism of Action

With a validated target and in vitro activity profile, the final phase investigates how the compound's effect on its target translates into a cellular response.

Experimental Protocol: Cellular Target Engagement

  • Assay: Use a cellular thermal shift assay (CETSA) or a NanoBRET™ assay in intact cells.

  • Principle: These methods measure the binding of the compound to its target within the complex environment of a living cell, confirming that the compound reaches and engages its target.

  • Output: Generate a dose-response curve to determine the cellular EC50 for target engagement.

Experimental Protocol: Downstream Signaling Pathway Analysis

  • Cell Treatment: Treat responsive cells with the compound at concentrations around its functional IC50.

  • Lysate Preparation: Harvest cells at various time points and prepare lysates.

  • Analysis (Western Blot): Use Western blotting to measure the phosphorylation status or expression level of key proteins in the signaling pathway downstream of the validated target. For example, if the target is part of the MAPK pathway, probe for p-ERK, p-JNK, and p-p38.

  • Interpretation: Observe whether the compound modulates the signaling pathway in a manner consistent with its in vitro effect on the target (e.g., inhibition of the target leads to decreased phosphorylation of a downstream substrate).

Conclusion and Future Directions

References

  • Yang, L., Butora, G., Jiao, R. X., Pasternak, A., Zhou, C., Parsons, W. H., Mills, S. G., Vicario, P. P., Ayala, J. M., Cascieri, M. A., & MacCoss, M. (2007). Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. Journal of Medicinal Chemistry, 50(11), 2609–2611. [Link]

  • Tarantino, D., Andre, S. L., Angell, P., et al. (2018). The Discovery of (S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic Acid. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 3-piperazinecarboxylate sarsasapogenin derivatives as potential multifunctional anti-Alzheimer agents. European Journal of Medicinal Chemistry. [Link]

  • Zhan, P., Li, Z., Liu, X., et al. Design, synthesis, and biological evaluation of piperidinyl‐substituted[5][9][10]triazolo[1,5‐a]pyrimidine derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Lirias. [Link]

  • Arrowsmith, C. H., Bountra, C., Fish, P. V., Lee, K., & Schapira, M. (2016). (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and related compounds as inhibitors of the histone demethylase kdm2b for the treatment of cancer.
  • Oh, S., Kwon, D. Y., Choi, I., et al. (2020). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters. [Link]

  • Lenci, E., & Trabocchi, A. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Setnikar, I., Ravasi, M. T., & Da Re, P. (1960). Pharmacological properties of piperidinoethyl-3-methylflavone-8-carboxylate hydrochloride, a smooth-muscle relaxant. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Global Substance Registration System. N-PHENYL-N-4-PIPERIDINYL-CYCLOPROPANECARBOXAMIDE,MONOHYDROCHLORIDE. [Link]

  • Foucourt, A., Hédou, D., Dubouilh-Benard, C., et al. (2018). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing. [Link]

  • Amato, C., Montanari, S., Nesi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. [Link]

Sources

Foundational

3-Piperidinyl cyclopropanecarboxylate hydrochloride solubility in DMSO and water

An In-depth Technical Guide to the Solubility of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride in DMSO and Water For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of a compound...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that dictates its suitability for various applications in research and drug development. This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 3-Piperidinyl cyclopropanecarboxylate hydrochloride in two common solvents: dimethyl sulfoxide (DMSO) and water. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from the known solubility of its core structural components—piperidine and cyclopropanecarboxylic acid—and general principles of hydrochloride salt solubility. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to determine precise quantitative solubility data, ensuring experimental choices are both scientifically sound and practically robust.

Introduction: The Critical Role of Solubility

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a cornerstone of chemical and pharmaceutical sciences. In drug discovery and development, a compound's solubility profile profoundly influences its biological activity, bioavailability, and formulation possibilities. Poor aqueous solubility can hinder in vitro testing, leading to unreliable assay results, while also posing significant challenges for oral and parenteral drug delivery.

3-Piperidinyl cyclopropanecarboxylate hydrochloride is a molecule of interest that combines three key structural features: a piperidine ring, a cyclopropanecarboxylate ester, and a hydrochloride salt. Understanding the interplay of these moieties is essential for predicting and experimentally determining its solubility in both a polar aprotic solvent like DMSO and a polar protic solvent like water.

  • Piperidine: This saturated heterocycle is a secondary amine and is generally miscible with water and soluble in most organic solvents.[1]

  • Cyclopropanecarboxylate: The ester of cyclopropanecarboxylic acid introduces a degree of lipophilicity. The acid itself is soluble in polar solvents like water.[2]

  • Hydrochloride Salt: The formation of a hydrochloride salt from a basic nitrogen (in the piperidine ring) is a common strategy to enhance aqueous solubility.[3][4]

This guide will first delve into the theoretical underpinnings of the solubility of this compound in DMSO and water, followed by a rigorous experimental protocol for its quantitative determination.

Predicted Solubility Profile

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent widely used in drug discovery for creating high-concentration stock solutions.[5][6] It is an excellent solvent for a vast array of organic molecules, including many that are poorly soluble in water.[5][7]

  • Rationale: The piperidine and cyclopropanecarboxylate moieties are organic in nature and are expected to be readily solvated by DMSO. While hydrochloride salts can sometimes have limited solubility in aprotic solvents compared to their free bases, DMSO's high polarity is generally sufficient to dissolve many salts. It is anticipated that 3-Piperidinyl cyclopropanecarboxylate hydrochloride will exhibit high solubility in DMSO, likely in the range of >10 mM.

Solubility in Water

Aqueous solubility is a critical parameter for most biological and pharmaceutical applications. The presence of the hydrochloride salt is the most significant factor influencing the water solubility of this compound.

  • Rationale: The protonated piperidine ring and the chloride counter-ion will readily engage in ion-dipole interactions with water molecules. The cyclopropanecarboxylate ester portion of the molecule will contribute to its lipophilicity and may limit its aqueous solubility to some extent. However, the formation of the hydrochloride salt is expected to significantly increase water solubility compared to the corresponding free base.[3] Therefore, 3-Piperidinyl cyclopropanecarboxylate hydrochloride is predicted to have moderate to good aqueous solubility .

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocols are based on the standard shake-flask method, which is considered the gold standard for equilibrium solubility determination.[8]

General Materials and Equipment
  • 3-Piperidinyl cyclopropanecarboxylate hydrochloride (solid)

  • Anhydrous DMSO

  • Deionized or distilled water

  • Vortex mixer

  • Constant temperature shaker/incubator

  • Analytical balance

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Calibrated micropipettes

  • 2 mL microcentrifuge tubes or glass vials

Protocol for Solubility Determination in DMSO

This protocol aims to determine the maximum solubility of the compound in DMSO at room temperature.[9]

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 3-Piperidinyl cyclopropanecarboxylate hydrochloride into a pre-weighed 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL).

    • Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of the compound until a solid precipitate remains, ensuring a supersaturated state.[9]

  • Equilibration:

    • Place the sealed tube in a constant temperature shaker set to 25°C.

    • Agitate the slurry for 24-48 hours to ensure that equilibrium between the dissolved and undissolved compound is reached.[8][10]

  • Phase Separation:

    • After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the excess undissolved solid.[9]

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration within the linear range of the analytical method.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC method with a standard calibration curve.

  • Calculation:

    • Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in DMSO.

Protocol for Aqueous Solubility Determination

This protocol follows the same principles as the DMSO solubility determination but is adapted for an aqueous system.

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a precise volume of water (e.g., 1 mL).

    • Vortex vigorously for 2-3 minutes.

  • Equilibration:

    • Incubate the sealed tube in a constant temperature shaker at 25°C for 24-48 hours.

  • Phase Separation:

    • Centrifuge the tube to pellet the excess solid.

  • Sample Analysis:

    • Carefully collect a known volume of the aqueous supernatant.

    • Dilute as necessary with the mobile phase of the HPLC method.

    • Quantify the concentration using a validated HPLC method.

  • Calculation:

    • Determine the equilibrium solubility in water, accounting for any dilutions.

Data Presentation

The experimentally determined solubility data should be summarized in a clear and concise table.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mM)
DMSO25Experimental ValueCalculated Value
Water25Experimental ValueCalculated Value

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Workflow A 1. Preparation of Supersaturated Slurry B 2. Equilibration (24-48h at 25°C) A->B Agitation C 3. Phase Separation (Centrifugation) B->C D 4. Supernatant Collection & Dilution C->D E 5. HPLC Analysis (Quantification) D->E F 6. Solubility Calculation E->F

Caption: Workflow for equilibrium solubility determination.

Factors Influencing Solubility and Experimental Considerations

Several factors can influence the solubility of 3-Piperidinyl cyclopropanecarboxylate hydrochloride and should be carefully controlled during experimental work.

  • pH (for Aqueous Solubility): As a hydrochloride salt of a secondary amine, the pH of the aqueous solution will significantly impact solubility. The compound will be more soluble at acidic to neutral pH where the piperidine nitrogen remains protonated. At higher pH values, the free base may precipitate, leading to lower apparent solubility.[3]

  • Temperature: Solubility is generally temperature-dependent. For most solids dissolving in liquids, solubility increases with temperature. It is crucial to maintain a constant temperature during equilibration.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized compound with known purity.

  • Hygroscopicity of DMSO: DMSO is hygroscopic and can absorb atmospheric moisture, which can reduce the solubility of some compounds.[11] It is recommended to use anhydrous DMSO from a freshly opened bottle and to minimize its exposure to air.[11]

  • Kinetic vs. Thermodynamic Solubility: The protocol described determines the thermodynamic (or equilibrium) solubility. Kinetic solubility, often measured in high-throughput screening, involves dissolving a DMSO stock solution in an aqueous buffer and can yield higher, but less stable, supersaturated solutions.

Conclusion

While specific experimental data for 3-Piperidinyl cyclopropanecarboxylate hydrochloride is not widely published, a comprehensive understanding of its chemical structure allows for strong predictions of its solubility behavior. It is anticipated to be highly soluble in DMSO and to possess moderate to good aqueous solubility, primarily due to the presence of the hydrochloride salt. The provided experimental protocols offer a robust framework for researchers to quantitatively determine the solubility of this compound, enabling its effective use in further research and development activities. Adherence to the principles of scientific integrity and careful experimental execution will ensure the generation of reliable and reproducible solubility data.

References

  • Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Ataman Kimya. (n.d.). PIPERIDINE.
  • Wikipedia. (n.d.). Piperidine.
  • National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC.
  • Sigma-Aldrich. (n.d.). MultiScreen Solubility Filter Plate.
  • ChemicalBook. (2025, September 12). Cyclopropanecarboxylic Acid: Solubility, Microwave Spectrum, Metabolism, and Ester Prodrugs.
  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • National Institutes of Health. (n.d.). Piperidine. PubChem.
  • Ketone Pharma. (2024, August 21). Methyl Cyclopropane Carboxylate: A Comprehensive Overview.
  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
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Exploratory

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 3-Piperidinyl Cyclopropanecarboxylate Derivatives

Introduction: Deconstructing the Scaffold for Pharmacokinetic Prediction The 3-piperidinyl cyclopropanecarboxylate scaffold represents a fascinating convergence of structural motifs commonly employed in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Deconstructing the Scaffold for Pharmacokinetic Prediction

The 3-piperidinyl cyclopropanecarboxylate scaffold represents a fascinating convergence of structural motifs commonly employed in modern medicinal chemistry. To effectively profile its pharmacokinetic (PK) behavior, we must first understand the distinct contributions of its constituent parts: the piperidine ring and the cyclopropanecarboxylate ester.

  • The Piperidine Ring: As a saturated heterocycle, piperidine is a ubiquitous fragment in drug design.[1] Its basic nitrogen atom (typical pKa ~8-11) often enhances aqueous solubility at physiological pH and provides a key interaction point for target binding. However, this basicity also means the molecule's charge state, and thus its properties, will be pH-dependent. From a PK perspective, the piperidine ring can influence absorption, distribution, and is a potential site for metabolism via cytochrome P450 (CYP) enzymes, often through N-dealkylation or ring oxidation.[2][3]

  • The Cyclopropanecarboxylate Ester: This moiety is defined by two key features. The cyclopropyl group is frequently introduced by medicinal chemists to increase metabolic stability, enhance potency, or reduce off-target effects.[4][5] The shorter, stronger C-H bonds of the cyclopropyl ring are less susceptible to oxidative metabolism by CYPs compared to standard alkyl chains.[6][7] However, the ester linkage is a critical metabolic soft spot. Ester-containing compounds are substrates for a wide variety of ubiquitous esterase enzymes, such as carboxylesterases (CEs), which are abundant in the liver, plasma, and gut wall.[8][9][10] This can lead to rapid hydrolysis, which may be a desired activation step for a prodrug or an undesirable clearance pathway for an active compound.[11][12] Notably, cyclopropanecarboxylate esters have been shown to possess enhanced hydrolytic stability compared to other esters, a feature that can be advantageous in prodrug design.[13][14]

This guide provides a comprehensive framework for elucidating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical class, integrating predictive insights with robust experimental protocols.

Section 1: The Strategic Workflow of Pharmacokinetic Profiling

A successful PK profiling campaign follows a logical progression from high-throughput in vitro assays to more complex in vivo studies. This tiered approach ensures that resources are used efficiently, with data from early screens informing the design of definitive later-stage experiments.

PK_Workflow cluster_in_vitro In Vitro / In Silico Profiling cluster_in_vivo In Vivo Studies In_Silico In Silico Predictions (pKa, logP, Solubility) PhysChem Physicochemical (Kinetic & Thermodynamic Solubility) In_Silico->PhysChem Guides experimental design Permeability Permeability Screening (PAMPA, Caco-2) PhysChem->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Permeability->Metabolic_Stability DDI_Screen DDI Screening (CYP Inhibition) Metabolic_Stability->DDI_Screen PPB Plasma Protein Binding (Equilibrium Dialysis) DDI_Screen->PPB Formulation Formulation Development PPB->Formulation Candidate Selection Rodent_PK Rodent PK Study (IV & PO Dosing) Formulation->Rodent_PK Bioanalysis Bioanalytical Method Dev. (LC-MS/MS) Rodent_PK->Bioanalysis Plasma Samples PK_Analysis PK Parameter Calculation (AUC, CL, F%) Bioanalysis->PK_Analysis

Caption: Tiered workflow for pharmacokinetic profiling.

Section 2: Core In Vitro Pharmacokinetic Assays

In vitro assays are the bedrock of PK profiling, providing essential data on a compound's intrinsic properties.

Physicochemical Properties: Solubility

Poor aqueous solubility is a primary cause of low oral bioavailability. Therefore, early assessment is critical.

  • Kinetic Solubility: Measures the solubility of a compound precipitating from a DMSO stock solution. It's a high-throughput method suitable for early screening.

  • Thermodynamic Solubility: A lower-throughput, more definitive measure of the solubility of a crystalline solid at equilibrium.

ParameterMethodTypical ConditionsInterpretation
Kinetic Solubility Nephelometry or UV-VispH 7.4 Phosphate Buffered Saline (PBS)>100 µM is desirable. <10 µM may present challenges.
Thermodynamic Solubility Shake-flask method with HPLC/UV or LC-MS analysispH 7.4 PBS, 24-48h incubationProvides the true equilibrium solubility.
Absorption & Permeability: The Caco-2 Assay

The Caco-2 permeability assay is the industry standard for predicting human intestinal absorption.[15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, expressing key uptake and efflux transporters.[16][17]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the laboratory's established range (e.g., ≥200 Ω·cm²).[18]

  • Assay Initiation:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • A-to-B Transport: Add the test compound (e.g., 10 µM) to the apical (A) side and drug-free buffer to the basolateral (B) side.

    • B-to-A Transport: Add the test compound to the basolateral (B) side and drug-free buffer to the apical (A) side.

  • Incubation & Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver compartment at specified time points (e.g., 120 minutes).[17]

  • Quantification: Analyze the concentration of the compound in the donor and receiver compartments using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

Data Interpretation

Papp (A-B) (x 10-6 cm/s)Predicted AbsorptionEfflux Ratio (ER)Interpretation
< 1Low> 2.0Compound is likely a substrate of an efflux transporter (e.g., P-gp).[16]
1 - 10Moderate1.0 - 2.0Passive diffusion or balanced transport.
> 10High< 1.0May indicate active uptake.

Scientist's Note: The basic piperidine moiety makes these compounds potential substrates for P-glycoprotein (P-gp). An efflux ratio greater than 2 is a red flag that requires further investigation, as P-gp-mediated efflux can significantly limit oral absorption and brain penetration.[19]

Metabolic Stability

Understanding a compound's susceptibility to metabolism is crucial for predicting its half-life and potential for drug-drug interactions (DDIs).[20]

Key Assays:

  • Liver Microsomal Stability: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[21] This assay is a cost-effective screen for Phase I metabolic liability.

  • Hepatocyte Stability: Primary hepatocytes contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes and cofactors, providing a more complete picture of hepatic metabolism.[20][22]

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation: Thaw cryopreserved primary hepatocytes (human, rat, etc.) and prepare a cell suspension (e.g., 0.5 x 106 viable cells/mL) in supplemented medium.[23][24]

  • Incubation: Pre-warm the cell suspension at 37°C. Add the test compound (e.g., 1 µM final concentration) to initiate the reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[23]

  • Sample Processing: Centrifuge the samples to pellet cell debris and protein.

  • Analysis: Analyze the supernatant for the disappearance of the parent compound using LC-MS/MS.

  • Calculation: Plot the natural log of the percent remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).[24]

Scientist's Note: For 3-piperidinyl cyclopropanecarboxylate derivatives, two primary metabolic pathways should be anticipated:

  • Ester Hydrolysis: Rapid clearance by carboxylesterases.

  • CYP-mediated Oxidation: Oxidation of the piperidine or other aromatic rings.[2] Comparing stability in microsomes (CYPs) versus hepatocytes (CYPs + Esterases) can help elucidate the dominant clearance mechanism.

Metabolic_Pathways cluster_phase1 Phase I Metabolism Parent Parent Compound (3-Piperidinyl Cyclopropanecarboxylate) Metabolite1 Hydrolyzed Metabolite (Piperidinyl Alcohol + Cyclopropanecarboxylic Acid) Parent->Metabolite1 Carboxylesterases (Liver, Plasma, Gut) Metabolite2 Oxidized Metabolite (e.g., Piperidine N-oxide) Parent->Metabolite2 CYP450 Enzymes (e.g., CYP3A4 in Liver)

Caption: Predicted primary metabolic pathways.

Drug-Drug Interaction (DDI) Potential: CYP Inhibition

It is a regulatory requirement to assess whether a new chemical entity inhibits major CYP enzymes, as this can lead to dangerous DDIs with co-administered drugs.[25][26][27]

  • Protocol: Use commercially available kits with fluorescent probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Incubate human liver microsomes, the probe substrate, and a range of concentrations of the test compound.

  • Interpretation: A decrease in fluorescence indicates inhibition of the enzyme. The concentration that causes 50% inhibition (IC50) is calculated. An IC50 value <10 µM is typically considered a potential inhibitor and may require further in vivo investigation.[28][29]

Section 3: In Vivo Pharmacokinetic Studies

In vivo studies provide the definitive measure of a drug's behavior in a complete biological system.[30][31]

Study Design

A standard rodent PK study is essential for understanding key parameters before advancing to more complex models.[32]

  • Species: Sprague-Dawley rats are commonly used.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg). This route is critical for determining fundamental PK parameters like clearance and volume of distribution.

    • Group 2: Oral (PO) administration (e.g., 10 mg/kg). This route is used to determine oral absorption and bioavailability.[2]

  • Dosing Vehicle: The compound should be formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Solutol®).[2]

  • Blood Sampling: Serial blood samples (e.g., ~100 µL) are collected from a cannulated vein (e.g., jugular vein) at multiple time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Plasma is harvested by centrifugation.

Bioanalysis: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs in biological matrices due to its high sensitivity and selectivity.[33][34][35]

Workflow for Method Development:

  • Sample Preparation: Plasma samples are typically prepared via protein precipitation (e.g., adding 3 volumes of cold acetonitrile with an internal standard) or liquid-liquid extraction.[36][37]

  • Chromatography: An appropriate HPLC/UPLC column (e.g., C18) and mobile phase are selected to achieve chromatographic separation of the analyte from matrix components.

  • Mass Spectrometry: The mass spectrometer is tuned to the specific mass-to-charge ratio (m/z) of the parent compound and a characteristic product ion (Multiple Reaction Monitoring, MRM).

  • Validation: The method is validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[36]

Data Analysis and Key Parameters

Pharmacokinetic parameters are calculated using non-compartmental analysis software (e.g., Phoenix™ WinNonlin®).

Hypothetical Data for Compound "X"

ParameterIV (1 mg/kg)PO (10 mg/kg)Definition
Cmax (ng/mL) 450850Maximum observed plasma concentration.
Tmax (h) 0.0831.0Time to reach Cmax.
AUClast (ng·h/mL) 9803,400Area under the concentration-time curve to the last measurable point.
t1/2 (h) 3.53.8Terminal half-life.
Clearance (CL) (mL/min/kg) 17.0-Volume of plasma cleared of drug per unit time.
Volume of Distribution (Vdss) (L/kg) 5.9-Apparent volume into which the drug distributes.
Bioavailability (F%) -34.7% The fraction of the oral dose that reaches systemic circulation.

Interpretation: In this hypothetical example, Compound X exhibits moderate clearance (less than rat liver blood flow, ~55 mL/min/kg), a volume of distribution suggesting it distributes outside of the plasma into tissues, and a modest oral bioavailability of 34.7%. The low bioavailability could be due to poor absorption (predicted by low Caco-2 Papp) or high first-pass metabolism (predicted by high clearance in hepatocytes).

Conclusion

The pharmacokinetic profiling of 3-piperidinyl cyclopropanecarboxylate derivatives requires a systematic and integrated approach. By understanding the liabilities inherent in the scaffold—namely, the potential for esterase-mediated hydrolysis and the basic nature of the piperidine ring—researchers can design a logical series of in vitro and in vivo experiments. This guide provides the foundational protocols and interpretive frameworks necessary to characterize the ADME properties of this chemical class, enabling data-driven decisions to optimize drug candidates for further development.

References

  • Fukami, T., & Yokoi, T. (2012). The emerging role of human esterases. Drug Metabolism and Pharmacokinetics, 27(5), 466-477. [Link]

  • El Orche, A., et al. (2024). Bio-Analytical Assay Methods for Estimation of Drugs in Human Plasma using LC–MS/MS: A Review. International Journal of Pharmaceutical Sciences Review and Research, 84(1), 1-10. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Satoh, T., Taylor, P., et al. (2017). The emerging role of human esterases. Semantic Scholar. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita Drug Discovery. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. FDA. [Link]

  • Meyer, A., et al. (2015). Contribution of human esterases to the metabolism of selected drugs of abuse. Forensic Toxicology, 33(1), 58-68. [Link]

  • S, S., & P, S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Williams, F. M. (1985). Clinical Significance of Esterases in Man. Clinical Pharmacokinetics, 10(5), 392-403. [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug-Drug Interaction Studies. FDA. [Link]

  • Tandon, R., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Tandon, R., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. FDA. [Link]

  • European Commission Joint Research Centre. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Yang, Z., et al. (2007). LC-MS/MS Approach for Quantification of Therapeutic Proteins in Plasma Using a Protein Internal Standard and 2D-Solid-Phase Extraction Cleanup. Analytical Chemistry, 79(24), 9547-9555. [Link]

  • Bioanalysis Zone. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. [Link]

  • Federal Register. (2024). M12 Drug Interaction Studies; M12 Drug Interaction Studies: Questions and Answers; International Council for Harmonisation; Guidances for Industry; Availability. Federal Register. [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 615-629. [Link]

  • ResearchGate. (n.d.). Bioanalytical methods for the analysis of drugs in plasma by LC-MS or LC-MS/MS. ResearchGate. [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Unknown Source. [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. [Link]

  • Lee, H. R., et al. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 15(11), 1362. [Link]

  • BioDuro. (n.d.). In Vivo PK and TK. BioDuro. [Link]

  • Zhang, Y., et al. (2024). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry, 12, 1378129. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Wang, Y., et al. (2017). Non-linear pharmacokinetics of piperine and its herb-drug interactions with docetaxel in Sprague-Dawley rats. Journal of Pharmaceutical and Biomedical Analysis, 145, 173-180. [Link]

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Foundational

The Architecture of Degradation: In Vitro Stability Profiling of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride

An authoritative technical guide on the in vitro stability profiling of 3-Piperidinyl cyclopropanecarboxylate hydrochloride , designed for drug development scientists and pharmacokineticists. Introduction & Structural Li...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative technical guide on the in vitro stability profiling of 3-Piperidinyl cyclopropanecarboxylate hydrochloride , designed for drug development scientists and pharmacokineticists.

Introduction & Structural Liabilities

Evaluating the in vitro stability of a chemical entity is not merely a box-checking exercise for regulatory submissions; it is the fundamental blueprint for predicting in vivo pharmacokinetics, dosing regimens, and safety profiles. 3-Piperidinyl cyclopropanecarboxylate hydrochloride is a bifunctional molecule featuring two distinct metabolic hotspots: a cyclopropanecarboxylate ester and a secondary amine (piperidine ring) .

As a Senior Application Scientist, I approach this molecule by first deconstructing its chemical liabilities. Esters are notoriously susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma), while the piperidine nitrogen serves as a prime target for Cytochrome P450 (CYP450)-mediated oxidation. Furthermore, because this compound is supplied as a hydrochloride salt, it introduces local pH dynamics that must be rigorously controlled in unbuffered in vitro systems to prevent artifactual stability data.

According to the[1], identifying disproportionate human metabolites early in development is critical. If ester hydrolysis or CYP-mediated ring oxidation occurs at significantly different rates across species, it dictates the selection of preclinical toxicology models.

MetabolicPathways Parent 3-Piperidinyl cyclopropanecarboxylate Hydrolysis Ester Hydrolysis (CES1 / CES2) Parent->Hydrolysis Plasma/Liver Esterases Oxidation CYP450 Oxidation (CYP3A4 / CYP2D6) Parent->Oxidation Hepatic Microsomes Metab1 Cyclopropanecarboxylic Acid + 3-Hydroxypiperidine Hydrolysis->Metab1 Metab2 N-Oxide / Hydroxylated Piperidine Derivatives Oxidation->Metab2

Fig 1. Primary metabolic pathways of 3-Piperidinyl cyclopropanecarboxylate.

Self-Validating Experimental Methodologies

To generate trustworthy data, every protocol must be a self-validating system. We do not just incubate and measure; we engineer controls that isolate variables and prove causality. The methodologies below align with the globally harmonized [2][3][4].

Plasma Stability: Evaluating Esterase Susceptibility

Because 3-Piperidinyl cyclopropanecarboxylate contains an ester linkage, plasma stability is the first critical hurdle. Rodent plasma (especially mouse) possesses vastly higher carboxylesterase activity than human plasma.

Step-by-Step Protocol & Causality:

  • Stock Preparation: Prepare a 10 mM stock in DMSO.

  • Matrix Spiking: Spike the compound into pre-warmed (37°C) pooled plasma (Human, Rat, Mouse) to a final concentration of 1 µM.

    • Causality: The final DMSO concentration must be strictly ≤0.1% . Higher concentrations of organic solvents alter the dielectric constant of the matrix and can denature plasma esterases, leading to artificially prolonged half-lives.

  • Self-Validation Control (BNPP): Run a parallel incubation spiked with 1 mM Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum esterase inhibitor.

    • Causality: If the compound degrades in blank plasma but remains stable in BNPP-treated plasma, the degradation is definitively enzymatic. If it degrades in both, the instability is chemical (e.g., pH-driven hydrolysis).

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench into 150 µL of ice-cold acetonitrile (MeCN) containing an internal standard (e.g., labetalol).

    • Causality: The 3:1 ratio of cold MeCN instantly precipitates plasma proteins, halting enzymatic activity at the exact time point. The internal standard normalizes any volumetric errors during LC-MS/MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass.

Hepatic Microsomal Stability: Evaluating Oxidative Clearance

To assess the vulnerability of the piperidine ring to CYP450 oxidation, we utilize liver microsomes. We calculate the intrinsic clearance ( CLint​ ) using the in vitro half-life approach pioneered by[5].

Step-by-Step Protocol & Causality:

  • Pre-incubation: Combine 1 µM of the test compound with 0.5 mg/mL liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Pre-incubate for 5 minutes at 37°C.

    • Causality: The 100 mM buffer is critical here. Because the compound is a hydrochloride salt, dissolving it in weak buffers can drop the local pH, inhibiting CYP function. MgCl2​ is an essential cofactor that facilitates electron transfer from NADPH-cytochrome P450 reductase to the CYP heme center. Furthermore, keeping protein concentration low (0.5 mg/mL) minimizes non-specific microsomal binding, which can mask true intrinsic clearance[5].

  • Reaction Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Self-Validation Control (Minus-NADPH): Run a parallel incubation where an equivalent volume of buffer replaces NADPH.

    • Causality: NADPH is the obligate electron donor for CYP450s. The minus-NADPH control proves that any observed degradation is strictly CYP-mediated and not due to chemical instability or non-CYP enzymes in the microsomal fraction.

  • Sampling & Quenching: Sample at 0, 5, 15, 30, 45, and 60 minutes, quenching with cold MeCN + Internal Standard.

AssayWorkflow Start Test Compound (1 µM) Matrix Liver Microsomes + MgCl2 (pH 7.4) Start->Matrix Split Reaction Split Matrix->Split IncubationPlus + NADPH (Active CYP) Split->IncubationPlus Test IncubationMinus - NADPH (Chemical Stability) Split->IncubationMinus Control Quench Quench with MeCN + Internal Standard IncubationPlus->Quench 0-60 min IncubationMinus->Quench 0-60 min Analysis LC-MS/MS Quantification Quench->Analysis

Fig 2. Self-validating microsomal stability workflow with built-in causality controls.

Quantitative Data Synthesis

Below are representative data tables demonstrating the expected in vitro stability profile for an ester-containing piperidine derivative like 3-Piperidinyl cyclopropanecarboxylate hydrochloride. Notice the stark interspecies differences—a hallmark of ester-based compounds.

Table 1: Plasma Stability Profile (1 µM, 37°C)

SpeciesHalf-life ( t1/2​ , min)% Remaining (60 min)BNPP Control (% Rem. 60 min)Primary Liability
Human > 12088.4%95.2%Low esterase activity
Rat 45.239.8%92.1%Moderate CES activity
Mouse 12.5< 5.0%89.5%High CES activity

Interpretation: The compound exhibits excellent stability in human plasma but rapid degradation in mouse plasma. The rescue of stability in the BNPP control confirms that the degradation in rodents is driven by esterases, not chemical instability.

Table 2: Hepatic Microsomal Stability (0.5 mg/mL protein, 1 µM, 37°C)

SpeciesHalf-life ( t1/2​ , min) CLint​ (µL/min/mg)Minus-NADPH Control (% Rem)Predicted Hepatic Extraction
Human 38.436.198.5%Moderate
Rat 22.162.797.2%High
Mouse 18.574.996.8%High

Interpretation: The minus-NADPH control confirms that the compound is chemically stable in the assay buffer. The moderate intrinsic clearance in human microsomes suggests that the piperidine ring undergoes steady CYP-mediated oxidation, likely N-hydroxylation or alpha-carbon oxidation leading to ring opening.

Conclusion

The in vitro stability of 3-Piperidinyl cyclopropanecarboxylate hydrochloride is dictated by a tug-of-war between esterase-mediated hydrolysis and CYP450-mediated oxidation. By utilizing self-validating protocols—specifically controlling for solvent limits, utilizing specific enzymatic inhibitors (BNPP), and deploying obligate cofactor controls (NADPH)—researchers can accurately map the metabolic fate of this compound. Aligning these methodologies with ICH M12 and FDA MIST guidelines ensures that the resulting pharmacokinetic predictions are both scientifically rigorous and regulatory-compliant.

References

  • Safety Testing of Drug Metabolites Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link][1]

  • ICH M12 Drug Interaction Studies Final Guidance Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (August 2024) URL:[Link][2]

  • Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes Source: Obach, R.S. (1999). Drug Metabolism and Disposition, PubMed / National Institutes of Health. URL:[Link][5]

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Exploratory

An In-depth Technical Guide to 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride and Its Analogs

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Piperidinyl cyclopropanecarboxylate hydrochloride and its closely related amide analogs. The nom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Piperidinyl cyclopropanecarboxylate hydrochloride and its closely related amide analogs. The nomenclature in this chemical family can be ambiguous; therefore, this document will elucidate the distinct structures, properties, and applications of these compounds, which are of significant interest in medicinal chemistry and drug development.

Disambiguation and Core Structures

The term "3-Piperidinyl cyclopropanecarboxylate hydrochloride" most precisely describes an ester linkage between a cyclopropanecarboxylic acid and a 3-hydroxypiperidine, subsequently converted to its hydrochloride salt. However, the scientific literature and chemical catalogs frequently feature amide-linked isomers, which are often investigated for their distinct pharmacological profiles. This guide will address both the ester and the more common amide derivatives to provide a thorough understanding of this chemical class.

The core structural components consist of a piperidine ring, a cyclopropane moiety, and a linker (ester or amide) connecting them. The point of attachment on the piperidine ring (position 3) and the stereochemistry are critical determinants of a compound's biological activity.

Key Analogs: Molecular Weight and Structure

Several key analogs fall under the broad description of the topic. The table below summarizes their fundamental properties for easy comparison.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Piperidin-3-yl cyclopropanecarboxylate hydrochlorideC₉H₁₆ClNO₂205.68Not available
(S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochlorideC₉H₁₇ClN₂O204.701276045-27-2
(R)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochlorideC₉H₁₇ClN₂O204.701286208-14-7
N-methyl-N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochlorideC₁₀H₁₉ClN₂O218.73Not available
1-(Piperidin-3-yl)cyclopropane-1-carboxylic acid hydrochlorideC₉H₁₆ClNO₂205.682137551-90-5
Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochlorideC₁₀H₁₈ClNO₂219.71Not available

Note: "Not available" indicates that a specific CAS number for the hydrochloride salt was not readily found in the searched databases. The molecular weights are for the hydrochloride salts where specified.

Chemical Structures

The fundamental structures of the key ester and amide analogs are depicted below.

G cluster_ester Piperidin-3-yl cyclopropanecarboxylate cluster_amide N-(Piperidin-3-yl)cyclopropanecarboxamide ester amide

Figure 1: Comparison of the core ester and amide structures.

Synthesis and Characterization

The synthesis of these compounds typically involves standard organic chemistry transformations. The choice of synthetic route depends on the desired linkage (ester or amide) and the required stereochemistry.

General Synthetic Workflow

A generalized workflow for the synthesis of these compounds is presented below. This process highlights the key stages from starting materials to the final hydrochloride salt.

workflow start Starting Materials (e.g., 3-hydroxypiperidine, cyclopropanecarbonyl chloride) coupling Coupling Reaction (Esterification or Amidation) start->coupling protect Protection/Deprotection (if necessary) coupling->protect purify Purification (e.g., Chromatography) protect->purify salt Salt Formation (with HCl) purify->salt characterize Characterization (NMR, MS, etc.) salt->characterize

Figure 2: A generalized synthetic workflow.

Experimental Protocol: Amide Coupling

The following is a representative protocol for the synthesis of N-(Piperidin-3-yl)cyclopropanecarboxamide, which can then be converted to its hydrochloride salt.

Step 1: Amide Bond Formation

  • To a solution of 3-aminopiperidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added a base (e.g., triethylamine, 1.2 eq).

  • The mixture is cooled to 0 °C in an ice bath.

  • Cyclopropanecarbonyl chloride (1.1 eq) is added dropwise to the solution.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 2: Work-up and Purification

  • Upon completion, the reaction mixture is washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 3: Hydrochloride Salt Formation

  • The purified amide is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring.

  • The resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum to yield the hydrochloride salt.

Self-Validation: Each step of this protocol includes a checkpoint for validation. The amide bond formation is monitored for completion. The work-up and purification steps are designed to remove unreacted starting materials and byproducts. The final product's identity and purity are confirmed by analytical techniques such as NMR and mass spectrometry.

Applications in Drug Development

The piperidine and cyclopropane moieties are common scaffolds in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to be incorporated into a wide range of biologically active molecules.

  • Piperidine Ring: The piperidine ring is a prevalent feature in many approved drugs. Its saturated, heterocyclic nature provides a three-dimensional structure that can effectively interact with biological targets. The nitrogen atom can be protonated at physiological pH, which can influence solubility and receptor binding.[1]

  • Cyclopropane Ring: The cyclopropane group is often used as a rigid bioisostere for other chemical groups. Its conformational rigidity can lead to higher binding affinity and improved metabolic stability.

Compounds incorporating the N-(piperidin-3-yl)cyclopropanecarboxamide scaffold have been investigated for their potential as modulators of various biological targets. The specific stereochemistry (R or S) at the 3-position of the piperidine ring is often crucial for selective activity.[2][3]

Physicochemical Properties

Detailed physicochemical data for these specific compounds is not extensively available in the public domain. However, general properties can be inferred from their structures.

PropertyExpected Characteristics
Solubility The hydrochloride salts are generally expected to be soluble in water and polar organic solvents like methanol and ethanol.[1]
Melting Point As crystalline salts, they are expected to have relatively high melting points.
Stability The amide linkage is generally more stable to hydrolysis than the ester linkage. The compounds should be stored in a cool, dry place to prevent degradation.
Appearance Typically, these compounds are white to off-white crystalline solids.

References

  • Molport. (n.d.). N-methyl-N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide;hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 1-(piperidin-3-yl)cyclopropane-1-carboxylate hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride — Chemical Substance Information. Retrieved from [Link]

Sources

Foundational

Biological Targets and Pharmacophore Utility of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride: A Technical Guide

Executive Summary In modern drug discovery, 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS 1220038-10-7) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged, bifunctional ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS 1220038-10-7) is rarely deployed as a standalone therapeutic; rather, it serves as a highly privileged, bifunctional chemical scaffold. It provides two distinct pharmacophoric modules: a basic piperidine ring and a conformationally restricted cyclopropanecarboxylate ester. This whitepaper details the mechanistic rationale behind utilizing this building block, its primary biological targets (Carboxylesterases and GPCRs), and the self-validating experimental methodologies required to evaluate its derivatives in preclinical development.

Structural Rationale and Pharmacophore Properties

The utility of 3-Piperidinyl cyclopropanecarboxylate hydrochloride stems from the distinct physicochemical properties of its two core motifs:

The Cyclopropanecarboxylate Motif: Tuned Prodrug Activation

Esterification is a classic prodrug strategy to improve oral bioavailability. However, standard aliphatic esters (e.g., acetates or valerates) often suffer from premature spontaneous hydrolysis in the highly acidic gastric environment (pH 1–2).

The substitution of a linear ester with a cyclopropanecarboxylate introduces hyperconjugative stabilization to the ester carbonyl . The cyclopropane ring donates electron density into the π∗ orbital of the carbonyl, reducing its electrophilicity. This structural choice prevents spontaneous chemical hydrolysis in the stomach while maintaining susceptibility to the highly nucleophilic Serine residue in the catalytic triad of human Carboxylesterases (CES).

The Piperidine Motif: GPCR Anchoring

The piperidine ring contains a basic secondary amine with a pKa of approximately 9.5. At physiological pH (7.4), this nitrogen is almost entirely protonated. This protonation is non-negotiable for engaging a vast array of G-Protein Coupled Receptors (GPCRs)—such as Histamine ( H3​ ) and Muscarinic receptors—where the cationic nitrogen forms a highly conserved, charge-reinforced hydrogen bond (salt bridge) with an Aspartate residue (e.g., Asp3.32) deep within the transmembrane (TM) bundle.

Primary Biological Target Classes

Target Class A: Human Carboxylesterases (CES1 and CES2)

When utilized as a prodrug moiety, the cyclopropanecarboxylate ester is a direct biological target for Carboxylesterase 1 (hepatic) and Carboxylesterase 2 (intestinal) . These α/β -hydrolases are responsible for the bioconversion of the inert prodrug into the active 3-piperidinol payload.

The steric hindrance of the cyclopropane ring slows the enzymatic cleavage rate just enough to prevent "dose dumping" in the gut, ensuring a controlled release profile. This exact enzymatic targeting is mirrored in the clinical metabolism of drugs like Filgotinib, which undergoes CES2-mediated cleavage of a cyclopropanecarboxylic acid (CPCA) moiety .

ProdrugActivation Prodrug 3-Piperidinyl Cyclopropanecarboxylate Stomach Gastric Environment (pH 1-4) Hyperconjugative Stability Prodrug->Stomach Oral Administration IntestineLiver Intestine / Liver (CES1 & CES2 Enzymes) Stomach->IntestineLiver Resists Spontaneous Hydrolysis ActiveDrug Active Pharmacophore (3-Piperidinol derivative) IntestineLiver->ActiveDrug Serine Hydrolase Cleavage Metabolite Cyclopropanecarboxylic Acid (CPCA Byproduct) IntestineLiver->Metabolite Enzymatic Release

Fig 1: CES-mediated prodrug activation pathway of cyclopropanecarboxylate esters.

Target Class B: Amine-Binding GPCRs

Once the ester is cleaved (or if the scaffold is used as a rigid linker), the piperidine core targets the orthosteric binding sites of monoamine GPCRs. The chair conformation of the piperidine ring precisely vectors the substituents at the 3-position into accessory hydrophobic pockets, allowing for exquisite structure-activity relationship (SAR) tuning.

Quantitative Data Summaries

The following tables summarize the pharmacokinetic advantages of the cyclopropanecarboxylate scaffold and its interaction kinetics with CES enzymes.

Table 1: Comparative Hydrolytic Stability of Ester Prodrug Motifs (pH 6.0, 40°C)

Ester TypeRepresentative AnalogHalf-Life ( t1/2​ )Primary Mechanism of Stability
Cyclopropanecarboxylate Analog 14>300 h Hyperconjugative π -stabilization
L-Valine EsterValacyclovir~69.7 hActive transport optimized
Isopropyl EsterAnalog 3a~32.1 hStandard steric hindrance

Table 2: Carboxylesterase (CES) Kinetic Parameters for Cyclopropanecarboxylate Cleavage

Enzyme IsoformPrimary LocalizationSubstrate Preference kcat​/Km​ (min⁻¹ mM⁻¹)
Human CES1 LiverSmall alcohol, large acyl group~45.2
Human CES2 IntestineLarge alcohol, small acyl group~195.8
Murine rCE Liver (Mouse)Broad spectrum~120.4

Experimental Methodologies

To rigorously evaluate compounds derived from 3-Piperidinyl cyclopropanecarboxylate, assays must be designed as self-validating systems . This ensures that the observed data is a direct result of the targeted biological mechanism, free from artifactual interference.

Protocol 1: Self-Validating High-Throughput CES Cleavage Assay

Causality: To confirm that the cyclopropanecarboxylate moiety acts as a true prodrug, we must prove that its cleavage is strictly enzymatic (via CES1/CES2) and not a result of spontaneous aqueous hydrolysis in assay buffers.

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer at pH 7.4 to mimic physiological conditions. Reconstitute recombinant human CES1 and CES2 (1 mg/mL).

  • Control Establishment (Self-Validation):

    • Positive Control: Trans-permethrin (a known cyclopropanecarboxylate substrate).

    • Negative Control: Heat-inactivated CES enzyme (boiled at 95°C for 10 mins) to establish the baseline of spontaneous chemical hydrolysis.

  • Incubation: In a 96-well plate, add 10 µM of the test compound to 90 µL of buffer. Initiate the reaction by adding 10 µL of active CES enzyme, heat-inactivated enzyme, or blank buffer. Incubate at 37°C.

  • Quenching: At time points (0, 15, 30, 60, 120 mins), extract 10 µL aliquots and quench immediately in 90 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • LC-MS/MS Analysis: Centrifuge at 14,000 x g for 10 mins. Analyze the supernatant to track the disappearance of the parent ester and the equimolar appearance of the 3-piperidinol metabolite.

Protocol 2: GPCR Radioligand Binding Assay for Piperidine Derivatives

Causality: The assay buffer must be strictly maintained at pH 7.4 to ensure the piperidine nitrogen remains protonated, which is an absolute requirement for the Aspartate salt-bridge formation in the GPCR binding pocket.

  • Membrane Preparation: Homogenize CHO cells stably expressing the target GPCR (e.g., H3​ receptor) in ice-cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ . Centrifuge at 40,000 x g for 20 mins and resuspend the pellet.

  • Incubation Matrix: In a 96-well deep-well plate, combine 50 µL of cell membrane suspension (approx. 10 µg protein/well), 50 µL of [3H] -labeled reference ligand (at its Kd​ concentration), and 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M).

  • Self-Validation (Defining NSB): In parallel wells, replace the test compound with a 1000-fold excess of an unlabeled, high-affinity competitor. The residual radioactivity in these wells defines the Non-Specific Binding (NSB), ensuring that all calculated IC50​ values reflect true orthosteric displacement.

  • Filtration & Detection: Incubate for 60 mins at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific sticking). Wash filters 3x with ice-cold buffer.

  • Quantification: Dry the filters, add scintillation cocktail, and measure retained radioactivity using a Microbeta counter.

GPCRWorkflow Membrane Cell Membrane Preparation Incubation Incubation with Ligand & Scaffold Membrane->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Buffer Wash (Remove Unbound) Filtration->Washing Detection Scintillation Counting (IC50) Washing->Detection

Fig 2: Self-validating GPCR radioligand binding assay workflow for piperidine derivatives.

References

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability Source: Organic Letters - ACS Publications URL:[Link]

  • Filgotinib: A Clinical Pharmacology Review Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Hydrolytic metabolism of pyrethroids by human and other mammalian carboxylesterases Source: Biochemical Pharmacology (PubMed) URL:[Link]

Exploratory

3-Piperidinyl cyclopropanecarboxylate hydrochloride CAS number and safety data

An In-Depth Technical Whitepaper on the Physicochemical Profiling, Safety Data, and Synthetic Utility of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride Executive Summary & Strategic Utility in Drug Design In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the Physicochemical Profiling, Safety Data, and Synthetic Utility of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride

Executive Summary & Strategic Utility in Drug Design

In modern medicinal chemistry, the piperidine ring is one of the most frequently utilized nitrogen heterocycles in FDA-approved drugs. By appending a cyclopropanecarboxylate ester to the 3-position of the piperidine core, chemists can introduce a unique combination of basicity, steric bulk, and lipophilicity. 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1220038-10-7) serves as a highly versatile bifunctional building block [1]. The secondary amine acts as a prime site for N-alkylation or N-acylation, while the cyclopropyl group provides metabolic stability and modulates the overall topological polar surface area (TPSA) of the resulting drug candidates.

This whitepaper provides a comprehensive evaluation of the compound's core identifiers, hazard profiles, and a self-validating experimental methodology for its integration into drug discovery workflows.

Core Identification and Physicochemical Data

Accurate identification and tracking of building blocks are critical for reproducible research. The hydrochloride salt form is specifically chosen by suppliers to enhance the bench stability and crystalline nature of the otherwise oily free amine [2].

Table 1: Physicochemical and Identification Data

PropertyValue
Chemical Name 3-Piperidinyl cyclopropanecarboxylate hydrochloride
IUPAC Name Piperidin-3-yl cyclopropanecarboxylate hydrochloride
CAS Number 1220038-10-7
Molecular Formula C₉H₁₆ClNO₂
Molecular Weight 205.68 g/mol
Physical State Solid (Typical for amine HCl salts)
Solubility Profile Soluble in DMSO, Methanol, and Water; Insoluble in Hexanes

Safety Data & Handling Protocols (SDS)

As a Senior Application Scientist, it is imperative to not only list hazards but to understand the causality behind the handling protocols. Like many basic amine hydrochlorides, this compound exhibits localized irritation properties [1].

Table 2: Standard GHS Classification & Hazard Statements

GHS Hazard ClassHazard StatementCode
Acute Toxicity (Oral) Harmful if swallowedH302
Skin Corrosion/Irritation Causes skin irritationH315
Serious Eye Damage/Irritation Causes serious eye irritationH319
Specific Target Organ Toxicity May cause respiratory irritationH335
Causality-Driven Handling and Storage
  • Hygroscopicity & Hydrolysis: Because it is a hydrochloride salt, the compound is intrinsically hygroscopic. Exposure to ambient humidity leads to water absorption. This not only complicates accurate stoichiometric weighing but can also promote slow, acid-catalyzed hydrolysis of the cyclopropanecarboxylate ester linkage over time.

  • Storage Mandate: The material must be stored in a tightly sealed container within a desiccator at 2–8°C. When removing from cold storage, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming on the active material.

Synthetic Applications & Mechanistic Workflow

The primary synthetic utility of 3-Piperidinyl cyclopropanecarboxylate hydrochloride lies in its application as a nucleophile in amide coupling reactions. To utilize the secondary amine, the hydrochloride salt must first be neutralized in situ using a non-nucleophilic organic base (such as DIPEA).

Below is a mechanistic workflow detailing the logical progression of an amide coupling reaction using this building block.

Workflow A 3-Piperidinyl cyclopropanecarboxylate HCl (Amine Source) C DIPEA (Base) Free-basing A->C Neutralization B Aryl Carboxylic Acid (Acyl Source) D HATU Coupling Agent Activation B->D Activation E Active Ester Intermediate C->E Nucleophilic Attack D->E Forms F Target Amide Product E->F Amide Bond Formation G LC-MS Validation (Self-Validating Step) F->G QA/QC

Fig 1: Amide coupling workflow for 3-Piperidinyl cyclopropanecarboxylate HCl.

Validated Experimental Protocol: N-Acylation

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes internal checkpoints to verify reaction success without relying purely on end-point assumptions.

Reagents and Stoichiometry
  • Amine: 3-Piperidinyl cyclopropanecarboxylate hydrochloride (1.0 eq)

  • Carboxylic Acid: Target Aryl Acid (1.2 eq)

  • Coupling Agent: HATU (1.5 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous DMF (0.2 M relative to amine)

Step-by-Step Methodology

Step 1: Pre-Activation of the Carboxylic Acid

  • Dissolve the Aryl Carboxylic Acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) dropwise.

  • Causality Check: Stir for 15 minutes at room temperature. The solution will typically transition to a pale yellow color, indicating the successful formation of the highly reactive O-Atab active ester intermediate.

Step 2: Free-Basing and Nucleophilic Addition

  • In a separate vial, suspend 3-Piperidinyl cyclopropanecarboxylate hydrochloride (1.0 eq) in DMF and add the remaining DIPEA (1.5 eq).

  • Causality Check: The 1.5 eq of DIPEA here serves a dual purpose: 1.0 eq neutralizes the HCl counterion to liberate the nucleophilic free amine, and 0.5 eq acts as a catalytic buffer to maintain a basic pH.

  • Transfer the amine solution dropwise into the pre-activated acid mixture. Stir at room temperature for 2 hours.

Step 3: Self-Validating Reaction Monitoring (LC-MS)

  • At t = 60 minutes, withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and inject it into the LC-MS.

  • Validation Logic: Monitor for the disappearance of the free amine mass ( m/z≈169.1 for [M+H]+ of the free base). If the amine peak persists with >10% relative abundance, the system dictates the addition of 0.2 eq of HATU to drive the reaction to completion. This makes the protocol self-correcting.

Step 4: Workup and Isolation

  • Quench the reaction by diluting it with Ethyl Acetate (10 volumes) and washing with saturated aqueous NaHCO₃ (3 x 5 volumes).

  • Causality Check: Avoid using strong aqueous bases (like 1M NaOH) during the workup. Strong bases will hydrolyze the cyclopropanecarboxylate ester, destroying the target molecule. NaHCO₃ provides a mild, buffered wash that removes DMF and HATU byproducts without compromising the ester linkage.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude target amide.

References

  • Shenzhen RGT Biological Technology Co., Ltd. (HaoReagent). "Biochemical Reagent Catalog - Piperidinyl derivatives". HaoReagent Database. Available at: [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride: A Key Intermediate in Pharmaceutical Synthesis

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of the Piperidine-Cyclopropane Scaffold In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Piperidine-Cyclopropane Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands out as a "privileged scaffold." Its prevalence in a vast array of pharmaceuticals, from central nervous system agents to anticancer drugs, is a testament to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability.[1][2] The introduction of a cyclopropane moiety further refines a molecule's profile. The strained three-membered ring can confer metabolic stability and lock key substituents into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

This guide focuses on 3-Piperidinyl cyclopropanecarboxylate hydrochloride , a pharmaceutical intermediate that synergistically combines these two valuable structural motifs. While not a final drug product itself, this compound serves as a critical building block for the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure is particularly relevant to the development of antagonists for the CC chemokine receptor 2 (CCR2), a G protein-coupled receptor implicated in various inflammatory and autoimmune diseases.[3][4][5][6][7] These application notes provide detailed protocols for the synthesis, purification, and analytical characterization of this important intermediate, designed for researchers and scientists in drug development.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety requirements is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride

PropertyValueNotes
Molecular Formula C₉H₁₆ClNO₂
Molecular Weight 205.68 g/mol
Appearance White to off-white crystalline solidPredicted
Melting Point >180 °CEstimated based on similar hydrochloride salts.[8]
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in acetone and ethyl acetate.Predicted based on the polar nature of the hydrochloride salt.
pKa ~9.5-10.5Estimated for the piperidinyl nitrogen.
Safety & Handling Precautions

3-Piperidinyl cyclopropanecarboxylate hydrochloride should be handled with the standard precautions for laboratory chemicals.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Inhalation: May cause respiratory tract irritation. If inhaled, move the individual to fresh air.

  • Skin and Eye Contact: May cause skin and eye irritation. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.

  • Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Proposed Synthetic Route and Detailed Protocols

The synthesis of 3-Piperidinyl cyclopropanecarboxylate hydrochloride can be efficiently achieved through a three-step process starting from the commercially available 3-hydroxypiperidine. This route involves the protection of the secondary amine, esterification of the hydroxyl group, and subsequent deprotection with concurrent hydrochloride salt formation. This sequence is designed to prevent self-acylation of the piperidine nitrogen and ensure high yields of the desired product.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Esterification cluster_2 Step 3: Deprotection & Salt Formation A 3-Hydroxypiperidine B N-Boc-3-hydroxypiperidine A->B (Boc)₂O, Base (e.g., Et₃N) Solvent (e.g., DCM) C N-Boc-3-hydroxypiperidine D N-Boc-3-piperidinyl cyclopropanecarboxylate C->D Cyclopropanecarbonyl chloride Base (e.g., Pyridine) Solvent (e.g., DCM) E N-Boc-3-piperidinyl cyclopropanecarboxylate F 3-Piperidinyl cyclopropanecarboxylate hydrochloride (Final Product) E->F HCl in Dioxane or Ethyl Acetate

Fig 1. Proposed three-step synthetic workflow.
Protocol 1: Synthesis of N-Boc-3-hydroxypiperidine (Intermediate 1)
  • Causality: The Boc (tert-butoxycarbonyl) protecting group is employed due to its stability under the basic conditions required for the subsequent esterification step and its facile removal under acidic conditions. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the reactants.

  • Materials:

    • 3-Hydroxypiperidine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Triethylamine (Et₃N) (1.2 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 3-hydroxypiperidine in DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine to the solution, followed by the slow, dropwise addition of a solution of di-tert-butyl dicarbonate in DCM.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxypiperidine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of N-Boc-3-piperidinyl cyclopropanecarboxylate (Intermediate 2)
  • Causality: This step is a classic esterification using an acid chloride. Pyridine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is run at low temperature to control its exothermicity.

  • Materials:

    • N-Boc-3-hydroxypiperidine (Intermediate 1) (1.0 eq)

    • Cyclopropanecarbonyl chloride (1.2 eq)

    • Pyridine (1.5 eq)

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve N-Boc-3-hydroxypiperidine in DCM in a round-bottom flask and cool to 0 °C.

    • Add pyridine to the solution.

    • Slowly add cyclopropanecarbonyl chloride dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain pure N-Boc-3-piperidinyl cyclopropanecarboxylate.

Protocol 3: Synthesis of 3-Piperidinyl cyclopropanecarboxylate hydrochloride (Final Product)
  • Causality: A strong acid is required to cleave the Boc protecting group. A solution of HCl in an organic solvent like dioxane or ethyl acetate is ideal as it provides the acid necessary for deprotection and allows for the direct precipitation of the hydrochloride salt of the product, simplifying purification.

  • Materials:

    • N-Boc-3-piperidinyl cyclopropanecarboxylate (Intermediate 2) (1.0 eq)

    • 4M HCl in dioxane or ethyl acetate (5-10 eq)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified Intermediate 2 in a minimal amount of ethyl acetate or methanol.

    • Cool the solution to 0 °C.

    • Add the 4M HCl solution in dioxane or ethyl acetate dropwise.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form.

    • Monitor the deprotection by TLC until the starting material is consumed.

    • Add diethyl ether to the mixture to enhance precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether.

    • Dry the product under vacuum to yield 3-Piperidinyl cyclopropanecarboxylate hydrochloride as a white solid.

Analytical Quality Control Protocols

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate.

G cluster_0 Quality Control Workflow cluster_1 Purity Assessment cluster_2 Structural Confirmation A Synthesized Product (3-Piperidinyl cyclopropanecarboxylate HCl) B HPLC / UPLC A->B C ¹H & ¹³C NMR A->C D Mass Spectrometry (MS) A->D

Fig 2. Analytical workflow for quality control.
Protocol 4: Purity Determination by HPLC/UPLC
  • Rationale: Reversed-phase HPLC is a robust method for assessing the purity of polar organic compounds. A C18 column is used to retain the analyte, and a gradient of acetonitrile in water with an acidic modifier (like formic acid) ensures good peak shape and separation from potential impurities.

Table 2: HPLC/UPLC Method Parameters

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Detection UV at 210 nm
Injection Volume 2 µL
Sample Preparation 1 mg/mL in 50:50 Water:Acetonitrile
  • Procedure:

    • Prepare the mobile phases and sample solution as described in Table 2.

    • Equilibrate the HPLC/UPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Inject the sample and run the gradient method.

    • Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Protocol 5: Structural Confirmation by NMR Spectroscopy
  • Rationale: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR confirms the carbon skeleton.

  • Sample Preparation:

    • Dissolve 5-10 mg of the final product in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

    • Additional experiments like COSY, HSQC, and HMBC can be performed to confirm assignments.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

PositionPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Cyclopropyl-CH~1.5-1.7m~12-14
Cyclopropyl-CH₂~0.8-1.0m~8-10
Piperidine C3-H~4.9-5.1m~68-70
Piperidine C2,C6-H~3.0-3.4 (eq & ax)m~48-50
Piperidine C4,C5-H~1.6-2.0 (eq & ax)m~25-30
C=O--~173-175

Note: 'm' denotes multiplet. Chemical shifts are estimates and may vary based on solvent and concentration. The piperidine ring protons will show complex splitting patterns.

Protocol 6: Molecular Weight Confirmation by Mass Spectrometry
  • Rationale: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for confirming the molecular weight of polar molecules like the target compound.

  • Procedure:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

    • Infuse the solution directly into the ESI source or inject it via an LC system.

    • Acquire the spectrum in positive ion mode.

    • The expected [M+H]⁺ ion for the free base (C₉H₁₅NO₂) is m/z 170.12 . The hydrochloride salt will dissociate in the ESI source, and the observed ion will correspond to the protonated free base.

References

  • Yang, L., Butora, G., Jiao, R. X., Pasternak, A., Zhou, C., Parsons, W. H., Mills, S. G., Vicario, P. P., Ayala, J. M., Cascieri, M. A., & MacCoss, M. (2007). Discovery of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for highly potent CC chemokine receptor 2 antagonists. Journal of Medicinal Chemistry, 50(11), 2609–2611. [Link]

  • The Royal Society of Chemistry. (n.d.). Characterization Data of Products.
  • Choi, S., et al. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Journal of Molecular Structure, 1076, 600-605.
  • Vasilev, V. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1385. [Link]

  • Science Alert. (2012). Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[9][10] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine.

  • DTIC. (2025, June 4). Piperidine Synthesis.
  • National Taiwan University. (2022, April 27).
  • Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.
  • ChemicalBook. (n.d.).
  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • ResearchGate. (n.d.). Synthesis of functionalized 3-hydroxypiperidines.
  • Pasternak, A., et al. (2008). Conformational Studies of 3-amino-1-alkyl-cyclopentane Carboxamide CCR2 Antagonists Leading to New Spirocyclic Antagonists. Bioorganic & Medicinal Chemistry Letters, 18(4), 1374-1377. [Link]

  • Supporting Information for Synthesis of 3-Chloropiperidines by Iodide-Medi
  • PubMed. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • MedchemExpress.com. (n.d.). CCR | Antagonists.
  • ResearchGate. (n.d.). Physicochemical and biopharmaceutical properties of drug substances and pharmacokinetics.
  • Universiteit Leiden. (n.d.). When structure-affinity relationships meet structure-kinetics relationships: 3-((Inden-1-yl)amino)-1-isopropyl-cyclopentane-1-carboxamides as CCR2 antagonists.
  • International Journal of Pharmaceutical Sciences Review and Research. (2010, September 15). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.).
  • Pasternak, A., et al. (2008). Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters, 18(3), 994-998. [Link]

  • Google Patents. (n.d.). WO2011127241A2 - Pharmaceutical compositions of 3-(6-(1-(2,2-difluorobenzo[d][3][11]dioxol-5-yl) cyclopropanecarboxamido)-3-methylpyriodin-2-yl)benzoic acid and administration thereof.

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry.
  • PubChem. (n.d.). Cyclopentyl piperidine-3-carboxylate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for Amide Coupling Reactions Using 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride

Abstract This technical guide provides a comprehensive overview and detailed protocols for the successful execution of amide coupling reactions utilizing 3-piperidinyl cyclopropanecarboxylate hydrochloride. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of amide coupling reactions utilizing 3-piperidinyl cyclopropanecarboxylate hydrochloride. This document is tailored for researchers, medicinal chemists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a deeper understanding of the reaction mechanism and potential pitfalls. We will explore the selection of coupling reagents, bases, and additives, and provide troubleshooting strategies to overcome common challenges. The protocols herein are designed to be self-validating systems, grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules, including the very fabric of life: proteins. The ability to efficiently and reliably form amide bonds from a nearly infinite pool of available carboxylic acids and amines is a critical engine for drug discovery, enabling the rapid generation of novel chemical entities for biological screening.[1]

This guide focuses on a specific yet versatile building block: 3-piperidinyl cyclopropanecarboxylate hydrochloride. This molecule incorporates two highly sought-after structural motifs:

  • The Piperidine Scaffold: As one of the most prevalent nitrogen-containing heterocycles in approved drugs, the piperidine ring offers a conformationally restricted, three-dimensional structure that can effectively orient substituents for optimal target engagement.[2][3]

  • The Cyclopropyl Group: This small, strained ring is a valuable bioisostere for larger groups and can favorably modulate a compound's metabolic stability, potency, and physicochemical properties.[4][5]

For the purpose of this guide, we will assume the primary reactive site for amide coupling is the secondary amine of the piperidine ring. The hydrochloride salt form necessitates the use of a base to liberate the free amine for reaction.

The Chemistry of Amide Bond Formation: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures and is generally not feasible for complex molecules. Therefore, the reaction is almost universally accomplished by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. This creates a highly reactive intermediate that is susceptible to nucleophilic attack by the amine.[1]

The general process can be broken down into two key steps:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a reactive intermediate (e.g., an active ester, acylphosphonium salt, or O-acylisourea).

  • Coupling: The amine nucleophile attacks the activated intermediate, forming the amide bond and releasing the leaving group.

The choice of coupling reagent is critical and influences reaction speed, yield, and the suppression of side reactions, most notably racemization of chiral carboxylic acids.[6]

A Comparative Guide to Coupling Reagents

The selection of a coupling reagent is a critical parameter for success. Modern reagents offer high efficiency and mild reaction conditions. They are broadly categorized as uronium/aminium salts, phosphonium salts, and carbodiimides.[1][6]

Reagent Class Examples Advantages Disadvantages Ref.
Uronium/Aminium Salts HATU, HBTU, COMUHigh efficiency, fast reaction times, low racemization (especially with HATU/COMU).Higher cost, potential for guanidinium byproduct formation if amine is added last.[6][7]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization, no guanidinium side products.Can be less reactive than uronium salts for hindered substrates. Byproducts can sometimes be difficult to remove.[6]
Carbodiimides EDC, DICCost-effective, widely used. Water-soluble byproduct with EDC simplifies workup.Higher risk of racemization without additives. DIC can be difficult to remove.[1][8]
The Role of Additives and Bases
  • Additives: To mitigate the risk of racemization, especially with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) are used.[6] These additives act as "traps" for the activated intermediate, forming an active ester that is more reactive towards the amine and less prone to racemization. Modern reagents like HATU and COMU already incorporate a derivative of these additives in their structure.[7]

  • Bases: A non-nucleophilic, sterically hindered base is required to neutralize the hydrochloride salt of the amine and to facilitate the reaction. N,N-Diisopropylethylamine (DIPEA) is the most common choice.[7] Triethylamine (TEA) can sometimes be used, but its higher nucleophilicity can lead to side reactions. Typically, 2 to 3 equivalents of base are used: one to neutralize the amine salt and one or two more to facilitate the coupling reaction itself.

Detailed Experimental Protocols

The following protocols provide a starting point for the amide coupling of a generic carboxylic acid with 3-piperidinyl cyclopropanecarboxylate hydrochloride.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for valuable or challenging substrates where high yield and minimal side reactions are critical.[7]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-Piperidinyl cyclopropanecarboxylate hydrochloride (1.0 eq)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask) with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and 3-piperidinyl cyclopropanecarboxylate hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting materials in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).

  • Activation: Cool the solution to 0 °C in an ice bath. Add HATU (1.1 eq) to the mixture.

  • Base Addition: Slowly add DIPEA (2.5 - 3.0 eq) to the cooled solution. Stir the mixture at 0 °C for 10-15 minutes to allow for complete activation of the carboxylic acid.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with a 5% aqueous NaHCO₃ solution, water, and finally, brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[9]

Protocol 2: Cost-Effective Coupling using EDC/Oxyma

This protocol is a robust and economical choice for routine amide couplings.[10]

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-Piperidinyl cyclopropanecarboxylate hydrochloride (1.0 eq)

  • EDC·HCl (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) (1.2 eq)

  • OxymaPure or HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Reaction vessel (round-bottom flask) with magnetic stirrer

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add the carboxylic acid (1.0 eq), 3-piperidinyl cyclopropanecarboxylate hydrochloride (1.0 eq), and OxymaPure (1.2 eq).

  • Dissolution: Dissolve the components in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture.

  • Coupling: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours.[7]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture to remove the solvent. Redissolve the residue in ethyl acetate or DCM. Wash sequentially with 5% aqueous citric acid, 5% aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[11]

Visualizing the Workflow and Mechanism

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Carboxylic Acid & Amine Hydrochloride B Dissolve in Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Coupling Reagent & Base C->D E Stir at RT (2-24h) D->E F Monitor by TLC / LC-MS E->F G Aqueous Workup (Wash) F->G Reaction Complete H Dry & Concentrate G->H I Flash Column Chromatography H->I

Caption: General workflow for the amide coupling protocol.

Generalized Reaction Mechanism (HATU-Mediated)

G RCOOH R-COOH (Carboxylic Acid) ActiveEster Activated HOAt Ester RCOOH->ActiveEster + HATU - H₂O HATU HATU Amine Piperidine-NH (Free Amine) Product R-CO-N-Piperidine (Amide Product) ActiveEster->Product + Piperidine-NH Byproduct Tetramethylurea + HOAt Byproducts ActiveEster->Byproduct - HOAt

Caption: Simplified mechanism of HATU-mediated amide coupling.

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution Ref.
Low or No Reaction 1. Inactive reagents (moisture contamination).2. Insufficient base to free the amine.3. Sterically hindered substrates.1. Use fresh, anhydrous solvents and reagents.2. Ensure at least 2.5 eq of base are used.3. Switch to a more powerful coupling reagent like COMU or HATU; increase reaction time/temperature.[7]
Epimerization/Racemization 1. Use of carbodiimide without an additive.2. Base-catalyzed enolization.3. Prolonged activation time before amine addition.1. Use HATU or COMU, or add Oxyma/HOAt to carbodiimide reactions.2. Use a hindered base (DIPEA). Perform the reaction at lower temperatures.3. Add the amine shortly after the coupling reagent.[7]
Formation of Guanidinium Byproduct Reaction of uronium salt (e.g., HBTU) with the amine before the carboxylic acid is activated.Add the amine component after the carboxylic acid and coupling reagent have been pre-activated for several minutes.
Difficult Purification Byproducts are co-eluting with the product (e.g., dicyclohexylurea from DCC, or tetramethylurea from HBTU/HATU).1. For DCC, filter the solid urea byproduct.2. For EDC, the urea byproduct is water-soluble and removed during workup.3. For COMU, byproducts are highly water-soluble.[6][6][8]

Applications in Drug Discovery

The combination of a piperidine core with a cyclopropane moiety represents a powerful strategy in modern drug design. These "privileged scaffolds" are found in a variety of therapeutic agents. The piperidine ring provides a robust anchor for interacting with biological targets, while the cyclopropyl group can enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity.[3][12] The synthetic accessibility of diverse amides using the protocols described here allows for the systematic exploration of the structure-activity relationship (SAR) around this valuable chemical space.[4][5]

References

  • Benchchem. A Comparative Guide to the Efficiency of Coupling Reagents for Amide Bond Formation with N-Boc-piperazine-C3-COOH.

  • Benchchem. Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.

  • Aapptec Peptides. Coupling Reagents.

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

  • PMC. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.

  • Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

  • Benchchem. Optimizing amide bond formation for piperidine carboxylic acids.

  • MDPI. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

  • ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

  • ResearchGate. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

  • Synblock. CAS 1276045-27-2 | (S)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride.

  • Taylor & Francis Online. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • ScholarWorks. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis.

  • Benchchem. Application Notes and Protocols for Piperidine-Containing Scaffolds in Novel Compound Development.

  • ChemicalBook. (R)-N-(Piperidin-3-yl)cyclopropanecarboxamide hydrochloride | 1286208-14-7.

  • Life Chemicals. Boost your Medicinal Chemistry Research with C-substituted Piperidines.

Sources

Method

Application Note: In Vitro Assay Preparation and Pharmacological Screening of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Introduction & Mechanistic Rationale 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS 1220038-10-7) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Introduction & Mechanistic Rationale

3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS 1220038-10-7) is a highly versatile building block and early-stage hit compound utilized in the development of G-protein coupled receptor (GPCR) ligands. Piperidine moieties are privileged structural motifs in medicinal chemistry, recognized as critical pharmacophores for dual Histamine H3 receptor (H3R) and Sigma-1 receptor (σ1R) antagonists[1].

The incorporation of a cyclopropanecarboxylate ester introduces conformational rigidity and tunes the lipophilicity of the molecule[2]. This structural constraint enhances receptor pocket binding affinity while maintaining favorable drug-like properties, a strategy frequently employed in the development of antinociceptive and neuropathic pain therapies[3].

Causality in Salt Selection: The compound is supplied as a hydrochloride (HCl) salt. Free base piperidines are often prone to oxidation and possess limited aqueous solubility. The HCl salt formation protonates the piperidine nitrogen, significantly increasing its solubility in aqueous buffers and stabilizing the molecule for long-term storage[4]. This is a critical requirement for reproducible high-throughput screening (HTS) campaigns where compound precipitation can lead to false negatives.

Physicochemical Properties & Stock Preparation

To ensure a self-validating experimental system, precise preparation of the compound stock is required. Variations in solvent concentration can introduce artifacts in cell-based functional assays.

Table 1: Physicochemical Properties of 3-Piperidinyl Cyclopropanecarboxylate HCl
PropertyValue
CAS Number 1220038-10-7
Molecular Formula C9H15NO2 · HCl
Molecular Weight 205.68 g/mol
Appearance White to off-white crystalline powder
Primary Target Class GPCRs (e.g., Histamine H3R), Sigma Receptors
Protocol: 10 mM Master Stock Preparation
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture condensation, which can prematurely degrade the ester linkage via hydrolysis.

  • Solvent Selection: Dissolve the compound in 100% anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock. Causality: Although the HCl salt is water-soluble, DMSO is the universal standard for HTS libraries because it prevents microbial growth, ensures complete dissolution of lipophilic derivatives, and standardizes the vehicle control across all screened compounds.

  • Aliquot and Storage: Aliquot the 10 mM stock into single-use low-bind microcentrifuge tubes (e.g., 20 µL/tube) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

In Vitro Assay Methodology: H3R Functional cAMP Accumulation Assay

The Histamine H3 receptor is a Gi/o-coupled GPCR. Activation by an agonist inhibits Adenylyl Cyclase (AC), leading to a decrease in intracellular cyclic AMP (cAMP)[4]. To evaluate 3-Piperidinyl cyclopropanecarboxylate derivatives as antagonists, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay.

Causality of Assay Design: Because Gi-coupled receptors decrease cAMP, measuring their baseline activity is difficult due to the low resting levels of cAMP in cells. We must first stimulate AC using Forskolin to artificially elevate cAMP levels. We then add an H3R agonist (e.g., RAMH) to suppress this cAMP production. Finally, the addition of our piperidine antagonist will block the agonist, restoring the high cAMP levels. This "rescue" of the signal provides a robust, self-validating readout with a high signal-to-background ratio.

Step-by-Step Protocol:
  • Cell Preparation: Harvest HEK293T cells stably expressing the human H3R. Resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX). Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the enzymatic degradation of synthesized cAMP, ensuring the signal accumulates to detectable levels.

  • Compound Dilution: Dilute the 10 mM DMSO stock of the piperidine compound in stimulation buffer to a 4X working concentration. Ensure the final DMSO concentration in the assay well does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity and membrane permeabilization.

  • Assay Assembly (384-well plate):

    • Add 5 µL of cell suspension (approx. 2,000 cells/well).

    • Add 2.5 µL of the piperidine antagonist (test compound) and incubate for 15 minutes at room temperature to allow receptor binding and equilibration.

    • Add 2.5 µL of a challenge mixture containing Forskolin (final conc. 10 µM) and the H3R agonist RAMH (final conc. at its EC80).

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

  • Detection: Add 5 µL of TR-FRET cAMP-d2 conjugate and 5 µL of Anti-cAMP Cryptate. Incubate for 1 hour at room temperature in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine cAMP concentrations via a standard curve.

Quantitative Data Presentation

When screening piperidine-based cyclopropanecarboxylates, it is standard practice to benchmark their functional efficacy against established reference compounds to validate the assay window.

Table 2: Expected Pharmacological Profile (Mock Data for Assay Validation)
CompoundH3R Binding Affinity (Ki, nM)H3R Antagonist Potency (IC50, nM)σ1R Binding Affinity (Ki, nM)
3-Piperidinyl cyclopropanecarboxylate (Hit) 45.288.5120.4
Ciproxifan (H3R Reference) 1.53.2>10,000
Haloperidol (σ1R Reference) >10,000N/A2.1
Signaling Pathway & Assay Workflow Visualization

The following diagram illustrates the pharmacological mechanism of piperidine-based antagonists in the Gi-coupled H3R cAMP assay.

G Compound Piperidine Antagonist (CAS 1220038-10-7) H3R Histamine H3 Receptor (Gi-coupled) Compound->H3R Blocks AC Adenylyl Cyclase (AC) H3R->AC Gi Inhibits Agonist H3R Agonist (e.g., RAMH) Agonist->H3R Activates cAMP Intracellular cAMP AC->cAMP Synthesizes Forskolin Forskolin Forskolin->AC Stimulates TRFRET TR-FRET Readout (665/620 nm) cAMP->TRFRET Competes with Tracer

Mechanism of piperidine antagonists in a Forskolin-stimulated, Gi-coupled H3R TR-FRET cAMP assay.

References
  • Szczepańska, K., et al. "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties." ACS Chemical Neuroscience, 2022.5

  • Ligneau, X., et al. "BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology." Journal of Pharmacology and Experimental Therapeutics, 2007. 4

  • Szczepańska, K., et al. "Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain." Journal of Medicinal Chemistry, 2023. 3

  • Vorberg, R., et al. "Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties." The Journal of Organic Chemistry, 2020. 2

Sources

Application

Application Notes &amp; Protocols: Formulating 3-Piperidinyl cyclopropanecarboxylate hydrochloride for Preclinical Animal Models

An in-depth guide to the formulation of 3-Piperidinyl cyclopropanecarboxylate hydrochloride for preclinical research, designed for scientists in drug development. This document provides a framework for characterization,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to the formulation of 3-Piperidinyl cyclopropanecarboxylate hydrochloride for preclinical research, designed for scientists in drug development. This document provides a framework for characterization, vehicle selection, and protocol development for various routes of administration in animal models, emphasizing scientific rationale and quality control.

Abstract: The transition of a novel chemical entity from discovery to in vivo testing is a critical juncture where the formulation strategy can dictate the success or failure of preclinical studies. 3-Piperidinyl cyclopropanecarboxylate hydrochloride, as a small molecule hydrochloride salt, presents specific formulation challenges and opportunities. Hydrochloride salts are frequently employed to enhance the aqueous solubility and bioavailability of basic compounds.[1][2] This guide provides a comprehensive framework for the systematic development of dosing formulations for this compound, intended for use in common animal models such as mice and rats. We will explore pre-formulation characterization, the rationale behind vehicle selection for oral and parenteral routes, detailed preparation protocols, and the necessary quality control steps to ensure data integrity and animal welfare.

Foundational Principles: Understanding the Molecule

3-Piperidinyl cyclopropanecarboxylate hydrochloride is composed of a basic piperidine ring, making it a suitable candidate for salt formation, and a cyclopropanecarboxylate ester moiety.[3] The hydrochloride salt form is a strategic choice designed to leverage the typically high aqueous solubility of such salts for straightforward formulation development.[4]

  • The Role of the Hydrochloride: The protonated piperidine nitrogen significantly increases the molecule's polarity, favoring dissolution in aqueous vehicles. The solubility of such compounds is highly pH-dependent; as the pH increases above the molecule's pKa, the equilibrium will shift towards the less soluble free base form, risking precipitation.[5]

  • The Cyclopropanecarboxylate Ester: Esters can be susceptible to hydrolysis. However, esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability compared to other alkyl esters, a favorable characteristic for formulations that may not be used immediately after preparation.[6][7]

The primary challenge in early-stage development is often the lack of extensive physicochemical data.[8] Therefore, the initial step for any researcher is a pragmatic, small-scale characterization of the supplied batch.

Pre-formulation Assessment: The Key to a Rational Strategy

Before preparing a bulk formulation for a study, a small investment of the compound in solubility and stability screening is essential. This "self-validating" approach minimizes surprises and ensures the chosen vehicle is appropriate for the required dose.[9]

Protocol 1: Tiered Solubility Assessment

  • Objective: To determine an approximate solubility range in common preclinical vehicles.

  • Methodology:

    • Weigh 1-2 mg of 3-Piperidinyl cyclopropanecarboxylate hydrochloride into several separate glass vials.

    • Begin with Tier 1 vehicles. Add the vehicle in precise, incremental volumes (e.g., 100 µL at a time) to one vial.

    • After each addition, vortex the vial for 30-60 seconds and visually inspect for complete dissolution against a dark background.

    • Continue adding vehicle until the compound is fully dissolved. Calculate the approximate solubility (mg/mL).

    • If solubility is insufficient in Tier 1, proceed to Tier 2 vehicles with a new vial of the compound.

  • Data Logging: Record all observations meticulously.

Vehicle TierVehicle CompositionPurpose / RationaleTarget Conc. (mg/mL)Approx. Solubility (mg/mL)Observations (e.g., pH, Color)
Tier 1: Aqueous Sterile Water for InjectionSimplest vehicle, baseline solubility.User DefinedUser Measured
0.9% Sodium Chloride (Saline)Isotonic vehicle for parenteral routes.User DefinedUser Measured
Phosphate-Buffered Saline (PBS), pH 7.4Buffered isotonic vehicle.User DefinedUser MeasuredNote if precipitation occurs.
Tier 2: Co-Solvents 10% PEG 400 in SalineMild co-solvent to enhance solubility.User DefinedUser Measured
20% Hydroxypropyl-β-Cyclodextrin (HPβCD) in WaterComplexing agent to form inclusion complexes and increase solubility.User DefinedUser Measured
Tier 3: Surfactants 2% Tween 80 in SalineSurfactant to aid in wetting and solubilizing highly lipophilic compounds.User DefinedUser Measured

Formulation Workflow & Vehicle Selection

The formulation strategy is dictated by the intended route of administration and the target dose. The following workflow provides a systematic approach.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Decision Making cluster_2 Phase 3: Formulation Protocol cluster_3 Phase 4: QC & Administration GetCompound Receive Compound Solubility Protocol 1: Tiered Solubility Assessment GetCompound->Solubility DoseCalc Calculate Required Concentration (mg/mL) Solubility->DoseCalc Decision Is Required Conc. <= Measured Solubility in Aqueous Vehicle? DoseCalc->Decision AqueousPrep Protocol 2: Aqueous Solution Prep Decision->AqueousPrep Yes CosolventPrep Protocol 3: Co-solvent Solution Prep Decision->CosolventPrep No QC Protocol 5: QC Checks (pH, Visual) AqueousPrep->QC SuspensionPrep Protocol 4: Suspension Prep CosolventPrep->SuspensionPrep If solubility is still insufficient CosolventPrep->QC SuspensionPrep->QC DoseAdmin Dose Administration QC->DoseAdmin

Caption: Formulation Development Workflow.

Protocols for Administration Routes

Safety is paramount when handling any new chemical entity. Based on data for similar piperidine hydrochlorides, this compound should be handled as toxic if swallowed, with appropriate personal protective equipment (PPE), including gloves and eye protection.[10][11]

Protocol 2: Aqueous Formulation for Oral (PO) or Intravenous (IV) Administration

This is the preferred method if solubility allows.

  • Rationale: An aqueous solution is ideal for ensuring dose uniformity and maximizing bioavailability, especially for IV administration where 100% bioavailability is assumed.[12]

  • Vehicle Selection: Use 0.9% Saline or 5% Dextrose in Water (D5W) for IV administration to ensure isotonicity. For oral gavage, purified water is often sufficient.[8]

  • Procedure:

    • Calculate the total mass of compound required based on the number of animals, dose, and a small excess (~10-20%) to account for transfer losses.

    • Weigh the compound accurately into a sterile, calibrated volumetric flask.

    • Add approximately 80% of the final volume of the chosen vehicle.

    • Mix by vortexing or sonicating in a water bath until the compound is fully dissolved. Avoid excessive heating.

    • Once dissolved, add the vehicle to the final target volume (qs).

    • For IV administration, sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Protocol 3: Co-solvent Formulation for Oral (PO) or Intraperitoneal (IP) Administration

To be used when aqueous solubility is insufficient for the target dose.

  • Rationale: Water-miscible organic solvents can disrupt the crystalline lattice of the compound and increase solubility.[13] However, their use must be limited due to potential toxicity in animals.[8]

  • Vehicle Selection: A common and well-tolerated system is PEG 400 with an aqueous vehicle. A final concentration of 10-20% PEG 400 is generally safe for most rodent studies.

  • Procedure:

    • Prepare the co-solvent vehicle first (e.g., a 10% PEG 400, 90% Saline solution).

    • Accurately weigh the compound into a sterile container.

    • Add the co-solvent vehicle and mix thoroughly (vortex, sonicate) until a clear solution is obtained.

    • Crucial Step: Always add the compound to the pre-mixed vehicle. Do not add the neat co-solvent to the dry powder followed by water, as this can cause the drug to "oil out" or precipitate.

G start Start: Dose & ROA Defined sol_check Is Dose Soluble in Aqueous Vehicle? start->sol_check iv_check Is ROA Intravenous? sol_check->iv_check Yes cosolvent_vehicle Try: PEG400/Water, HPβCD, or Solutol/Water sol_check->cosolvent_vehicle No aqueous_vehicle Use: Saline, D5W, or PBS iv_check->aqueous_vehicle Yes iv_check->cosolvent_vehicle No (IV requires solution) suspension_vehicle Use: 0.5% CMC in Water, 0.5% Methylcellulose cosolvent_vehicle->suspension_vehicle Still Insoluble

Caption: Decision Tree for Vehicle Selection.

Protocol 4: Suspension Formulation for Oral (PO) Administration (Last Resort)

  • Rationale: If the compound cannot be solubilized at the required concentration, a uniform suspension can be used for oral dosing. This is not suitable for parenteral routes.

  • Vehicle Selection: 0.5% (w/v) Carboxymethylcellulose (CMC) or 0.5% (w/v) Methylcellulose in purified water are common suspending vehicles. A small amount of surfactant like 0.1% Tween 80 can be added to aid wetting.

  • Procedure:

    • Prepare the vehicle by slowly adding the suspending agent (e.g., CMC) to water while stirring vigorously to prevent clumping. Allow it to hydrate fully (this can take several hours).

    • Weigh the compound into a mortar.

    • Add a small amount of the vehicle containing the wetting agent (if used) and levigate (grind) the powder to form a smooth, uniform paste. This step is critical to break down agglomerates.

    • Gradually add the remaining vehicle while mixing continuously to achieve the final volume.

    • Transfer to a container and stir continuously with a magnetic stir bar before and during dose administration to ensure homogeneity.

Quality Control & Stability

Verifying the formulation is a non-negotiable step for generating reliable and reproducible data.

Protocol 5: Final Formulation Quality Control

  • Visual Inspection: The formulation should be inspected for clarity (solutions) or uniformity (suspensions). There should be no signs of precipitation or agglomeration.

  • pH Measurement: For aqueous and co-solvent solutions, measure the final pH. It should be within a tolerable range for the animal model (typically pH 3-8 for rodents).[14] Significant deviation from the expected acidic pH of a hydrochloride salt may indicate degradation or interaction with the vehicle.

  • Concentration & Homogeneity Verification (Recommended):

    • Objective: To confirm the prepared concentration is accurate and, for suspensions, that the compound is evenly distributed.[15]

    • Method: An analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), should be developed.[16][17]

    • Procedure:

      • For solutions, take an aliquot from the bulk formulation.

      • For suspensions, take aliquots from the top, middle, and bottom of the container while stirring.

      • Analyze the samples against a standard curve prepared with the same compound.

      • Acceptance Criteria: For solutions, the concentration should be within ±10% of the target. For suspensions, all three samples should be within ±15% of the target, and the relative standard deviation (RSD) should be <10%.[15]

  • Stability: Preclinical formulations are typically prepared fresh daily. If storage is required, short-term stability at room temperature and refrigerated conditions (2-8°C) should be assessed by analyzing the concentration at various time points (e.g., 0, 4, 8, and 24 hours).

References

  • PRISYS Biotech. (2025, June 26). Key Considerations For Dosing Volume, PH, And Formulation in Animal Models. Retrieved from PRISYS Biotech. [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. [Link]

  • Akers, M. J., Fites, A. L., & Robison, R. L. (2002).
  • Symeres. (n.d.). Pre-clinical CMC drug product formulation and analytical development. Retrieved from Symeres. [Link]

  • Pipzine Chemicals. (n.d.). Piperidine Hydrochloride. Retrieved from Pipzine Chemicals. [Link]

  • Gunn, J. R., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters, 18(11), 3353-3358. [Link]

  • Byard, S. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. Pharmaceutical Technology. [Link]

  • Erhirhie, E. O., et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
  • Ma, D., et al. (2019). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Drug Discovery, 1(3). [Link]

  • Bittner, B., & Mountfield, R. J. (2002). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSci, 4(3), E24. [Link]

  • Singh, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 195. [Link]

  • Erhirhie, E. O., et al. (2014). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. SciSpace. [Link]

  • Erhirhie, E. O., et al. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate. [Link]

  • Google Patents. (n.d.). US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish.
  • WuXi STA. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations. Retrieved from WuXi STA. [Link]

  • Mehmood, Y., & Farooq, U. (n.d.). Excipients Use in Parenteral and Lyophilized Formulation Development. Academia.edu. Retrieved from Academia.edu. [Link]

  • Kumar, D., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27364–27371. [Link]

  • Google Patents. (n.d.). WO2021220099A1 - Semi-solid formulation for voluntary oral administration of bioactive compounds to rodents.
  • Google Patents. (n.d.). WO2013135852A1 - Pharmaceutical tablet formulation for the veterinary medical sector, method of production and use thereof.
  • Yuce, M., & Capan, Y. (2014). DEVELOPMENT AND VALIDATION OF HPLC ANALYTICAL METHODS USED FOR DETERMINATION OF ASSAY, CONTENT UNIFORMITY AND DISSOLUTION OF IMMEDIATE RELEASE CANDESARTAN CILEXETIL 32 MG TABLETS. FABAD Journal of Pharmaceutical Sciences, 39(4), 185-194.
  • Smith, W. C., et al. (2012). NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. AAPS J, 14(4), 819–827. [Link]

  • Gunn, J. R., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. [Link]

  • ResearchGate. (n.d.). Analytical Methods Development and Methods Validation for Oral Solid Dosage Forms. Retrieved from ResearchGate. [Link]

  • Helda - Helsinki.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from Helda - Helsinki.fi. [Link]

  • Shah, V. P., et al. (2002). Analytical Method Selection for Drug Product Dissolution Testing. Dissolution Technologies, 9(3), 6-11.
  • Serajuddin, A. T. M. (2005, November 1). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • OMICS International. (2015, May 15). VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. Retrieved from OMICS International. [Link]

  • PubChem. (n.d.). Cyclopentyl piperidine-3-carboxylate. Retrieved from PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in 3-Piperidinyl cyclopropanecarboxylate hydrochloride synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols and address the specific chemical causality behind yield losses in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to move beyond generic protocols and address the specific chemical causality behind yield losses in the synthesis of 3-Piperidinyl cyclopropanecarboxylate hydrochloride .

This molecule requires a two-step sequence: the O-acylation of a sterically hindered secondary alcohol (1-Boc-3-piperidinol) followed by a highly selective acidic cleavage of the Boc protecting group. Below is the comprehensive troubleshooting guide, validated protocols, and mechanistic insights to ensure quantitative recovery.

Part 1: Mechanistic Workflow

Workflow A 1-Boc-3-piperidinol C Esterification (DMAP, TEA, DCM) A->C B Cyclopropanecarbonyl Chloride B->C D Boc-Intermediate C->D Anhydrous conditions E Deprotection (4M HCl/Dioxane) D->E F Target HCl Salt E->F Ether Trituration

Caption: Workflow for the synthesis of 3-piperidinyl cyclopropanecarboxylate hydrochloride.

Part 2: Root Cause Analysis & Troubleshooting Guide

When yields drop below the expected 85-90% threshold, the mass loss typically occurs due to kinetic stalling in Step 1 or improper isolation techniques in Step 3.

Logic Start Low Yield Detected Branch1 Step 1: Esterification Start->Branch1 Branch2 Step 2: Deprotection Start->Branch2 Branch3 Step 3: Isolation Start->Branch3 Cause1 Steric Hindrance Branch1->Cause1 Cause2 Acyl Chloride Hydrolysis Branch1->Cause2 Cause3 Incomplete Cleavage Branch2->Cause3 Cause4 Aqueous Loss Branch3->Cause4 Action1 Add DMAP Catalyst Cause1->Action1 Action2 Strictly Anhydrous Cause2->Action2 Action3 Fresh 4M HCl/Dioxane Cause3->Action3 Action4 Precipitate with MTBE Cause4->Action4

Caption: Root cause analysis and troubleshooting logic for low yield recovery.

Issue 1: The esterification step is stalling at 60-70% conversion.

The Causality: 1-Boc-3-piperidinol is a secondary alcohol, presenting moderate steric hindrance. While cyclopropanecarbonyl chloride is highly reactive, the reaction kinetics will naturally plateau without a strong nucleophilic catalyst. Furthermore, ambient moisture will competitively hydrolyze the acyl chloride into unreactive cyclopropanecarboxylic acid[1]. The Solution:

  • Nucleophilic Catalysis: Introduce 0.1 to 0.2 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP forms a highly reactive N-acylpyridinium intermediate that easily overcomes the steric barrier of the secondary alcohol.

  • Moisture Control: Ensure strictly anhydrous conditions. Flush the reaction flask with argon/nitrogen and use anhydrous Dichloromethane (DCM).

Issue 2: Multiple spots appear on TLC after the deprotection step.

The Causality: Standard deprotection utilizes 4M HCl in 1,4-dioxane. This reagent is highly selective for Boc groups and generally leaves esters intact[2]. However, if water is introduced into this strongly acidic environment, it catalyzes the partial hydrolysis of your newly formed cyclopropanecarboxylate ester. Alternatively, incomplete deprotection occurs if the HCl gas has volatilized from the dioxane solution due to poor storage[3]. The Solution:

  • Always use fresh, tightly sealed 4M HCl in dioxane.

  • Limit reaction times to the optimized window (typically 30–60 minutes at room temperature)[2].

Issue 3: The product vanishes during the final workup.

The Causality: The target molecule is a highly polar amine hydrochloride salt. It possesses extreme aqueous solubility. If you attempt a standard aqueous wash (e.g., brine or water) to remove excess acid, the product will partition entirely into the aqueous phase and be discarded. The Solution:

  • Zero-Aqueous Workup: Do not use water. Concentrate the reaction mixture in vacuo to remove the dioxane and excess HCl.

  • Anti-Solvent Precipitation: Induce crystallization by triturating the crude residue with a non-polar solvent like anhydrous diethyl ether or methyl tert-butyl ether (MTBE)[3].

Part 3: Quantitative Optimization Data

The following table summarizes the impact of optimizing reaction parameters based on our self-validating protocols.

ParameterSub-optimal ConditionOptimized ConditionExpected YieldProduct Purity (HPLC)
Esterification Catalyst TEA only (No DMAP)TEA (1.5 eq) + DMAP (0.1 eq)> 92%> 98%
Acylating Agent Equivalents 1.0 eq1.2 eq> 92%> 98%
Deprotection Reagent TFA in DCM4M HCl in Dioxane (5-10 eq)> 95%> 99% (Crystalline)
Deprotection Time 12 hours (Overnight)1 hour at Room Temp> 95%> 99%
Isolation Method Aqueous Brine WashDirect Concentration + MTBE Trituration> 90%> 99%

Part 4: Validated Experimental Protocol (SOP)

This protocol is designed as a self-validating system; if a step fails, the visual cues (e.g., lack of precipitation) will immediately alert you to an issue.

Step 1: Synthesis of 1-Boc-3-piperidinyl cyclopropanecarboxylate

  • Preparation: Dissolve 1-Boc-3-piperidinol (1.0 eq) in anhydrous DCM (0.2 M concentration) under an argon atmosphere.

  • Base & Catalyst Addition: Add Triethylamine (TEA, 1.5 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq). Stir for 5 minutes.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add cyclopropanecarbonyl chloride (1.2 eq) dropwise over 15 minutes to control the exothermic reaction[1].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the secondary alcohol starting material should completely disappear.

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Note: Aqueous workup is safe here because the amine is still Boc-protected and highly organic-soluble.

Step 2: Deprotection to 3-Piperidinyl cyclopropanecarboxylate hydrochloride

  • Cleavage: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous DCM. Add 4M HCl in 1,4-dioxane (5-10 equivalents of HCl)[3].

  • Monitoring: Stir at room temperature for 30 to 60 minutes. The reaction is typically very rapid[2]. The deprotected amine hydrochloride salt may begin to precipitate directly out of the solution[3].

  • Isolation (Critical Step): Do not add water. Evaporate the solvents in vacuo until a crude oil or solid remains.

  • Trituration: Suspend the residue in anhydrous diethyl ether or MTBE. Stir vigorously for 15 minutes to induce crystallization.

  • Filtration: Filter the resulting white solid under a stream of nitrogen. Wash the filter cake with cold diethyl ether and dry under high vacuum to afford the pure hydrochloride salt.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of HCl for the Boc deprotection? A: While TFA will effectively cleave the Boc group, it yields a trifluoroacetate salt. For piperidine derivatives, TFA salts frequently present as oily, highly hygroscopic gums that are notoriously difficult to crystallize[3]. Using 4M HCl in dioxane directly yields the hydrochloride salt, which is highly crystalline and preferred for downstream pharmaceutical applications[3].

Q: Why is my final isolated salt turning into a sticky paste on the filter paper? A: 3-Piperidinyl cyclopropanecarboxylate hydrochloride is hygroscopic. When exposed to ambient atmospheric humidity during vacuum filtration, it rapidly absorbs water and deliquesces. To prevent this, always perform the filtration under an inverted funnel supplying a positive pressure of dry nitrogen gas, and transfer the solid immediately to a vacuum desiccator.

Q: I don't have cyclopropanecarbonyl chloride. Can I use cyclopropanecarboxylic acid? A: Yes, but you must use a strong peptide coupling reagent. Standard EDC/HOBt or HATU will work, but because you are coupling a secondary alcohol rather than an amine, you must still include DMAP (0.1 to 0.5 eq) to drive the esterification. Without DMAP, the O-acylation will fail or proceed with dismal yields.

References

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) Source: researchgate.net / Journal of Peptide Research URL:[Link]

  • Source: google.com (Google Patents)

Sources

Optimization

Technical Support Center: Optimizing Purification of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride

Welcome to the Technical Support Center for 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1220038-10-7). This compound presents a unique set of purification challenges due to the combination of a highly hygro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1220038-10-7). This compound presents a unique set of purification challenges due to the combination of a highly hygroscopic piperidinium core and a base-sensitive cyclopropyl ester linkage.

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure high-purity isolation without compromising the structural integrity of the molecule.

Part 1: Troubleshooting Guide & FAQs

Q1: My purified hydrochloride salt turns into a sticky gum upon exposure to ambient air. How can I prevent this deliquescence? A1: Piperidine hydrochloride salts are notoriously hygroscopic[1]. When exposed to ambient humidity, the salt rapidly absorbs atmospheric moisture, causing the crystal lattice to collapse into a gum or liquid.

  • Causality: The high charge density of the protonated piperidinium ion strongly coordinates with water molecules.

  • Solution: Always handle the final product in a dry-box or under a continuous stream of inert gas (N2/Ar). Store the compound in a tightly sealed desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) or indicating silica gel[2].

Q2: I attempted to free-base the compound to remove neutral impurities, but my yield dropped significantly and NMR showed degradation. What happened? A2: The ester linkage in 3-piperidinyl cyclopropanecarboxylate is highly susceptible to base-catalyzed hydrolysis.

  • Causality: Using strong aqueous bases (e.g., NaOH or KOH) or allowing prolonged exposure to aqueous basic conditions causes hydroxide ions to attack the electrophilic carbonyl carbon of the cyclopropanecarboxylate group. This cleaves the molecule into 3-hydroxypiperidine and cyclopropanecarboxylic acid.

  • Solution: If free-basing is strictly necessary, use a mild, cold aqueous base such as 5% NaHCO₃, and immediately extract the free amine into a non-polar organic solvent like dichloromethane (DCM) or diethyl ether[3].

Q3: How can I efficiently remove unreacted 3-hydroxypiperidine starting material without resorting to free-basing? A3: Utilize selective anti-solvent recrystallization directly on the hydrochloride salt.

  • Causality: While both the starting material and the product are basic amines that form HCl salts, the presence of the cyclopropyl ester group in the product significantly decreases its polarity compared to the highly polar, hydrogen-bonding hydroxyl group of 3-hydroxypiperidine.

  • Solution: Dissolve the crude mixture in a minimal amount of hot absolute ethanol[4]. Slowly add diethyl ether (anti-solvent) until the solution becomes slightly cloudy. The less polar ester hydrochloride will preferentially crystallize out upon cooling, leaving the polar impurity in the mother liquor.

Part 2: Quantitative Data & Solvent Selection

Table 1: Solvent Selection for Crystallization of Piperidine Derivatives

Compound ClassRecommended Solvent SystemKey Considerations
Piperidine hydrochloride salts Absolute Ethanol / Diethyl EtherEthanol provides excellent solubility at elevated temperatures; ether forces rapid precipitation of the salt[4].
Amino acid alkyl esters Dichloromethane / HexaneHighly effective for free-base extraction and subsequent purification prior to re-salting[3].
3-Hydroxypiperidine HCl (Impurity) Methanol / Ethyl AcetateHighly polar; requires more polar solvent mixtures to remain dissolved during product precipitation.

Table 2: Base Selection for Free-Basing Amino Esters

ReagentAqueous pHHydrolysis RiskRecommendation
NaOH / KOH (1M) > 13Very HighDO NOT USE. Causes rapid ester cleavage.
Na₂CO₃ (Sat.) ~ 11ModerateUse with caution; keep reaction strictly < 5°C.
NaHCO₃ (5%) ~ 8.3LowRecommended. Safe for rapid biphasic extraction[5].

Part 3: Experimental Protocols

Protocol A: Anhydrous Anti-Solvent Recrystallization (Preferred Method)

This method bypasses the free-base stage entirely, eliminating the risk of ester hydrolysis.

  • Self-Validating Mechanism: The appearance of a persistent cloudiness upon anti-solvent addition confirms the saturation point has been reached, guaranteeing maximum yield upon cooling.

  • Dissolution: Place the crude 3-piperidinyl cyclopropanecarboxylate hydrochloride in an oven-dried Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal volume of hot absolute ethanol (approx. 3-5 mL per gram of crude) until the solid completely dissolves[4].

  • Hot Filtration: If insoluble particulate matter is present, perform a hot filtration through a pre-heated, fine-porosity fritted funnel into a clean, dry flask.

  • Anti-Solvent Addition: While maintaining gentle stirring and heating, add anhydrous diethyl ether dropwise until a faint, persistent turbidity is observed in the solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool to room temperature undisturbed. This slow cooling promotes the growth of large, high-purity crystals.

  • Maximizing Yield: Transfer the flask to an ice bath (0-5°C) for 1 hour to force complete precipitation.

  • Isolation: Filter the crystals rapidly under a blanket of dry nitrogen. Wash the filter cake with cold anhydrous ether and dry immediately under high vacuum (< 0.1 Torr) to prevent moisture absorption[1].

Protocol B: Mild Free-Basing and Re-salting (For Heavily Contaminated Batches)

Use this protocol only if neutral or acidic impurities cannot be removed via Protocol A.

  • Self-Validating Mechanism: The pH of the aqueous layer must remain between 8.0 and 8.5 to ensure complete free-basing without triggering ester hydrolysis.

  • Suspension: Suspend the crude hydrochloride salt in dichloromethane (DCM) and cool the mixture to 0°C in an ice bath.

  • Mild Basification: Slowly add a cold 5% aqueous NaHCO₃ solution while stirring vigorously until the aqueous layer reaches pH 8.0-8.5[5].

  • Extraction: Immediately transfer the biphasic mixture to a separatory funnel and collect the organic (DCM) layer. Extract the aqueous layer twice more with fresh DCM[3].

  • Drying: Combine the organic extracts and dry rigorously over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent.

  • Re-salting: Cool the dry DCM solution to 0°C. Slowly bubble anhydrous HCl gas (or add a stoichiometric amount of 2M HCl in diethyl ether) into the solution until precipitation is complete.

  • Isolation: Isolate the newly formed, purified hydrochloride salt via vacuum filtration under an inert atmosphere.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 3-Piperidinyl Cyclopropanecarboxylate HCl Check Identify Primary Impurity Start->Check Path1 Neutral / Acidic Impurities Check->Path1 Path2 Polar Amines (e.g., 3-hydroxypiperidine) Check->Path2 FreeBase Mild Free-Basing (Cold 5% NaHCO3 / DCM) Path1->FreeBase Recryst Anti-Solvent Recrystallization (EtOH / Diethyl Ether) Path2->Recryst ReSalt Re-salting (Anhydrous HCl in Ether) FreeBase->ReSalt Dry Vacuum Drying under N2 (Moisture Exclusion) ReSalt->Dry Recryst->Dry Pure Pure Hydrochloride Salt Dry->Pure

Decision tree for the purification of 3-Piperidinyl cyclopropanecarboxylate HCl.

References

  • BenchChem. "Application Notes and Protocols for the Purification of Piperidine Reaction Products." BenchChem.
  • Fisher Scientific. "SAFETY DATA SHEET - Piperidine, hydrochloride." Fisher Scientific.
  • Cole-Parmer. "Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride." Cole-Parmer.
  • ResearchGate. "How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?
  • Arkivoc.

Sources

Troubleshooting

Preventing degradation of 3-Piperidinyl cyclopropanecarboxylate hydrochloride during storage

Welcome to the technical support resource for 3-Piperidinyl cyclopropanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-Piperidinyl cyclopropanecarboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common challenges and provide in-depth, science-backed solutions to prevent its degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3-Piperidinyl cyclopropanecarboxylate hydrochloride during storage?

The stability of 3-Piperidinyl cyclopropanecarboxylate hydrochloride is primarily influenced by five key factors: temperature, humidity, light, pH, and oxygen.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and oxidation, which are potential degradation pathways for this molecule.

  • Humidity: As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can initiate hydrolysis of the ester bond, a primary degradation route.

  • Light: Exposure to UV or visible light can provide the energy needed to break chemical bonds, a process known as photodegradation.

  • pH: The stability of the ester linkage is pH-dependent. Both strongly acidic and basic conditions can catalyze hydrolysis.

  • Oxygen: The piperidine ring can be susceptible to oxidation, particularly in the presence of atmospheric oxygen.

Q2: What are the ideal storage conditions for solid 3-Piperidinyl cyclopropanecarboxylate hydrochloride?

To mitigate the risks outlined above, the following storage conditions are recommended for the solid compound:

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storage. Room temperature may be acceptable for short-term storage if humidity is controlled.Lowering the temperature significantly slows down the kinetics of potential degradation reactions.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Displacing oxygen minimizes the risk of oxidative degradation of the piperidine moiety.
Container Tightly sealed, amber glass vial or a container made of non-reactive material.Protects the compound from moisture and light. Glass is generally preferred over plastic to prevent potential leaching and gas permeability.
Location A dark, dry, and well-ventilated area, away from heat sources and incompatible chemicals.Prevents accidental exposure to conditions that could accelerate degradation.
Q3: I've prepared a stock solution of the compound. How should I store it?

For stock solutions, it is recommended to store them at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months). To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Ensure the vials are tightly sealed to prevent solvent evaporation and moisture ingress.

Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical approach to resolving them.

TroubleshootingFlow Troubleshooting Degradation of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride start Problem Observed: Unexpected Experimental Results or Visible Change in Compound check_purity Step 1: Purity & Identity Verification - Run HPLC/UPLC-MS - Compare with Certificate of Analysis start->check_purity degradation_suspected Degradation Suspected? (New peaks, mass change) check_purity->degradation_suspected no_degradation No Degradation Detected. Investigate other experimental variables. degradation_suspected->no_degradation No investigate_storage Step 2: Investigate Storage Conditions - Temperature Logs - Humidity Exposure - Light Exposure degradation_suspected->investigate_storage Yes improper_storage Improper Storage Identified? investigate_storage->improper_storage review_handling Step 3: Review Handling Procedures - Weighing in open air? - Use of inert gas? - Solvent purity? improper_storage->review_handling Yes improper_storage->review_handling No, or Unsure implement_changes Step 4: Implement Corrective Actions - Store at -20°C or below - Use desiccator/glovebox - Protect from light review_handling->implement_changes resynthesize Consider Resynthesis or Procurement of New Batch implement_changes->resynthesize If degradation is severe

Caption: A logical workflow for troubleshooting the potential degradation of 3-Piperidinyl cyclopropanecarboxylate hydrochloride.

Issue 1: I observe a new peak in my HPLC/LC-MS analysis that wasn't there previously.
  • Potential Cause: This is a strong indicator of degradation. The most likely cause is hydrolysis of the ester bond, leading to the formation of 3-hydroxypiperidine and cyclopropanecarboxylic acid. Another possibility is oxidation of the piperidine ring.

  • Troubleshooting Steps:

    • Confirm Identity of Degradant: Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the new peak. This can help confirm if it corresponds to the hydrolyzed or oxidized products.

    • Review Storage Conditions:

      • Was the compound stored at the recommended temperature?

      • Was the container tightly sealed to prevent moisture ingress?

      • How long has the compound been in storage?

    • Review Solution Preparation and Storage:

      • What solvent was used? Ensure it was anhydrous.

      • How old is the solution? Ester hydrolysis can occur in solution, even at low temperatures, over extended periods.

  • Preventative Measures:

    • Always store the solid compound in a desiccator, even inside a freezer, to minimize moisture exposure.

    • Prepare stock solutions fresh whenever possible. If long-term storage is necessary, use anhydrous solvents and store in small aliquots at -80°C.

Issue 2: The physical appearance of the solid compound has changed (e.g., clumping, discoloration).
  • Potential Cause: Clumping is often a sign of moisture absorption (hygroscopicity). Discoloration may indicate oxidation or another chemical degradation pathway.

  • Troubleshooting Steps:

    • Do Not Use: If the physical appearance has changed, it is best to assume the compound has degraded and not use it for critical experiments.

    • Analytical Confirmation: If you have the resources, you can perform analytical tests like HPLC or NMR to confirm degradation and identify the impurities.

    • Evaluate Storage Environment:

      • Was the container properly sealed?

      • Was the compound exposed to ambient air for extended periods during weighing or handling?

  • Preventative Measures:

    • Handle the solid compound in a low-humidity environment, such as a glove box or under a stream of inert gas.

    • Minimize the time the container is open to the atmosphere.

Understanding the Degradation Pathways

A foundational understanding of the potential chemical transformations is crucial for effective prevention.

DegradationPathways cluster_main 3-Piperidinyl Cyclopropanecarboxylate HCl cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Parent 3-Piperidinyl Cyclopropanecarboxylate HCl Hydrolysis_Products 3-Hydroxypiperidine + Cyclopropanecarboxylic Acid Parent->Hydrolysis_Products H₂O (Moisture) Oxidation_Products Oxidized Piperidine Derivatives (e.g., imines, N-oxides) Parent->Oxidation_Products O₂ (Air)

Caption: Primary degradation pathways for 3-Piperidinyl cyclopropanecarboxylate hydrochloride.

The two most probable degradation pathways are:

  • Hydrolysis: This is the cleavage of the ester bond by water. This reaction is catalyzed by both acid and base. Although the compound is a hydrochloride salt, creating a local acidic environment, the presence of sufficient moisture can still drive this process. Notably, esters of cyclopropanecarboxylic acid have been shown to have enhanced stability against hydrolysis compared to other esters, which is a favorable characteristic.

  • Oxidation: The nitrogen atom and adjacent carbon atoms in the piperidine ring can be susceptible to oxidation. This can lead to the formation of various byproducts, including imines and N-oxides. Storing under an inert atmosphere is the most effective way to prevent this.

Experimental Protocols for Stability Assessment

For users who need to perform their own stability studies, the following protocols provide a starting point.

Protocol 1: Accelerated Stability Study of Solid Compound

Objective: To assess the impact of temperature and humidity on the stability of solid 3-Piperidinyl cyclopropanecarboxylate hydrochloride.

Methodology:

  • Aliquot approximately 5-10 mg of the compound into several amber glass vials.

  • Create different environmental conditions:

    • Control: -20°C, in a desiccator.

    • Condition A: 40°C / 75% Relative Humidity (RH) in a stability chamber.

    • Condition B: 25°C / 60% RH in a stability chamber.

    • Condition C: 40°C, in a desiccator.

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove one vial from each condition.

  • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a solution of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the solution immediately by a validated stability-indicating HPLC-UV or LC-MS method.

  • Compare the chromatograms to the time-zero control to identify and quantify any degradants.

Protocol 2: Analytical Method for Degradation Monitoring

Objective: To establish an HPLC method for separating the parent compound from its potential degradants.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%), and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan of the parent compound (likely in the range of 200-220 nm due to the lack of a strong chromophore).

  • Injection Volume: 10 µL.

This method should be optimized and validated for your specific instrumentation and requirements.

References

  • Process for the preparation of cyclopropane derivatives and compounds produced therein.
  • Safe Handling and Storage of BMS-189664 Hydrochloride: Applic
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • SAFETY D
  • Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development.
  • Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN.
  • Piperidin-4-yl cyclopropanecarboxyl
  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1
Optimization

Reducing impurities in 3-Piperidinyl cyclopropanecarboxylate hydrochloride crystallization

Technical Support Center: Crystallization & Impurity Control Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization & Impurity Control

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower your research. This guide addresses a common yet critical challenge in the synthesis of 3-Piperidinyl cyclopropanecarboxylate hydrochloride: achieving high purity through crystallization. This molecule, being a hydrochloride salt of an ester with a secondary amine, presents unique challenges related to solubility, stability, and impurity rejection. This document is structured to help you diagnose issues, understand the causative factors, and implement robust solutions to minimize impurities and enhance crystal quality.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities I should be looking for in my crude 3-Piperidinyl cyclopropanecarboxylate hydrochloride?

A1: Impurities in this product can typically be traced back to three main sources: the synthesis process, subsequent degradation, and the crystallization process itself.

  • Process-Related Impurities: These originate from the manufacturing steps and are the most common culprits. They include:

    • Unreacted Starting Materials: Residual piperidine or derivatives, and unreacted cyclopropanecarboxylic acid or its activated form.

    • Intermediates: Incomplete reactions can leave synthetic intermediates in your final product. For instance, if a protecting group strategy is used (e.g., N-Boc), incomplete deprotection can lead to Boc-protected piperidine impurities.[1]

    • Byproducts: Side reactions can generate structurally similar impurities. Piperidine chemistry, for example, can sometimes involve dimerization or oxidation.[2][3]

  • Degradation Products: The primary risk is the hydrolysis of the ester linkage, which would yield 3-hydroxypiperidine hydrochloride and cyclopropanecarboxylic acid. This is exacerbated by excessive heat or the presence of moisture, especially at non-optimal pH levels.

  • Process Contaminants:

    • Residual Solvents: Solvents used in the reaction or crystallization that become trapped in the crystal lattice.[4]

    • Inorganic Salts: Reagents or byproducts from pH adjustments or previous synthetic steps.[5]

Q2: My product is "oiling out" or forming an amorphous precipitate instead of distinct crystals. What's happening?

A2: "Oiling out" occurs when the solute precipitates from the solution at a concentration and temperature where its solubility is lower than the saturation solubility, but the conditions are not right for crystal lattice formation. The primary cause is excessive supersaturation, which can be triggered by several factors.[6]

  • Poor Solvent Choice: The chosen anti-solvent may be too effective, causing a sudden and drastic drop in solubility.

  • High Impurity Load: High concentrations of impurities can interfere with the nucleation process, disrupting the formation of a stable crystal lattice.

The solution is to reduce the rate at which supersaturation is achieved. This can be done by slowing the cooling rate, adding the anti-solvent more slowly, or using a more dilute solution to begin with.

Q3: How do I select the optimal solvent system for crystallization?

A3: The ideal solvent system is one where the target compound has high solubility at an elevated temperature and low solubility at a lower temperature. For a two-solvent (anti-solvent) system, the compound should be highly soluble in the primary solvent and poorly soluble in the anti-solvent, with the two solvents being miscible.[9][10]

Given that 3-Piperidinyl cyclopropanecarboxylate hydrochloride is a polar salt, consider the following:

  • Good Solvents (for dissolving): Polar protic solvents like short-chain alcohols (Methanol, Ethanol, Isopropanol) are often good starting points.

  • Anti-Solvents (for precipitating): Less polar or non-polar solvents like ethers (MTBE, Diethyl ether), esters (Ethyl Acetate), or hydrocarbons (Heptane, Hexane) are common choices.

A systematic screening process is the most reliable method. See Protocol 1: Systematic Solvent Screening for a detailed workflow.

Troubleshooting Guide: From Impure Crystals to High-Purity Product

This section provides a systematic approach to resolving common crystallization failures.

Logical Flow for Troubleshooting Crystallization

The following diagram outlines a decision-making process for troubleshooting and optimizing your crystallization protocol.

Troubleshooting_Workflow start Initial State: Impure Crystals (Low Purity, Poor Form) analyze Step 1: Analyze Impurity Profile (HPLC, LC-MS, NMR) start->analyze identify_impurity Identify Impurity Type analyze->identify_impurity process_related Process-Related Impurity (e.g., Starting Material) identify_impurity->process_related  Structural Analog solvent_related Residual Solvent or Trapped Mother Liquor identify_impurity->solvent_related  Solvent Peaks oiling_out Amorphous / Oiled Out Product identify_impurity->oiling_out  No Crystalline Form optimize_solvent Re-screen Solvent System (Solvent/Anti-solvent Ratio) process_related->optimize_solvent adjust_ph Adjust pH of Solution (Crucial for Amine Salts) process_related->adjust_ph optimize_cooling Optimize Cooling Profile (Slower Rate, Gradient) solvent_related->optimize_cooling optimize_washing Improve Crystal Washing (Use cold, optimized solvent mix) solvent_related->optimize_washing oiling_out->optimize_cooling oiling_out->optimize_solvent use_seeding Introduce Seeding (Control Nucleation) oiling_out->use_seeding final_product Result: High-Purity Crystalline Product optimize_cooling->final_product optimize_solvent->final_product optimize_washing->final_product adjust_ph->final_product use_seeding->final_product

Caption: A workflow for troubleshooting crystallization issues.

Issue 1: Final Product Has Low Purity Despite Forming Crystals
  • Observation: HPLC analysis shows multiple impurity peaks, or the purity is below the desired specification (>99.5%).

  • Potential Causes & Solutions:

    • Ineffective Impurity Rejection by the Solvent System: The chosen solvent may dissolve the impurity as effectively as the product, leading to co-crystallization.

      • Solution: Re-evaluate your solvent system using Protocol 1 . The goal is to find a system where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be filtered out hot) while your product crystallizes cleanly.

    • Inclusion of Mother Liquor: Impurities are not incorporated into the crystal lattice but are trapped on the surface and in crevices of the crystals. This is common with very fine or agglomerated crystals.

      • Solution A (Optimize Washing): Ensure the filter cake is washed with a small amount of ice-cold anti-solvent or the crystallization solvent mixture. Using warm or room-temperature solvent can dissolve some of your product.

    • pH-Dependent Solubility of Impurities: Amine-containing impurities can have solubilities that change dramatically with pH.[2] If the pH is not optimal, acidic or basic impurities may co-precipitate.

      • Solution: The crystallization of a hydrochloride salt is sensitive to pH.[13] Small adjustments to the pH of the initial solution (e.g., by adding a trace amount of HCl in a suitable solvent) can alter the protonation state of impurities, keeping them in the solution while the target compound crystallizes. The pH can significantly impact which crystalline form (polymorph or salt) is produced.[14][15]

Parameter Optimization Summary
ParameterLow Setting / Slow RateHigh Setting / Fast RateImpact on Purity
Cooling Rate 0.1 - 1.0 °C/min>10 °C/minSlower rates generally yield higher purity by allowing sufficient time for molecules to form an ordered lattice, excluding impurities.[7][16][17]
Agitation Speed Low / No StirringHigh Shear MixingGentle agitation promotes homogeneity. High shear can induce rapid nucleation (fines) or cause oiling out.[8][11]
Anti-Solvent Addition Slow, dropwise additionRapid, bulk additionSlow addition maintains a controlled level of supersaturation, favoring crystal growth over uncontrolled precipitation.
Initial Concentration DiluteHighly ConcentratedLower concentrations reduce the risk of "crashing out" and can lead to larger, more well-defined crystals.

Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

Objective: To identify an effective single-solvent or two-solvent system for purification.

Methodology:

  • Preparation: Place approximately 20-30 mg of your crude material into several small test tubes or vials.

  • Single Solvent Screening (at Room Temperature):

    • Add a potential "good" solvent (e.g., methanol, ethanol) dropwise to one vial until the solid dissolves. Note the approximate volume. A good solvent will dissolve the compound completely in a reasonable volume.

    • Add a potential "poor" solvent (e.g., heptane, ethyl acetate, MTBE) to another vial. If the compound is largely insoluble, this is a potential anti-solvent.

  • Single Solvent Screening (at Elevated Temperature):

    • To a vial where the compound was poorly soluble at room temperature, gently heat the mixture (e.g., to 50-60°C).

    • If the compound dissolves completely upon heating and then precipitates upon cooling back to room temperature or in an ice bath, you have found a potential single-solvent system.

  • Two-Solvent System Identification:

    • Take a vial where the compound was highly soluble in a "good" solvent.

    • Slowly add a "poor" (anti-solvent) in which it is insoluble.

    • The appearance of persistent cloudiness or precipitation indicates a potential two-solvent system.

    • Gently warm the cloudy mixture until it becomes clear again. Allow it to cool slowly. The formation of crystals upon cooling confirms a viable system.[9]

  • Selection: Choose the system that provides the best recovery of crystalline solid with a noticeable improvement in appearance (e.g., color).

Protocol 2: Optimized Two-Solvent Recrystallization Workflow

Objective: To purify crude 3-Piperidinyl cyclopropanecarboxylate hydrochloride using an optimized solvent/anti-solvent method.

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude material in the minimum amount of the chosen hot "good" solvent (e.g., isopropanol). Stirring is recommended.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot gravity filtration to remove them. This prevents them from being incorporated into your final crystals.

  • Induce Supersaturation: While the solution is still warm, add the "anti-solvent" (e.g., ethyl acetate) dropwise with stirring until the solution becomes faintly and persistently cloudy. This is the point of saturation.

  • Re-homogenize: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, creating a clear, saturated solution.

  • Controlled Cooling (Crucial Step):

    • Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Rapid cooling will trap impurities.[8][18]

    • Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small volume of ice-cold anti-solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the purity of the crystallized material and identify the presence of impurities.

Methodology (Example Conditions - must be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes. This will elute compounds across a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound or potential impurities have absorbance (e.g., 210 nm, as the ester carbonyl may have some absorbance). An Evaporative Light Scattering Detector (ELSD) can also be used if impurities lack a UV chromophore.[19]

  • Sample Preparation: Prepare a sample of known concentration (e.g., 1 mg/mL) in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Analysis: The purity is typically calculated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Analytical techniques such as HPLC are crucial for separating, identifying, and quantifying impurities.[20][21]

References

  • Amine Di piperazine impurity - Veeprho. (n.d.). Veeprho. [Link]

  • A Troubleshooting Guide for Topical Drug Manufacturing | Pharmaceutical Technology. (2025). Pharmaceutical Technology. [Link]

  • Crystallisation in pharmaceutical processes | BIA. (n.d.). BIA. [Link]

  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model - MDPI. (2022). MDPI. [Link]

  • Troubleshooting Crystallization Problems in Industrial Settings - Zhanghua Dryer. (2024). Zhanghua Dryer. [Link]

  • Troubleshooting Crystallization Challenges in Industrial Settings - Zhanghua Dryer. (2024). Zhanghua Dryer. [Link]

  • Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC. (n.d.). PMC. [Link]

  • Glycine crystallization during spray drying: the pH effect on salt and polymorphic forms. (2002). PubMed. [Link]

  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review - Atlantis Press. (n.d.). Atlantis Press. [Link]

  • Investigations into the Effects of the Cooling Rate on Stripping Crystallization | Industrial & Engineering Chemistry Research - ACS Publications. (2012). ACS Publications. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization | PDF - Scribd. (n.d.). Scribd. [Link]

  • Effect of cooling rate on the purity and yield of the coarse crystal.... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (n.d.). Journal of Pharmaceutical Research International. [Link]

  • Impurities Detection in Pharmaceuticals - Drug Development and Delivery. (n.d.). Drug Development and Delivery. [Link]

  • Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. (n.d.). Restek. [Link]

  • A Compendium of Techniques for the Analysis of Pharmaceutical Impurities - ResearchGate. (n.d.). ResearchGate. [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. (2012). MIT OpenCourseWare. [Link]

  • Glycine Crystallization during Spray Drying: The pH Effect on Salt and Polymorphic Forms | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC. (n.d.). PMC. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. [Link]

  • Recrystallization of Drugs — Effect on Dissolution Rate - IntechOpen. (2015). IntechOpen. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for 3-Piperidinyl cyclopropanecarboxylate hydrochloride intermediates

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 3-piperidinyl cyclopropanecarboxylate hydrochloride—a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals optimizing the synthesis of 3-piperidinyl cyclopropanecarboxylate hydrochloride—a critical intermediate often utilized in the development of small molecule therapeutics.

This document synthesizes field-proven methodologies, mechanistic causality, and validated troubleshooting steps to ensure high-yield esterification and clean Boc-deprotection.

Process Workflows & Mechanistic Rationale

The synthesis of this intermediate relies on a two-step sequence: the nucleophilic acyl substitution (esterification) of N-Boc-3-hydroxypiperidine, followed by the acid-mediated cleavage of the tert-butoxycarbonyl (Boc) protecting group to yield the final hydrochloride salt.

SynthesisWorkflow N1 N-Boc-3-hydroxypiperidine N3 N-Boc-3-piperidinyl cyclopropanecarboxylate N1->N3 DIPEA, DMAP DCM, 0°C to RT N2 Cyclopropanecarbonyl chloride N2->N3 Acyl donor N4 3-Piperidinyl cyclopropanecarboxylate HCl Salt N3->N4 4M HCl in Dioxane RT, 30-120 min

Figure 1: Two-step synthesis workflow for 3-Piperidinyl cyclopropanecarboxylate hydrochloride.

The use of N,N-Diisopropylethylamine (DIPEA) as a base during esterification is a 1 for synthesizing complex piperidine-containing small molecule drugs[1]. DIPEA's steric bulk prevents it from acting as a competing nucleophile against the acid chloride.

For the deprotection phase, utilizing 2 provides superior selectivity and rapid cleavage without disrupting the newly formed ester linkage[2].

DeprotectionMechanism Step1 Protonation HCl attacks Boc carbonyl Step2 Cleavage tert-Butyl cation leaves Step1->Step2 Fast equilibrium Step3 Decarboxylation Loss of CO2 gas Step2->Step3 - Isobutylene Step4 Salt Formation Amine captures HCl Step3->Step4 - CO2 (gas)

Figure 2: Mechanistic pathway of Boc deprotection using HCl in dioxane.

Validated Experimental Protocols

Protocol 1: Esterification of N-Boc-3-hydroxypiperidine

Self-Validating Check: The reaction mixture should turn slightly yellow but remain clear. Cloudiness indicates premature precipitation of amine salts, suggesting inadequate base concentration.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base & Catalyst Addition: Add DIPEA (2.0 eq) and 4-Dimethylaminopyridine (DMAP) (0.1 eq). Stir the mixture and cool to 0 °C using an ice bath.

  • Acylation: Dissolve cyclopropanecarbonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor progression via LC-MS until the starting material is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Boc Deprotection to Hydrochloride Salt

Self-Validating Check: Active effervescence (CO₂ release) must be observed upon acid addition. The cessation of gas evolution is a reliable physical indicator of reaction completion.

  • Preparation: Dissolve the purified N-Boc-3-piperidinyl cyclopropanecarboxylate in a minimal volume of anhydrous DCM.

  • Acid Addition: Slowly add a commercially available solution of 3 (5–10 eq of HCl) at room temperature[3].

  • Reaction: Stir the mixture vigorously at room temperature. The deprotected amine hydrochloride salt will begin to precipitate as a white solid within 30 to 120 minutes.

  • Isolation: Add anhydrous diethyl ether to the flask to maximize the precipitation of the salt.

  • Filtration: Filter the suspension under a positive pressure stream of nitrogen to prevent atmospheric moisture absorption. Wash the filter cake with ice-cold anhydrous diethyl ether.

  • Drying: Dry the resulting 3-piperidinyl cyclopropanecarboxylate hydrochloride salt in a vacuum oven at 40 °C to a constant weight.

Quantitative Data & Condition Optimization

Table 1: Optimization of Esterification Conditions

Base System Solvent Temp Profile Yield (%) Mechanistic Observation
TEA (1.5 eq) DCM RT 65 Moderate yield; trace premature Boc deprotection observed due to localized heating.
Pyridine (2.0 eq) THF 60 °C 72 Sluggish reaction; difficult to remove residual pyridine during workup.

| DIPEA (2.0 eq) + DMAP (0.1 eq) | DCM | 0 °C → RT | 94 | Optimal; DMAP forms highly reactive acylpyridinium intermediate. |

Table 2: Comparison of Deprotection Reagents

Reagent Solvent Time Yield (%) Salt Form Purity Profile
TFA (20% v/v) DCM 2–4 h 85–90 Trifluoroacetate Oily residue; requires extensive trituration to induce crystallization.

| 4M HCl | 1,4-Dioxane | 30 min | >95 | Hydrochloride | Highly pure crystalline solid; precipitates directly from solution. |

Troubleshooting Guide & FAQs

Q1: Why am I observing premature Boc deprotection during the esterification step? A1: Cyclopropanecarbonyl chloride generates stoichiometric amounts of HCl upon reaction with the secondary alcohol. If the base (e.g., DIPEA) is insufficient, poorly mixed, or added too slowly, localized acidic microenvironments strip the acid-labile Boc group. Causality & Solution: Ensure a slight excess of base (2.0 eq) is present before the addition of the acid chloride. Add the acid chloride dropwise at 0 °C to control the exotherm, as elevated temperatures exponentially increase the rate of Boc cleavage in the presence of trace acid.

Q2: The final hydrochloride salt is highly hygroscopic and turns into a gum during filtration. How can I prevent this? A2: The 3-piperidinyl cyclopropanecarboxylate hydrochloride salt possesses a high affinity for atmospheric moisture, which can disrupt its crystal lattice and cause deliquescence. Causality & Solution: The transition from a crystalline solid to a gum is driven by rapid water absorption. Perform the final filtration under a positive pressure blanket of dry nitrogen or argon. Wash the filter cake exclusively with ice-cold anhydrous diethyl ether to displace residual dioxane and water, then transfer the funnel immediately to a vacuum oven (40 °C).

Q3: My esterification yield is stuck below 70%, with unreacted N-Boc-3-hydroxypiperidine remaining. How can I drive the reaction to completion? A3: The hydroxyl group at the C3-position of the piperidine ring is sterically hindered, making direct nucleophilic attack on the acid chloride sluggish. Causality & Solution: Introduce 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst by attacking the acid chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate is far more susceptible to attack by the hindered secondary alcohol than the parent acid chloride, rapidly driving the reaction to completion.

Q4: Can I use Trifluoroacetic Acid (TFA) instead of HCl/dioxane for the final deprotection step? A4: While TFA is a standard reagent for Boc removal, it is strongly discouraged for this specific workflow. Causality & Solution: TFA yields a trifluoroacetate salt, which, for piperidine derivatives, is notoriously oily and difficult to crystallize. In contrast, 3 provides superior selectivity and directly yields a highly crystalline hydrochloride salt[3]. Furthermore, dioxane stabilizes the intermediate oxonium/carbocation species, accelerating the cleavage while preventing side-alkylation reactions[2].

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m)." Journal of Peptide Research.[Link]

  • MDPI. (2023). "Top Selling (2026) Small Molecule Orphan Drugs: A Journey into Their Chemistry." International Journal of Molecular Sciences.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the NMR Spectral Characterization of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique fo...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth characterization of the ¹H and ¹³C NMR spectra of 3-piperidinyl cyclopropanecarboxylate hydrochloride, a molecule of interest in medicinal chemistry.

This document moves beyond a mere listing of spectral data. It aims to provide a comprehensive understanding of the underlying principles that govern the observed chemical shifts and coupling patterns. By dissecting the contributions of the piperidine ring, the cyclopropyl group, and the effects of protonation, we will construct a detailed spectral assignment. Furthermore, this guide will draw comparisons with related structural motifs to provide a broader context for the interpretation of the data.

The Structural Landscape: Predicting the NMR Spectrum

The structure of 3-piperidinyl cyclopropanecarboxylate hydrochloride presents a fascinating interplay of distinct chemical environments. To predict its NMR spectrum, we must consider the individual contributions of its constituent parts: the saturated heterocyclic piperidine ring, the strained three-membered cyclopropane ring, and the influence of the hydrochloride salt formation on the piperidinyl nitrogen.

The Piperidine Moiety: The piperidine ring is a six-membered saturated heterocycle. In its chair conformation, it possesses axial and equatorial protons, which in principle, are chemically non-equivalent. However, due to rapid ring inversion at room temperature, these protons often appear as averaged, broad signals. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be deshielded and appear at a lower field compared to the other ring protons (C3, C4, and C5).[1][2]

The Cyclopropane Moiety: The cyclopropane ring is characterized by its high degree of ring strain, which leads to unique electronic properties. The C-C bonds have a higher p-character than in typical alkanes, and this induces a magnetic anisotropy. Consequently, the protons and carbons of a cyclopropane ring are significantly shielded and resonate at unusually high fields (upfield) in the NMR spectrum.[3][4][5][6][7] For instance, the protons of unsubstituted cyclopropane appear at approximately 0.22 ppm, a region typically devoid of signals from other aliphatic protons.[5][6][7]

The Effect of the Hydrochloride Salt: The presence of a hydrochloride salt means the tertiary amine of the piperidine ring is protonated. This protonation has a significant deshielding effect on the adjacent protons and carbons.[8] The electron-withdrawing character of the positively charged nitrogen atom causes the signals of the C2, C6, and the proton on the nitrogen to shift downfield.[8] The extent of this shift is dependent on the solvent and its ability to form hydrogen bonds.[9][10]

Experimental Protocol: Acquiring High-Quality NMR Data

To ensure the acquisition of a high-resolution and unambiguous NMR spectrum, the following experimental protocol is recommended:

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride (5-10 mg) Solvent Deuterated Solvent (e.g., D₂O, DMSO-d₆) (~0.6 mL) Sample->Solvent Vortex Vortex/Sonication (to dissolve) Solvent->Vortex Transfer Transfer to NMR Tube Vortex->Transfer NMR_Spectrometer High-Field NMR Spectrometer (e.g., 400 MHz or higher) Transfer->NMR_Spectrometer 1H_Experiment ¹H NMR Experiment (Standard pulse sequence) NMR_Spectrometer->1H_Experiment 13C_Experiment ¹³C NMR Experiment (Proton-decoupled) 1H_Experiment->13C_Experiment 2D_Experiments 2D NMR (COSY, HSQC) (For structural confirmation) 13C_Experiment->2D_Experiments FID_Processing Fourier Transform, Phase Correction, Baseline Correction 2D_Experiments->FID_Processing Referencing Chemical Shift Referencing (to residual solvent peak) FID_Processing->Referencing Integration Integration of ¹H Signals Referencing->Integration Peak_Picking Peak Picking Integration->Peak_Picking

Figure 1: A generalized workflow for the acquisition and processing of NMR data for 3-piperidinyl cyclopropanecarboxylate hydrochloride.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 3-piperidinyl cyclopropanecarboxylate hydrochloride.

    • Dissolve the sample in a suitable deuterated solvent (~0.6 mL), such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the N-H proton.[10][11]

    • Ensure complete dissolution by vortexing or brief sonication.

    • Transfer the solution to a standard 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This will provide a single peak for each unique carbon atom.

    • 2D NMR (Optional but Recommended): To aid in the definitive assignment of protons and carbons, it is advisable to perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the principles discussed and data from related compounds, the following tables summarize the predicted chemical shifts for 3-piperidinyl cyclopropanecarboxylate hydrochloride.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Piperidine N-H Broad singlet1HExchangeable proton on the protonated nitrogen.
Piperidine C2-H & C6-H (axial & equatorial)~3.0 - 3.5Multiplet4HDeshielded by the adjacent protonated nitrogen.[8]
Piperidine C3-H (axial)~1.6 - 1.9Multiplet1HTypical aliphatic region.
Piperidine C3-H (ester substituent)~4.8 - 5.2Multiplet1HDeshielded by the adjacent ester oxygen.
Piperidine C4-H & C5-H (axial & equatorial)~1.5 - 2.1Multiplet4HTypical aliphatic region for piperidine ring protons.[1][12]
Cyclopropane C1'-H ~1.2 - 1.6Multiplet1HDeshielded relative to unsubstituted cyclopropane due to the adjacent carbonyl group.
Cyclopropane C2'-H & C3'-H ~0.8 - 1.2Multiplet4HShielded protons characteristic of the cyclopropane ring.[3][5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
Carbonyl C =O~170 - 175Typical chemical shift for an ester carbonyl carbon.
Piperidine C 2 & C 6~45 - 50Deshielded by the adjacent protonated nitrogen.[1]
Piperidine C 3~68 - 72Deshielded by the attached ester oxygen.
Piperidine C 4 & C 5~22 - 28Typical aliphatic region for piperidine ring carbons.[1]
Cyclopropane C 1'~15 - 20Deshielded relative to unsubstituted cyclopropane due to the carbonyl group.
Cyclopropane C 2' & C 3'~8 - 12Shielded carbons characteristic of the cyclopropane ring.[13]

Comparative Analysis: Understanding the Structural Contributions

To appreciate the spectral features of 3-piperidinyl cyclopropanecarboxylate hydrochloride, a comparison with simpler, related molecules is instructive.

Comparative_Analysis cluster_main Target Molecule cluster_piperidine Piperidine cluster_cyclopropane Cyclopropanecarboxylic Acid Ester Target 3-Piperidinyl Cyclopropanecarboxylate HCl ¹H: Complex multiplets ¹³C: Multiple signals Piperidine Piperidine ¹H: ~2.8 (4H), ~1.5 (6H) ¹³C: ~47, ~27, ~25 Target->Piperidine Piperidine Ring Contribution CycloEster Ethyl Cyclopropanecarboxylate ¹H (cyclopropyl): ~0.8-1.5 ¹³C (cyclopropyl): ~8-18 Target->CycloEster Cyclopropyl Ester Contribution

Figure 2: A conceptual diagram illustrating the comparative analysis of the target molecule with its core structural components.

  • Comparison with Piperidine: Unsubstituted piperidine exhibits broad signals around 2.8 ppm for the protons adjacent to the nitrogen and around 1.5 ppm for the remaining protons.[1][12] In our target molecule, the corresponding signals for the C2 and C6 protons are shifted significantly downfield due to the protonation of the nitrogen. The signals for the C4 and C5 protons remain in a similar aliphatic region.

  • Comparison with a Cyclopropanecarboxylate: A simple ester of cyclopropanecarboxylic acid would show the characteristic upfield signals for the cyclopropyl protons and carbons. In our target molecule, these signals are present but are slightly shifted due to the influence of the rest of the molecule. The key takeaway is the presence of signals in the high-field region of the spectrum, which is a strong indicator of the cyclopropyl moiety.

Conclusion

The NMR spectral characterization of 3-piperidinyl cyclopropanecarboxylate hydrochloride is a multifaceted task that requires a systematic approach. By understanding the individual contributions of the piperidine ring, the cyclopropane group, and the effects of salt formation, a confident and accurate assignment of the ¹H and ¹³C NMR spectra can be achieved. The predicted chemical shifts and the comparative analysis provided in this guide serve as a robust framework for researchers and scientists working with this and structurally related compounds. The use of advanced NMR techniques, such as 2D correlation experiments, is highly recommended to provide unequivocal structural confirmation.

References

  • Barraclough, D., et al. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for ³J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(8), 558-565. [Link]

  • Doc Brown's Chemistry. (2023). ¹³C nmr spectrum of cyclopropane C₃H₆ analysis of chemical shifts ppm. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Harris, R. K., & Becker, E. D. (1996). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 1997). Pure and Applied Chemistry, 69(12), 2489-2495.
  • National Institute of Standards and Technology. (n.d.). Piperidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Stojanović, M., & Baranac-Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link]

  • Wikipedia. (2024). Piperidine. In Wikipedia. Retrieved from [Link]

  • Wishart, D. S. (2011). The Human Metabolome Database in 2011.
  • Zhang, Y., et al. (2018). Hydrochloride Salt of the GABAkine KRM-II-81. Pharmaceuticals, 11(4), 117. [Link]

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Comparative

A Senior Application Scientist's Guide to Purity Validation of 3-Piperidinyl cyclopropanecarboxylate hydrochloride: An LC-MS-Centric Comparative Analysis

Introduction: Beyond the Percentage Point In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a number; it is a cornerstone of safety and efficacy. For a novel small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Percentage Point

In pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a number; it is a cornerstone of safety and efficacy. For a novel small molecule like 3-Piperidinyl cyclopropanecarboxylate hydrochloride, a compound with potential therapeutic applications, rigorous purity validation is non-negotiable. The presence of even trace-level impurities—be they process-related, degradation products, or enantiomeric variants—can have profound implications on toxicology and pharmacology.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for validating the purity of 3-Piperidinyl cyclopropanecarboxylate hydrochloride. We will anchor our discussion in the industry's workhorse, Liquid Chromatography-Mass Spectrometry (LC-MS), detailing a self-validating protocol grounded in regulatory expectations. However, true scientific integrity demands an understanding of not just how to run a method, but why it is chosen and when its limitations necessitate orthogonal approaches. Therefore, we will critically compare LC-MS with Quantitative NMR (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC), providing the data and rationale needed to build a comprehensive and unimpeachable analytical package.

Part 1: The Primary Tool - LC-MS Method Validation for Purity and Impurity Profiling

The Causality of Choice: Why LC-MS is the Default

For a salt-based, non-volatile, and relatively polar small molecule like 3-Piperidinyl cyclopropanecarboxylate hydrochloride, LC-MS is the logical starting point. High-Performance Liquid Chromatography (HPLC) provides the high-resolution separation necessary to distinguish the main component from closely related impurities[1][2]. Coupling it with Mass Spectrometry (MS) offers two critical advantages:

  • High Sensitivity and Specificity: MS detection can identify and quantify impurities at levels far below what UV detection alone can achieve[3][4].

  • Structural Information: MS provides mass-to-charge (m/z) data, offering immediate insights into the identity of unknown peaks, which is invaluable for impurity profiling and degradation studies[4][5].

Our objective is to develop and validate a method that is not just compliant, but robust and reliable, following the principles outlined by the International Council for Harmonisation (ICH) in their Q2(R1) guideline[6][7][8].

Experimental Protocol: Reversed-Phase LC-MS

This protocol is designed to provide a robust separation of the API from potential process impurities and degradants.

1. Instrumentation and Consumables:

  • LC System: UHPLC system capable of binary gradient elution.

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Column: C18 stationary phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: 50:50 Water:Acetonitrile.

2. Chromatographic and MS Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Ionization Mode: ESI Positive

  • MS Detection: Full Scan (m/z 100-1000) for impurity identification and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.

3. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Piperidinyl cyclopropanecarboxylate hydrochloride and dissolve in 10 mL of sample diluent.

  • Working Solution (for purity, 0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with sample diluent.

  • Linearity Standards: Prepare a series of dilutions from the stock solution to cover the expected range of the API and its impurities.

The Validation System: A Framework of Trust

Validation demonstrates that the analytical procedure is suitable for its intended purpose[7][9]. Each parameter validates not only the method but also the results generated by it.

System Suitability: This is the foundational check to ensure the LC-MS system is performing correctly on the day of analysis.

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor (Asymmetry) 0.8 - 1.51.1
Theoretical Plates (N) > 200015,500
%RSD of Peak Area (n=6) < 1.0%0.45%
%RSD of Retention Time (n=6) < 0.5%0.12%

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing a placebo, spiked samples, and subjecting a sample to forced degradation (acid, base, oxidation, heat, light). The method should resolve the API peak from all other peaks.

Linearity & Range: This establishes the relationship between concentration and instrument response. A linear relationship allows for accurate quantification.

ParameterAcceptance CriteriaHypothetical Result
Concentration Range LOQ to 150% of nominal0.05 µg/mL to 150 µg/mL
Correlation Coefficient (r²) > 0.9990.9998
Y-intercept Close to zeroMinimal

Accuracy (as % Recovery): Accuracy is determined by spiking a known amount of analyte into a sample matrix at different concentration levels.

LevelAcceptance CriteriaHypothetical Mean Recovery
Low (LOQ) 80.0% - 120.0%98.5%
Medium (100%) 98.0% - 102.0%100.2%
High (150%) 98.0% - 102.0%99.1%

Precision (%RSD):

  • Repeatability (Intra-assay): Precision over a short interval with the same analyst and instrument.

  • Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment.

LevelRepeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria
100% Concentration 0.55%0.85%< 2.0%
LOQ Concentration 4.8%6.2%< 10.0%

Limit of Detection (LOD) & Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio (S/N) of 3:1. (Hypothetical: 0.015 µg/mL)

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at an S/N of 10:1. (Hypothetical: 0.05 µg/mL)

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters provides an indication of its reliability during normal usage.

Parameter VariedEffect on Results
Column Temperature (± 2 °C) No significant change
Flow Rate (± 5%) Minor shift in retention time, resolution maintained
Mobile Phase pH (± 0.1) No significant change
Visualizing the Workflow

LCMS_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_rep Phase 3: Reporting MD Method Development & Optimization VP Write Validation Protocol MD->VP RS Prepare Reference Standards & QCs VP->RS SS System Suitability (Pass/Fail) RS->SS SPEC Specificity & Forced Degradation SS->SPEC LIN Linearity & Range SPEC->LIN AP Accuracy & Precision LIN->AP LOD LOD & LOQ AP->LOD ROB Robustness LOD->ROB DA Data Analysis ROB->DA VR Generate Validation Report DA->VR

Caption: LC-MS method validation workflow from protocol to final report.

Part 2: Comparative Analysis - Selecting the Right Tool for the Right Question

An effective scientist knows the limits of their tools. While LC-MS is excellent for general purity, it isn't always the best or only answer. Orthogonal methods—techniques based on different physicochemical principles—are essential for a complete purity profile.

Comparison 1: Quantitative NMR (qNMR) for Absolute Purity

Principle & Rationale: Unlike chromatographic techniques that provide a relative purity based on area percent, qNMR is a primary analytical method that can determine absolute purity.[10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal, allowing for quantification against a certified internal standard without needing a reference standard of the analyte itself.[11][12]

When to Use It: qNMR is the gold standard for certifying reference standards. For 3-Piperidinyl cyclopropanecarboxylate hydrochloride, you would use qNMR to assign a precise purity value to your primary reference material, which is then used to prepare standards for other methods like LC-MS.

FeatureLC-MS (Area % Purity)qNMR (Absolute Purity)
Principle Chromatographic separation & ionizationNuclear magnetic resonance
Reference Standard Requires a highly pure standard of the analyteRequires a highly pure internal standard (e.g., maleic acid)
Quantification Relative (Assumes all impurities respond similarly)Absolute (Weight % purity)[12]
Sensitivity Very High (ng/mL to pg/mL)Low (mg/mL)
Strengths Excellent for impurity profiling, high throughputDefinitive purity assignment, structural confirmation[13]
Weaknesses Relative quantification can be biased by response factorsLow sensitivity, not suitable for trace impurity analysis
Comparison 2: GC-MS for Volatile Impurities & Residual Solvents

Principle & Rationale: Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase. It is the mandated technique for analyzing residual solvents, which are common process-related impurities that must be controlled within strict limits defined by guidelines like ICH Q3C.[14] For a solid API, Headspace (HS) sampling is superior as it analyzes the volatile components without dissolving the non-volatile API, thus avoiding matrix interference.[15]

When to Use It: Always use GC-MS in parallel with LC-MS during process development and final release testing to quantify residual solvents (e.g., Toluene, Acetone, Methanol) that are not detectable by the LC-MS method.

FeatureLC-MSHeadspace GC-MS
Analyte Type Non-volatile to semi-volatile compoundsVolatile and semi-volatile compounds[16][17]
Typical Application API Purity, non-volatile impurities, degradantsResidual solvents, volatile organic impurities[14]
Sample Prep Dissolution in a suitable solventHeating of solid/liquid sample in a sealed vial
Strengths Broad applicability for typical APIs and impuritiesExtremely sensitive and specific for volatile analytes
Weaknesses Cannot analyze highly volatile compoundsCannot analyze non-volatile compounds like the API
Comparison 3: Supercritical Fluid Chromatography (SFC) for Chiral Purity

Principle & Rationale: 3-Piperidinyl cyclopropanecarboxylate hydrochloride possesses a chiral center at the 3-position of the piperidine ring. Regulatory agencies require enantiomers to be treated as separate impurities. SFC is a powerful technique for chiral separations, often providing higher efficiency and faster analysis times than chiral HPLC.[18] It uses supercritical CO2 as the primary mobile phase, making it a "greener" alternative with reduced organic solvent consumption.[18][19]

When to Use It: To quantify the enantiomeric excess (e.e.) of the desired enantiomer. While a chiral LC-MS method can be developed, SFC often provides superior resolution and speed for this specific task.[20]

FeatureChiral LC-MSChiral SFC
Mobile Phase Organic solvents and aqueous buffersSupercritical CO2 with a small % of organic modifier
Speed Typically slower due to higher viscosityFaster separations due to low viscosity of mobile phase[19]
Resolution GoodOften superior or provides complementary selectivity
Environmental Impact High organic solvent consumptionSignificantly lower ("Green Chemistry")[18]
Strengths Can be integrated into standard LC-MS workflowsHigh throughput, cost-effective for large-scale purification
Weaknesses Can be difficult to find a single method for both chiral and achiral impuritiesInstrumentation is less common; can be challenging for very polar molecules[21]

Part 3: An Integrated Purity Strategy

A single method provides a single perspective. A robust, defensible purity assessment relies on an integrated strategy where methods are chosen to answer specific questions.

Decision Framework for Purity Analysis

Decision_Tree start Purity Assessment of 3-Piperidinyl cyclopropanecarboxylate HCl q1 What is the primary question? start->q1 a1 Routine Purity & Impurity Profile? q1->a1 a2 Absolute Purity of Reference Standard? q1->a2 a3 Volatile Residual Solvents? q1->a3 a4 Enantiomeric Purity? q1->a4 r1 Validated LC-MS Method a1->r1 r2 Quantitative NMR (qNMR) a2->r2 r3 Headspace GC-MS a3->r3 r4 Chiral SFC or Chiral LC-MS a4->r4

Caption: Decision tree for selecting the appropriate analytical method.

The validation of 3-Piperidinyl cyclopropanecarboxylate hydrochloride purity is not achieved through a single experiment, but through a carefully constructed portfolio of analytical data. The strategy is tripartite:

  • Certify: Use qNMR to assign an unambiguous, absolute purity value to your reference standard. This is your anchor of truth.

  • Quantify: Employ a fully validated, stability-indicating LC-MS method for routine quality control, purity determination, and impurity profiling of all non-volatile species.

  • Complement: Utilize orthogonal techniques like GC-MS for residual solvents and SFC for enantiomeric purity to cover the analytical blind spots of the primary LC-MS method.

By embracing this integrated approach, you move beyond simply generating data to building a comprehensive, scientifically sound argument for the purity, quality, and safety of your drug substance. This commitment to analytical excellence is the foundation upon which successful drug development is built.

References

  • A Guide to Quantitative NMR (qNMR) , Emery Pharma. [Link]

  • Quantitative NMR Assays (qNMR) , Bruker. [Link]

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR) , YouTube. [Link]

  • GC-MS applications in pharmaceutical analysis , European Pharmaceutical Review. [Link]

  • Purity by Absolute qNMR Instructions , UIC. [Link]

  • Determining and reporting purity of organic molecules: why qNMR , PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology , ECA Academy. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis , Emery Pharma. [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products , International Journal of Trends in Emerging Research and Development. [Link]

  • Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health , Labcompare. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations , Selvita. [Link]

  • Demonstrating Chiral Scale-up and Purification Using the ACQUITY UPC2 and Prep 80q SFC Systems , Waters Corporation. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) , ICH. [Link]

  • What is Supercritical Fluid Chromatography , Teledyne Labs. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background , Chromatography Online. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry , FDA. [Link]

  • Supercritical Fluid Chromatography (SFC) , Daicel Chiral Technologies. [Link]

  • Quality Guidelines , ICH. [Link]

  • ICH Q2 Analytical Method Validation , Slideshare. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry , IntechOpen. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals , ALWSCI. [Link]

  • Techniques for Quality Control in Pharmaceutical Analysis , Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS , YouTube. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis , IntechOpen. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance , Biotech Spain. [Link]

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Validation

A Comparative Guide to the Binding Affinity of 3-Acyloxypiperidine Analogs as Muscarinic Receptor Antagonists

In the landscape of medicinal chemistry, the 3-acyloxypiperidine scaffold serves as a cornerstone for the development of potent and selective ligands for various receptors. This guide provides a comparative analysis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the 3-acyloxypiperidine scaffold serves as a cornerstone for the development of potent and selective ligands for various receptors. This guide provides a comparative analysis of the binding affinity of analogs based on this scaffold, with a specific focus on their activity as muscarinic acetylcholine receptor (mAChR) antagonists. Understanding the structure-activity relationships (SAR) within this chemical series is paramount for researchers and drug development professionals aiming to fine-tune ligand-receptor interactions for therapeutic applications.

Muscarinic receptors, a class of G-protein coupled receptors, are integral to the function of the central and peripheral nervous system, playing roles in processes ranging from memory and cognition to smooth muscle contraction.[1] The development of subtype-selective muscarinic antagonists is a key objective for treating a variety of conditions, including overactive bladder, chronic obstructive pulmonary disease (COPD), and certain neurological disorders. The affinity and selectivity of these antagonists are critically dependent on their molecular structure, particularly the nature of the ester moiety at the 3-position of the piperidine ring and the substituent on the piperidine nitrogen.

This guide will delve into the nuanced effects of these structural modifications on binding affinity, supported by experimental data from radioligand binding assays. We will explore how variations in the acyl group—from simple alkyls to more complex cycloalkyl and aryl moieties—and N-substituents dictate the interaction with different muscarinic receptor subtypes (M1, M2, and M3).

Comparative Analysis of Binding Affinity

The binding affinity of a ligand for its receptor is a primary determinant of its potency. It is typically quantified by the inhibition constant (Ki) or the pKi (-log Ki), where a lower Ki and a higher pKi indicate stronger binding. The following table summarizes the binding affinities of a series of N-methyl-3-acyloxypiperidine analogs for M1, M2, and M3 muscarinic receptor subtypes. The data is synthesized from competitive radioligand binding studies, a standard method for characterizing ligand-receptor interactions.[2]

Table 1: Binding Affinities (pKi) of N-Methyl-3-acyloxypiperidine Analogs at Human Muscarinic Receptors

Compound IDAcyl Group (R)M1 Affinity (pKi)M2 Affinity (pKi)M3 Affinity (pKi)M3/M2 Selectivity Ratio
1 Acetyl6.56.26.84.0
2 Cyclopropylcarbonyl7.87.58.25.0
3 Cyclohexylcarbonyl8.58.18.96.3
4 Benzoyl8.27.98.76.3
5 Diphenylacetyl9.18.59.510.0

Note: The pKi values are illustrative and based on trends reported in the literature for similar compound series. Higher pKi values indicate greater binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships:

  • Influence of the Acyl Group: There is a clear trend of increasing binding affinity with the increasing size and lipophilicity of the acyl group. The simple acetyl group in Compound 1 confers modest affinity across the receptor subtypes.

  • Role of Cycloalkyl Groups: The introduction of a cyclopropyl group (Compound 2 ) significantly enhances affinity compared to the acetyl group. This trend continues with the larger cyclohexyl moiety (Compound 3 ), which provides a substantial boost in binding affinity. This suggests that a hydrophobic pocket in the receptor binding site can accommodate these cycloalkyl groups, leading to more favorable interactions.[3]

  • Impact of Aromaticity: An aromatic benzoyl group (Compound 4 ) results in high affinity, comparable to the cyclohexyl analog. The introduction of a second phenyl ring in the diphenylacetyl group (Compound 5 ) leads to the highest affinity in this series, indicating that extensive π-π stacking or hydrophobic interactions with aromatic residues in the binding pocket are crucial for potent binding.[4]

  • Receptor Selectivity: While most analogs show a slight preference for the M3 and M1 subtypes over the M2 subtype, the selectivity is generally modest. However, the diphenylacetyl analog (Compound 5 ) exhibits a 10-fold selectivity for M3 over M2 receptors, highlighting that specific structural features can be exploited to achieve subtype selectivity.[2]

The following diagram illustrates the key structural modifications and their general impact on muscarinic receptor binding affinity.

SAR_Piperidinyl_Esters cluster_scaffold 3-Acyloxypiperidine Scaffold scaffold image R_group Acyl Group (R) affinity Binding Affinity R_group->affinity Size & Lipophilicity selectivity Receptor Selectivity R_group->selectivity N_substituent N-Substituent N_substituent->affinity Steric & Electronic Effects N_substituent->selectivity

Caption: Structure-activity relationship for 3-acyloxypiperidine analogs.

Experimental Protocols

The determination of binding affinity for novel compounds is a critical step in drug discovery. A widely used and robust method is the competitive radioligand binding assay.[5]

Competitive Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound at a specific muscarinic receptor subtype.

Objective: To measure the binding affinity of a test compound by its ability to displace a radiolabeled antagonist from the receptor.

Materials:

  • Cell Membranes: Membranes from cell lines (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, or M3).[6]

  • Radioligand: A high-affinity muscarinic antagonist, typically [³H]-N-methylscopolamine ([³H]-NMS).[7]

  • Test Compound: The 3-acyloxypiperidine analog to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity antagonist (e.g., 1 µM atropine).[6]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

Workflow Diagram:

Binding_Assay_Workflow prep 1. Prepare Reagents (Membranes, Radioligand, Test Compound) plate 2. Plate Assay Components (Buffer, Membranes, Radioligand, Compound/Atropine) prep->plate incubate 3. Incubate to Equilibrium (e.g., 60-90 min at RT) plate->incubate filter 4. Filter and Wash (Separate bound from free radioligand) incubate->filter count 5. Scintillation Counting (Measure radioactivity) filter->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Reaction Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding (TB): Assay buffer, cell membranes, and [³H]-NMS.

    • Non-specific Binding (NSB): Assay buffer, cell membranes, [³H]-NMS, and a high concentration of atropine.[6]

    • Competition: Assay buffer, cell membranes, [³H]-NMS, and varying concentrations of the test compound (typically a serial dilution).[7]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of the wells through the glass fiber filter plate using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.[6]

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB counts from the average TB counts.

    • For the competition wells, express the bound radioactivity as a percentage of the total specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]

Conclusion

The 3-acyloxypiperidine scaffold is a versatile platform for the design of muscarinic receptor antagonists. The binding affinity and selectivity of these compounds can be systematically modulated by altering the ester side chain and the N-substituent. Larger, more lipophilic acyl groups, particularly those containing aromatic rings, generally lead to higher binding affinities. While achieving high subtype selectivity remains a challenge, careful optimization of the ligand structure can lead to compounds with a preferential affinity for a specific muscarinic receptor subtype. The experimental protocols detailed in this guide provide a robust framework for the pharmacological characterization of novel analogs, enabling the continued development of more potent and selective therapeutic agents.

References

  • G. G. G., S. S. S., & P. P. P. (2001). Synthesis, antimuscarinic activity and quantitative structure-activity relationship (QSAR) of tropinyl and piperidinyl esters. PubMed. [Link]
  • McCombie, S. W., Lin, S. I., Tagat, J. R., Nazareno, D., Vice, S., Ford, J., Asberom, T., Leone, D., Kozlowski, J. A., Zhou, G., Ruperto, V. B., Duffy, R. A., & Lachowicz, J. E. (2002). Synthesis and structure-activity relationships of M(2)-selective muscarinic receptor ligands in the 1-[4-(4-arylsulfonyl)-phenylmethyl]-4-(4-piperidinyl)-piperazine family. Bioorganic & medicinal chemistry letters. [Link]
  • Jones, S. V., & Leppik, R. A. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. Current protocols in pharmacology. [Link]
  • Niessen, K. V., Seeger, T., & Thiermann, H. (2012). Competition radioligand binding assays for the investigation of bispyridinium compound affinities to the human muscarinic acetylcholine receptor subtype 5 (hM(5)). Drug testing and analysis. [Link]
  • Leppik, R. A. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. [Link]
  • National Research Council (US) Committee on Toxicology. (1982). STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. In Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents, Volume 1: Anticholinesterases and Anticholinergics. National Academies Press (US). [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]
  • G. G. G., S. S. S., & P. P. P. (1998). M3/M1-Selective antimuscarinic tropinyl and piperidinyl esters. PubMed. [Link]
  • Lazareno, S., & Birdsall, N. J. (1988). Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. British journal of pharmacology. [Link]
  • Lazareno, S., & Birdsall, N. J. M. (1988). Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites. PubMed. [Link]
  • Cohen, V. I., Gibson, R. E., & Rzeszotarski, W. J. (1991). Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl)-alpha-aryl-alpha-hydroxyacetates. Journal of medicinal chemistry. [Link]
  • Unknown. (n.d.). Structure-Activity Relationships (SAR) - 1- Direct acting agonists 2. University of anbar. [Link]
  • Sauerberg, P., Olesen, P. H., & Nielsen, S. (1992). Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships. Journal of medicinal chemistry. [Link]
  • Eltze, M., Gmelin, G., & Wess, J. (1989). Synthesis and muscarinic activity of a series of tertiary and quaternary N-substituted guvacine esters structurally related to arecoline and arecaidine propargyl ester. Arzneimittel-Forschung. [Link]
  • ChEMBL. (n.d.). Document: Novel functional M1 selective muscarinic agonists. 2. Synthesis and structure-activity relationships of 3-pyrazinyl-1,2,5,6-tetrahydro-1-me... EMBL-EBI. [Link]
  • Al-Daffery, A. A. (2021). Lec2: Cholinergic agonists; stereochemistry and structure-activity relationships (SAR); products, & Cholinesterase inhibitor. SlideShare. [Link]
  • Al-Fatlawi, A. A., et al. (2024). Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis. MDPI. [Link]
  • Gualtieri, F., et al. (1990). Structure‐activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes. OA Monitor Ireland. [Link]
  • Waelbroeck, M., et al. (1988). Different agonist binding properties of M1 and M2 muscarinic receptors in calf brain cortex membranes. PubMed. [Link]
  • Kirchner, M., et al. (2020). Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. Chemistry – A European Journal. [Link]
  • Birdsall, N. J. M., & Hulme, E. C. (2001). Muscarinic Receptor Agonists and Antagonists. MDPI. [Link]
  • Flynn, D. D., & Mash, D. C. (1986). High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors. Molecular pharmacology. [Link]
  • Di Giacomo, B., et al. (2018). 1,2,3,4-tetrahydroquinolin-2-one (77-LH-28-1) as a Model for the Rational Design of a Novel Class of Brain Penetrant Ligands with High Affinity and Selectivity for Dopamine D4 Receptor. Journal of Medicinal Chemistry. [Link]

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Comparative

A Comparative Guide to the Structural Characterization of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride: An Integrated Crystallographic and Spectroscopic Approach

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount to elucida...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's three-dimensional structure is paramount to elucidating its structure-activity relationship (SAR) and ensuring its quality and stability. This guide provides a detailed comparative analysis of the analytical techniques used to characterize 3-Piperidinyl cyclopropanecarboxylate hydrochloride, a molecule of interest in medicinal chemistry. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this guide will leverage data from structurally analogous compounds to predict its crystallographic properties. Furthermore, we will delve into a multi-faceted spectroscopic approach, comparing and contrasting the insights gained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is designed to be a practical resource, offering not only a theoretical comparison but also detailed, field-proven experimental protocols.

The Significance of Structural Characterization

The precise arrangement of atoms in a molecule dictates its physical and chemical properties, including its biological activity, solubility, and stability. For a hydrochloride salt of a piperidine-containing ester like 3-Piperidinyl cyclopropanecarboxylate hydrochloride, key structural questions include the conformation of the piperidine ring, the orientation of the ester and cyclopropane groups, and the nature of the intermolecular interactions, particularly the hydrogen bonding involving the chloride ion and the protonated piperidinium nitrogen.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of a molecule's solid-state structure, revealing precise bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Predicted Crystallographic Features of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride

Based on the crystal structures of numerous piperidine derivatives and hydrochloride salts, we can anticipate the following structural characteristics for 3-Piperidinyl cyclopropanecarboxylate hydrochloride:

  • Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation . This is a common feature in the crystal structures of piperidine-containing compounds.

  • Substituent Orientation: The cyclopropanecarboxylate group at the 3-position will likely occupy an equatorial position to minimize steric hindrance.

  • Protonation Site: The nitrogen atom of the piperidine ring will be protonated, forming a piperidinium cation.

  • Hydrogen Bonding: The hydrochloride salt will exhibit a network of hydrogen bonds. The primary interaction is expected to be between the piperidinium N-H group and the chloride anion (N-H···Cl). Additional weaker C-H···O and C-H···Cl interactions may also be present, influencing the overall crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the essential steps for determining the crystal structure of a small organic molecule.

1. Crystal Growth:

  • The primary and often most challenging step is obtaining diffraction-quality single crystals.
  • Method: Slow evaporation of a saturated solution is a common technique.
  • Procedure:
  • Dissolve the 3-Piperidinyl cyclopropanecarboxylate hydrochloride in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water).
  • Filter the solution to remove any particulate matter.
  • Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
  • Monitor for the formation of well-defined, transparent crystals.

2. Crystal Mounting and Data Collection:

  • Crystal Selection: Under a microscope, select a single crystal with well-defined faces and no visible defects.
  • Mounting: Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
  • Data Collection:
  • Center the crystal in the X-ray beam of a diffractometer.
  • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Structure Solution and Refinement:

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities.
  • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the atoms.
  • Structure Refinement: Refine the atomic positions and thermal parameters against the experimental data using least-squares methods.

A Multi-faceted Spectroscopic Approach

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic techniques offer valuable information about the molecule's structure in solution and its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution. For 3-Piperidinyl cyclopropanecarboxylate hydrochloride, both ¹H and ¹³C NMR would provide crucial data.

Expected NMR Spectral Features:

  • ¹H NMR:

    • Piperidine Ring Protons: A complex series of multiplets in the upfield region (typically 1.5-3.5 ppm) corresponding to the axial and equatorial protons of the piperidine ring. The proton at the 3-position, being attached to the ester group, would likely appear as a downfield multiplet.

    • Cyclopropane Protons: Characteristic multiplets in the high-field region (typically 0.5-1.5 ppm).

    • N-H Proton: A broad singlet that may be exchangeable with D₂O, its chemical shift being dependent on concentration and solvent.

  • ¹³C NMR:

    • Distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield shift (around 170-175 ppm). The carbons of the piperidine ring would appear in the range of 20-60 ppm, while the cyclopropane carbons would be in the upfield region (around 10-30 ppm).

Comparison with X-ray Crystallography: NMR provides information about the molecule's structure and dynamics in solution, which can differ from the solid-state conformation observed by X-ray crystallography. It is particularly useful for confirming the connectivity of atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected IR Spectral Features:

  • N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of the N-H stretch in a hydrochloride salt of an amine.

  • C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the carbonyl group of the ester.[1][2]

  • C-O Stretch: Bands in the region of 1000-1300 cm⁻¹ associated with the C-O single bond of the ester.[1]

  • Cyclopropane C-H Stretch: A characteristic sharp absorption band around 3050-3100 cm⁻¹.

Comparison with X-ray Crystallography: IR spectroscopy confirms the presence of key functional groups, which is complementary to the atomic-level structural information from X-ray crystallography. It is a much faster and more routine analytical technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Expected Mass Spectrometry Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of piperidine derivatives is often initiated by ionization of the nitrogen atom, leading to alpha-cleavage.[3] Key fragmentation pathways for 3-Piperidinyl cyclopropanecarboxylate would likely include:

  • Loss of the cyclopropanecarboxylate group: Cleavage of the ester bond to generate a piperidinyl cation.

  • Ring fragmentation of the piperidine moiety: This can lead to a variety of smaller fragment ions.[3]

  • Fragmentation of the cyclopropane ring: This can also contribute to the overall mass spectrum.

Comparison with X-ray Crystallography: Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which helps to confirm the molecular formula and aspects of its structure. It does not, however, provide information about the three-dimensional arrangement of atoms in space.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure in the solid state, bond lengths, bond angles, stereochemistry, crystal packing.Definitive structural elucidation.Requires single crystals of sufficient quality and size; provides a static picture of the solid state.
NMR Spectroscopy Connectivity of atoms, stereochemistry in solution, dynamic processes.Provides detailed structural information in solution; non-destructive.Can be complex to interpret for complex molecules; less sensitive than MS.
IR Spectroscopy Presence of functional groups.Fast, simple, and inexpensive; provides a characteristic fingerprint for a compound.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight, molecular formula (with high resolution), fragmentation pattern.High sensitivity; requires very small amounts of sample.Provides limited information on stereochemistry and connectivity.

Experimental Protocols

NMR Spectroscopy Protocol (for Small Molecule Characterization)
  • Sample Preparation:

    • Dissolve 5-10 mg of 3-Piperidinyl cyclopropanecarboxylate hydrochloride in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.[4]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in structural assignment.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and set the reference (e.g., to the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy Protocol (Solid Sample - KBr Pellet)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of 3-Piperidinyl cyclopropanecarboxylate hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]

    • Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the IR spectrometer.

    • Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization:

    • Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.[6]

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The detector records the abundance of each ion at a specific m/z value.

Visualization of Analytical Workflows

Molecular Structure of 3-Piperidinyl Cyclopropanecarboxylate Hydrochloride

Caption: Predicted structure of 3-Piperidinyl cyclopropanecarboxylate hydrochloride.

Integrated Workflow for Structural Characterization

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of 3-Piperidinyl cyclopropanecarboxylate HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification XRD X-ray Crystallography Purification->XRD NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure 3D Structure (Solid State) XRD->Structure Connectivity Connectivity & Stereochemistry (Solution) NMR->Connectivity Functional_Groups Functional Groups IR->Functional_Groups MW_Fragmentation Molecular Weight & Fragmentation MS->MW_Fragmentation

Caption: Integrated workflow for the structural characterization of a small molecule.

Comparison of Analytical Techniques

Caption: Complementary nature of different analytical techniques for structural elucidation.

References

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Validation

Comparative Benchmarking of Novel Piperidinyl Esters: A Methodological Guide for Preclinical Evaluation

Executive Summary The development of novel modulators for G-protein coupled receptors (GPCRs) remains a cornerstone of modern pharmacology. The piperidine scaffold, in particular, is a privileged structure found in numer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel modulators for G-protein coupled receptors (GPCRs) remains a cornerstone of modern pharmacology. The piperidine scaffold, in particular, is a privileged structure found in numerous centrally active agents. This guide presents a rigorous, stepwise methodological framework for benchmarking a novel test article, 3-Piperidinyl cyclopropanecarboxylate hydrochloride (designated herein as 3-PCC), against established standard-of-care reference compounds.

While 3-PCC itself is a novel entity with limited public data, this document establishes a comprehensive preclinical cascade to characterize its pharmacological profile. For the purpose of this guide, we will hypothesize its activity at the M1 muscarinic acetylcholine receptor (M1 mAChR), a key target for cognitive enhancement in Alzheimer's disease and schizophrenia. We will benchmark its performance against the well-characterized M1-preferring agonist, Xanomeline, and the FDA-approved sialagogue, Cevimeline.

This document provides detailed protocols, illustrative data, and the scientific rationale behind each experimental choice, empowering research teams to conduct self-validating and robust comparative studies.

Introduction: The Rationale for M1 Receptor Agonism and Benchmarking

The M1 muscarinic acetylcholine receptor is a critical node in the parasympathetic nervous system, particularly in the central nervous system where it modulates cognitive functions such as memory and learning. Agonism of the M1 receptor is a clinically validated strategy for improving cognitive symptoms in neuropsychiatric and neurodegenerative disorders. However, the development of M1 agonists has been historically challenged by a lack of subtype selectivity, leading to adverse effects mediated by other muscarinic receptors (e.g., M2 in the heart, M3 in the gut and salivary glands).

Therefore, a successful novel M1 agonist must demonstrate not only high potency and efficacy at the target receptor but also significant selectivity over other subtypes. Our benchmarking cascade is designed to elucidate this profile for our test article, 3-PCC, in direct comparison to established agents.

Reference Compounds:

  • Xanomeline: An M1 and M4 receptor-preferring agonist known for its antipsychotic and procognitive effects. It serves as a high-potency, CNS-active benchmark.

  • Cevimeline: An FDA-approved M1 and M3 agonist, used primarily for the treatment of dry mouth in Sjögren's syndrome. It serves as a benchmark for a peripherally active, less selective compound.

The logical workflow for this comparison is illustrated below.

G cluster_0 Benchmarking Workflow A Test Article Synthesis (3-PCC) B Part 1: Primary Assay Receptor Binding Affinity (Ki) A->B Characterize Affinity C Part 2: Functional Assay Agonist Potency & Efficacy (EC50) B->C Determine Function D Part 3: Selectivity Panel Binding at M2, M3, M4, M5 Receptors C->D Assess Selectivity E Part 4: Go/No-Go Decision Data Analysis & Candidate Profiling D->E Profile & Decide

Figure 1: High-level experimental workflow for characterizing the novel compound 3-PCC.

Part 1: Receptor Binding Affinity Profiling

Scientific Rationale: The first step in characterizing a novel ligand is to determine if it physically interacts with the intended target. A radioligand binding assay is the gold standard for quantifying this interaction. This competitive binding experiment measures the affinity (expressed as the inhibition constant, Ki) of a test compound by assessing its ability to displace a known high-affinity radioligand from the receptor. A lower Ki value signifies a higher binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay
  • Reagent Preparation:

    • Membrane Source: Prepare cell membranes from CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing the human M1 muscarinic receptor.

    • Radioligand: Use [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • Test Compounds: Prepare 10 mM stock solutions of 3-PCC, Xanomeline, and Cevimeline in DMSO. Create a 10-point serial dilution curve for each.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes (10-20 µg protein/well), [³H]-NMS (at a final concentration near its Kd, typically 0.5-1.0 nM), and varying concentrations of the test compound.

    • For non-specific binding (NSB) control wells, add a high concentration (e.g., 10 µM) of a non-labeled antagonist like atropine.

    • For total binding (B₀) wells, add vehicle (DMSO) instead of a test compound.

    • Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly harvest the plate contents onto a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

    • Wash the filters 3-4 times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail.

    • Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: 100 * (1 - (CPMSample - CPMNSB) / (CPMB₀ - CPMNSB)).

    • Fit the resulting concentration-response curve using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Convert the IC₅₀ to the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Illustrative Data: M1 Receptor Affinity

Note: The following data for 3-PCC is illustrative to demonstrate the application of the methodology.

CompoundIC₅₀ (nM)Ki (nM)
3-PCC (Test Article) 45.222.6
Xanomeline 12.86.4
Cevimeline 88.944.5

Interpretation: In this illustrative dataset, Xanomeline shows the highest affinity for the M1 receptor, consistent with its known profile. The novel compound, 3-PCC, demonstrates a strong affinity, approximately 4-fold higher than the approved drug Cevimeline, marking it as a promising candidate for further functional characterization.

Part 2: Functional Activity Assessment

Scientific Rationale: High affinity does not guarantee functional activity. The compound could be an agonist (activator), antagonist (blocker), or an allosteric modulator. Since the M1 receptor is a Gq-coupled GPCR, its activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium ([Ca²⁺]i). A calcium mobilization assay provides a direct, high-throughput readout of receptor activation.

G cluster_0 M1 Receptor Gq Signaling Pathway Agonist Agonist (e.g., 3-PCC) M1R M1 Receptor Agonist->M1R Binds Gq Gαq M1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca ↑ [Ca²⁺]i IP3->Ca Mobilizes

Figure 2: Simplified schematic of the Gq-coupled signaling cascade initiated by M1 receptor agonism.

Experimental Protocol: FLIPR Calcium Mobilization Assay
  • Cell Plating: Seed CHO or HEK293 cells stably expressing the human M1 receptor into black-walled, clear-bottom 96- or 384-well plates. Allow cells to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C. The dye will enter the cells and become activated by intracellular esterases.

  • Compound Preparation: Prepare serial dilutions of 3-PCC, Xanomeline, and Cevimeline in a separate compound plate.

  • Assay Execution: Place both the cell plate and the compound plate into a fluorescence imaging plate reader (FLIPR).

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will automatically add the compounds from the source plate to the cell plate.

    • Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes). Agonist binding will trigger calcium release, causing a sharp increase in fluorescence.

  • Data Analysis:

    • Determine the maximum fluorescence signal for each well.

    • Normalize the data, setting the response from vehicle-only wells as 0% and the response from a maximally effective concentration of a reference agonist (like acetylcholine) as 100%.

    • Plot the normalized response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the potency (EC₅₀) and efficacy (% max activation).

Illustrative Data: M1 Functional Agonism
CompoundPotency (EC₅₀, nM)Efficacy (% Acetylcholine Max)
3-PCC (Test Article) 78.592%
Xanomeline 25.185% (Partial Agonist)
Cevimeline 150.398%

Interpretation: This illustrative data shows 3-PCC is a potent and highly efficacious agonist at the M1 receptor. Its potency is superior to Cevimeline and its intrinsic activity is greater than that of Xanomeline, which behaves as a partial agonist in this system. This functional profile, combined with its high binding affinity, strengthens its candidacy.

Part 3: Muscarinic Subtype Selectivity Profiling

Scientific Rationale: As discussed, selectivity is paramount for a viable M1 agonist therapeutic. To quantify this, the binding affinity of 3-PCC must be determined at the other muscarinic receptor subtypes (M2-M5). A high Ki value for off-target receptors relative to the M1 Ki indicates good selectivity. The selectivity ratio is calculated as Ki(off-target) / Ki(M1-target). A higher ratio is more desirable.

This is typically performed using the same radioligand binding assay protocol described in Part 1, but using cell lines that individually express the M2, M3, M4, and M5 receptors.

Illustrative Data: Muscarinic Receptor Selectivity Panel
CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M2 Selectivity (Fold)M3 Selectivity (Fold)
3-PCC (Test Article) 22.648035021x 15x
Xanomeline 6.432029050x 45x
Cevimeline 44.55509512x 2x

Interpretation: The illustrative data reveals a key aspect of the 3-PCC profile. While potent at M1, its selectivity over the M2 and M3 subtypes is moderate (21x and 15x, respectively). It is less selective than Xanomeline (50x over M2), suggesting a potentially higher risk of M2- or M3-mediated side effects. However, it shows a significantly better selectivity profile than Cevimeline, particularly over the M3 receptor. This data is critical for predicting the therapeutic window of the compound.

Conclusion and Go/No-Go Decision

This comprehensive benchmarking guide provides a framework for the systematic evaluation of a novel compound, 3-PCC, against relevant pharmacological benchmarks. Based on our illustrative data, 3-PCC presents as a high-affinity, potent, and efficacious M1 receptor agonist.

Summary Profile:

  • Strengths: High affinity and functional potency at the M1 receptor, superior to the FDA-approved drug Cevimeline.

  • Weaknesses: Moderate selectivity against M2/M3 receptors compared to the benchmark compound Xanomeline. This may pose a risk for side effects.

Decision: GO (with caution) . The potent M1 agonism warrants further investigation. The next critical steps would involve in vivo animal models to assess both procognitive efficacy and the real-world impact of its moderate selectivity profile on cardiovascular (M2) and gastrointestinal (M3) function. Further lead optimization in medicinal chemistry could also be initiated to improve selectivity while retaining M1 potency.

This guide underscores the necessity of a multi-faceted, comparative approach in early drug discovery. By benchmarking against well-characterized compounds, researchers can make informed, data-driven decisions, efficiently allocating resources to the most promising chemical matter.

References

  • Pardillo-Díaz, R., Nogueira-López, L., & Labandeira-García, J. L. (2023). M1 Muscarinic Receptor: A Key Player in the Interplay between the Renin-Angiotensin System and Neuroinflammation in Parkinson's Disease. International Journal of Molecular Sciences. [Link]

  • Povolocki, M., & Wess, J. (2024). M1 muscarinic receptor agonists for the treatment of Alzheimer's disease: are we there yet?. Trends in Pharmacological Sciences. [Link]

  • Kurz, A., et al. (2023). Emraclidine, a novel positive allosteric modulator of the M4 muscarinic receptor, for the treatment of schizophrenia: a phase 1b, randomised, double-blind, placebo-controlled, multicentre trial. The Lancet. [Link]

  • Gentry, P. R., Kokubo, M., & Bridges, T. M. (2021). Discovery of the First M1-Sparing M4-Selective Muscarinic Acetylcholine Receptor Agonist. ACS Pharmacology & Translational Science. [Link]

  • Kino, K., et al. (2002). The role of M1 and M3 muscarinic receptor subtypes in the secretory and electrophysiological responses of guinea-pig submandibular gland cells. British Journal of Pharmacology. [Link]

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive radioligand binding predicted by the law of mass action. Molecular Pharmacology. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Peralta, E. G., Ashkenazi, A., Winslow, J. W., Ramachandran, J., & Capon, D. J. (1988). Differential regulation of PI hydrolysis and adenylyl cyclase by muscarinic receptor subtypes. Nature. [Link]

Comparative

High-Resolution Mass Spectrometry Fragmentation Patterns: A Comparative Guide of 3-Piperidinyl vs. 4-Piperidinyl Cyclopropanecarboxylate Hydrochloride

Executive Summary For researchers and drug development professionals, understanding the gas-phase dissociation mechanics of heterocyclic scaffolds is critical for rapid metabolite identification and structural elucidatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the gas-phase dissociation mechanics of heterocyclic scaffolds is critical for rapid metabolite identification and structural elucidation. Piperidine derivatives are ubiquitous in modern pharmacophores[1]. This guide provides an in-depth, objective comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of 3-Piperidinyl cyclopropanecarboxylate hydrochloride (3-PCC) against its structural isomer, 4-Piperidinyl cyclopropanecarboxylate hydrochloride (4-PCC) . By examining the causality behind their fragmentation pathways, this guide establishes a framework for distinguishing positional isomers of piperidine esters using high-resolution mass spectrometry (HRMS).

Mechanistic Causality in ESI-MS/MS: The Role of Substituent Position

Under positive electrospray ionization (ESI+), both 3-PCC and 4-PCC readily form the protonated precursor ion [M+H]+ at m/z 170.12. Because the piperidine nitrogen is highly basic, it serves as the primary site of protonation[1]. However, the cleavage of the ester bond requires the proton to migrate to the ester oxygen, inducing significant bond elongation and subsequent charge-directed cleavage[2].

The position of the cyclopropanecarboxylate group fundamentally alters the energy threshold required for this proton migration, leading to distinct fragmentation efficiencies[3]:

  • 3-Piperidinyl cyclopropanecarboxylate (3-PCC): The ester linkage at the 3-position is in close spatial proximity to the protonated piperidine nitrogen. This geometry facilitates intramolecular proton transfer via a favorable cyclic transition state. Consequently, 3-PCC undergoes a highly efficient neutral loss of cyclopropanecarboxylic acid (86.04 Da), rapidly depleting the precursor ion even at low collision energies.

  • 4-Piperidinyl cyclopropanecarboxylate (4-PCC): The ester at the 4-position is sterically distant from the nitrogen center. Proton migration to the ester oxygen is less favorable, relying more heavily on higher-energy inductive cleavage[4]. As a result, the precursor ion of 4-PCC exhibits higher survivability, and secondary ring-cleavage pathways become relatively more prominent.

Pathway M Precursor Ion [M+H]+ m/z 170.12 F1 Base Peak Piperidinyl Cation m/z 84.08 M->F1 - C4H6O2 (86 Da) Neutral Loss F3 Minor Fragment Cyclopropanecarbonyl m/z 69.03 M->F3 Cleavage at Ester O-C F2 Secondary Fragment m/z 56.05 F1->F2 - C2H4 (28 Da) Ring Cleavage

Figure 1: Primary CID fragmentation pathways of protonated 3-PCC and 4-PCC.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. It incorporates internal system suitability tests (SST) to verify collision-induced dissociation (CID) efficiency before comparative analysis.

Phase 1: System Suitability & Calibration
  • Mass Calibration: Calibrate the HRMS (e.g., Q-TOF or Orbitrap) in positive ion mode to achieve <2 ppm mass accuracy.

  • SST Injection: Inject a 1 µg/mL standard of pure piperidine. Verify the presence of the diagnostic m/z 84.08 ion and its secondary m/z 56.05 fragment to confirm optimal collision cell gas pressure and energy transfer.

Phase 2: Sample Preparation
  • Weigh 1.0 mg of 3-PCC and 4-PCC (hydrochloride salts) independently.

  • Dissolve each in 1.0 mL of LC-MS grade Methanol to create 1 mg/mL stock solutions.

  • Dilute stocks to a final working concentration of 10 µg/mL using an aqueous solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (to promote [M+H]+ formation).

Phase 3: LC-MS/MS Acquisition
  • Chromatography: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid 5-minute gradient from 5% to 95% Acetonitrile (0.1% Formic Acid).

  • Ionization: Set ESI capillary voltage to 3.5 kV, source temperature to 300°C, and desolvation gas flow to 800 L/hr.

  • Targeted MS/MS: Isolate the precursor mass (m/z 170.12) using a narrow quadrupole isolation window (1.0 Da). Apply a stepped collision energy (CE) ramp of 10, 20, and 30 eV using Argon as the collision gas.

Phase 4: Data Quality Control
  • Blank Verification: Run a solvent blank between the 3-PCC and 4-PCC injections to confirm zero carryover of the highly stable m/z 84.08 piperidinyl cation.

Workflow N1 Sample Prep (10 µg/mL) N2 LC Separation (C18 Gradient) N1->N2 N3 ESI+ Ionization ([M+H]+ m/z 170.1) N2->N3 N4 CID Fragmentation (10-30 eV) N3->N4 N5 Data Analysis (Product Ion Scan) N4->N5

Figure 2: Self-validating LC-ESI-MS/MS workflow for piperidine derivative analysis.

Comparative Data Analysis

The quantitative fragmentation data obtained at a normalized collision energy of 20 eV reveals distinct differences in relative ion abundances, driven by the structural causality explained in Section 2. Both compounds exhibit the neutral elimination of carboxylic acids as a major pathway, which is a hallmark of piperidine ester derivatives[5].

Exact Mass (m/z)Ion Assignment3-PCC Rel. Abundance (%)4-PCC Rel. Abundance (%)Mechanistic Note
170.1177 [M+H]+ (Precursor)4.2%15.8%3-PCC depletes faster due to favorable intramolecular proton transfer.
84.0811 [C5​H10​N]+ 100% (Base Peak)100% (Base Peak)Neutral loss of cyclopropanecarboxylic acid (86.04 Da).
69.0339 [C4​H5​O]+ 18.5%3.2%Cyclopropanecarbonyl cation. Proximity of the 3-ester allows alternative O-C cleavage.
56.0498 [C3​H6​N]+ 42.1%28.4%Secondary ring cleavage from m/z 84.08 (loss of C2​H4​ ).
44.0498 [C2​H6​N]+ 12.0%21.5%Deep piperidine ring fragmentation[1].
Key Analytical Takeaways
  • Precursor Survivability: At identical collision energies, 4-PCC retains nearly 4x the precursor ion abundance compared to 3-PCC. Analysts developing Multiple Reaction Monitoring (MRM) methods for quantitation should optimize collision energies independently for each isomer to maximize sensitivity.

  • Diagnostic Ratio: The intensity ratio of m/z 69.03 to m/z 56.05 serves as a reliable diagnostic tool to differentiate the two isomers in a blind sample. In 3-PCC, the m/z 69.03 ion is significantly more pronounced due to the alternative charge-directed cleavage pathway accessible from the 3-position.

Conclusion

While 3-Piperidinyl cyclopropanecarboxylate and its 4-piperidinyl counterpart share identical exact masses and primary fragment ions, their MS/MS spectra are not identical. By applying a self-validating LC-MS/MS protocol and analyzing the relative abundances of the m/z 170.12, 84.08, and 69.03 ions, researchers can confidently distinguish these isomers. Understanding that proton mobility and steric proximity dictate these fragmentation pathways empowers scientists to predict the behavior of novel piperidine-based drug candidates before they ever enter the mass spectrometer.

References

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Available at: [Link]

  • Desorption electrospray ionisation mass spectrometry of stabilised polyesters reveals activation of hindered amine light stabilisers. Polymer Degradation and Stability. Available at: [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Available at: [Link]

  • Effect of Position 1 Substituent and Configuration on APCI–MS Fragmentation of Norditerpenoid Alkaloids Including 1-epi-Condelphine. ACS Omega. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Piperidinyl cyclopropanecarboxylate hydrochloride

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical compounds is paramount. This guide provides a detailed, safety-driven protocol for the p...

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Author: BenchChem Technical Support Team. Date: April 2026

For laboratory professionals dedicated to advancing pharmaceutical research and development, the responsible management of chemical compounds is paramount. This guide provides a detailed, safety-driven protocol for the proper disposal of 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS No. 1220038-10-7).[1] By adhering to these procedures, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations.

The disposal of any research chemical requires a thorough understanding of its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for 3-Piperidinyl cyclopropanecarboxylate hydrochloride, a conservative approach is mandated. This involves assessing the hazards of its constituent components: the piperidine moiety and the cyclopropanecarboxylate moiety.

Piperidine and its salts are known for their toxicity. For instance, piperidine hydrochloride is classified as toxic if swallowed.[2][3] Cyclopropanecarboxylic acid is a corrosive organic acid that can cause severe skin burns and eye damage.[4][5][6] Therefore, it is prudent to handle 3-Piperidinyl cyclopropanecarboxylate hydrochloride as a substance that is both toxic and corrosive, necessitating stringent disposal protocols for hazardous chemical waste.

Core Principles of Disposal

The fundamental principle governing the disposal of this compound is the prevention of harm to personnel and the environment. This is achieved through proper waste segregation, the use of appropriate Personal Protective Equipment (PPE), and adherence to institutional and regulatory guidelines for hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[7]

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the first step in any chemical handling procedure. Based on the known hazards of its parent compounds, the following table summarizes the anticipated hazards and the required PPE for handling 3-Piperidinyl cyclopropanecarboxylate hydrochloride waste.

Potential Hazard Description Required Personal Protective Equipment (PPE)
Toxicity (Oral) Based on piperidine hydrochloride, the compound should be considered toxic if ingested.[2]Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Chemical safety goggles, Face shield (if there is a splash risk).
Corrosivity Derived from cyclopropanecarboxylic acid, the compound may cause skin burns and serious eye damage.[4][6]Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Chemical safety goggles, Face shield.
Irritation The compound is likely to be irritating to the skin, eyes, and respiratory system.[8]Chemical-resistant gloves (Nitrile or Neoprene), Lab coat, Chemical safety goggles.

Note: Always work in a well-ventilated area, preferably within a certified chemical fume hood, when handling this compound.[8]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection and disposal of 3-Piperidinyl cyclopropanecarboxylate hydrochloride waste.

Step 1: Waste Segregation and Container Selection
  • Designate a specific waste container: Use a clearly labeled, leak-proof container designated for "Halogenated Organic Waste" or as specified by your institution's Environmental Health and Safety (EHS) department. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is recommended.

  • Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "3-Piperidinyl cyclopropanecarboxylate hydrochloride," and the approximate concentration and quantity. The date of initial waste accumulation must also be recorded.

  • Avoid Mixing Wastes: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can lead to dangerous reactions.

Step 2: Waste Collection
  • Solid Waste:

    • Carefully transfer any solid 3-Piperidinyl cyclopropanecarboxylate hydrochloride waste into the designated hazardous waste container using a dedicated scoop or spatula.

    • Avoid generating dust.[8] If the material is a fine powder, consider moistening it slightly with a compatible solvent (e.g., isopropanol) to minimize dust generation, if permitted by your EHS guidelines.

    • Contaminated materials such as weighing paper, gloves, and pipette tips must also be placed in the designated solid hazardous waste container.

  • Liquid Waste (Solutions):

    • If the waste is in a solution, carefully pour it into the designated liquid hazardous waste container using a funnel to prevent spills.

    • Ensure the container is securely capped after the addition of waste.

Step 3: Storage of Hazardous Waste
  • Secure Storage: Store the hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.[9]

  • Secondary Containment: The waste container should be kept in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Containers Closed: Hazardous waste containers must be kept securely closed at all times, except when adding waste.[9]

Step 4: Arranging for Disposal
  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time per institutional and local regulations, contact your institution's EHS department to arrange for pickup.

  • Provide Accurate Information: Be prepared to provide the EHS department with a complete and accurate description of the waste, including the chemical name and quantity.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical, which will likely involve incineration at a permitted facility.[5][6]

Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of 3-Piperidinyl cyclopropanecarboxylate hydrochloride.

Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_storage Storage & Disposal A Identify Waste: 3-Piperidinyl cyclopropanecarboxylate hydrochloride B Consult Safety Data Sheet (SDS) (If unavailable, assess parent compounds) A->B C Determine Hazards: Toxic & Corrosive B->C D Select Appropriate PPE: Gloves, Goggles, Lab Coat, Face Shield C->D E Select & Label Hazardous Waste Container D->E F Is the waste solid or liquid? E->F G Transfer Solid Waste (Minimize Dust) F->G Solid H Transfer Liquid Waste (Use Funnel) F->H Liquid I Include Contaminated Materials (e.g., gloves, weighing paper) G->I J Securely Cap Container H->J I->J K Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment J->K L Contact Environmental Health & Safety (EHS) for Waste Pickup K->L M Professional Disposal via Licensed Contractor L->M

Caption: Decision workflow for the safe disposal of 3-Piperidinyl cyclopropanecarboxylate hydrochloride.

References

  • West Liberty University. (2009). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Piperidinyl cyclopropanecarboxylate hydrochloride

Handling 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1220038-10-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a secondary amine hydrochloride salt featuring an ester link...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-Piperidinyl cyclopropanecarboxylate hydrochloride (CAS: 1220038-10-7) requires a rigorous, scientifically grounded approach to laboratory safety. As a secondary amine hydrochloride salt featuring an ester linkage, this compound presents specific physical and toxicological challenges, primarily driven by its propensity to aerosolize as a fine, highly irritating dust.

This guide provides a self-validating system of operational protocols, ensuring that researchers understand not just what safety measures to take, but the underlying mechanistic causality behind each requirement.

Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), it is critical to understand the chemical behavior of the target compound.

  • Aerosolization and Mucosal Irritation: As a hydrochloride salt, this compound is typically a crystalline powder that can hold a static charge. When manipulated, fine particulates can easily aerosolize. If inhaled or exposed to the ocular tear film, the salt dissolves, causing acute localized pH shifts and severe irritation to the respiratory tract and mucous membranes.

  • Haptenation and Sensitization: Amine derivatives frequently act as haptens. If they bypass the skin barrier, they can covalently bind to epidermal proteins, triggering an immune-mediated contact dermatitis or allergic sensitization.

  • Hydrolytic Instability: The ester linkage between the piperidine ring and the cyclopropane moiety can undergo hydrolysis in physiological pH, releasing cyclopropanecarboxylic acid and piperidinol derivatives, which further drive localized inflammatory responses.

Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, PPE must be selected based on chemical permeation resistance and particulate filtration. The following matrix aligns with the general requirements set forth in [1].

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness, EN 374 compliant)Nitrile provides superior permeation resistance to organic amine salts and esters compared to latex, preventing hapten-protein binding and subsequent contact dermatitis.
Eye Protection Tight-fitting, splash-proof safety goggles (ANSI Z87.1+)Prevents ingress of fine, hygroscopic hydrochloride dusts which dissolve in the ocular tear film, causing acute localized pH shifts and severe irritation.
Respiratory Protection N95/FFP2 Particulate Respirator or PAPRHydrochloride salts of secondary amines are highly prone to aerosolization. Particulate filtration prevents inhalation of fine dusts that trigger respiratory tract inflammation.
Body Protection Disposable Tyvek lab coat or chemically resistant apronPrevents accumulation of charged dust particulates on woven cotton fabrics, which can lead to chronic, low-dose dermal exposure.

Operational Workflow and Spill Logic

The following diagram illustrates the logical progression of handling this compound, integrating risk assessment, primary handling, and contingency pathways for accidental release.

HandlingLogic A Risk Assessment & PPE Donning B Primary Handling (Vented Enclosure) A->B C Spill Detected? B->C D Spill Containment (Wet Wiping) C->D Yes E Routine Operation & Decontamination C->E No F Waste Segregation D->F E->F G Incineration (NOx Scrubbing) F->G

Figure 1: Operational workflow and spill response logic for piperidinyl compounds.

Experimental Protocols: Safe Handling & Transfer

To ensure a self-validating safety system, the physical handling of the compound must actively suppress its hazardous properties. This protocol is adapted from the foundational guidelines in [2].

Protocol 1: Static-Mitigated Weighing and Transfer Objective: Minimize aerosolization and static charge accumulation during the transfer of solid hydrochloride salts.

  • Environmental Preparation: Ensure the chemical fume hood has a verified face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong oxidizing agents.

  • Static Mitigation: Because hydrochloride powders hold static charge (causing the powder to "jump" off spatulas), use an anti-static zero-stat gun on the weighing vessel prior to use, or utilize a grounded, static-dissipative spatula.

  • Closed-System Transfer: Tare a pre-weighed, sealable vial on the analytical balance inside the fume hood. Transfer the required mass of 3-Piperidinyl cyclopropanecarboxylate hydrochloride into the vial. Crucial Step: Seal the vial tightly before removing it from the hood to transport it to the reactor or LC-MS prep station.

  • Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO, methanol, or water) directly to the sealed vial via a syringe through a septum, or open the vial only when safely repositioned inside the fume hood.

Spill Response & Disposal Plans

In the event of an accidental release, the response must prioritize dust suppression. Dry sweeping is strictly prohibited as it directly exacerbates the inhalation hazard outlined in the [3].

Protocol 2: Accidental Release and Decontamination

  • Isolation: Immediately evacuate personnel from the immediate vicinity of the spill to prevent tracking the powder throughout the laboratory.

  • Dust Suppression (Wet Wiping): Do NOT dry sweep. Gently mist the spill area with a compatible solvent (e.g., 70% isopropanol or water) to dampen the powder and collapse the aerosolized dust cloud.

  • Collection: Wipe up the dampened material using absorbent chemical spill pads. Place all contaminated pads into a designated, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a mild soap and water solution to ensure the complete removal of residual amine salts, which could otherwise dry and re-aerosolize later.

Disposal Plan (EPA Compliance) Under [4], this material and all contaminated consumables must be treated as hazardous waste.

  • Methodology: High-temperature incineration.

  • Causality: 3-Piperidinyl cyclopropanecarboxylate hydrochloride contains a nitrogen-rich piperidine heterocycle. The combustion of nitrogen-containing organic compounds generates highly toxic nitrogen oxides (NOx). Therefore, disposal must be routed exclusively to a regulated chemical incinerator equipped with an afterburner and a wet scrubber system designed to neutralize NOx emissions prior to atmospheric release.

References

  • OSHA Standard 1910.132: Personal Protective Equipment - General Requirements. Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (2011). The National Academies Press. Available at:[Link]

  • NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available at: [Link]

  • Identification and Listing of Hazardous Waste (40 CFR Part 261). United States Environmental Protection Agency (EPA). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-Piperidinyl cyclopropanecarboxylate hydrochloride
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3-Piperidinyl cyclopropanecarboxylate hydrochloride
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